6-tert-Butyl-2-cyclopentylphenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
93892-31-0 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-tert-butyl-6-cyclopentylphenol |
InChI |
InChI=1S/C15H22O/c1-15(2,3)13-10-6-9-12(14(13)16)11-7-4-5-8-11/h6,9-11,16H,4-5,7-8H2,1-3H3 |
InChI Key |
ABLULJUGVQLKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C2CCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-tert-Butyl-2-cyclopentylphenol
CAS Number: 93892-31-0
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-tert-Butyl-2-cyclopentylphenol (CAS No. 93892-31-0), a sterically hindered phenolic compound. While specific research on this molecule is limited, this document extrapolates its potential physicochemical properties, biological activities, and mechanisms of action based on extensive data from structurally related tert-butylated phenols. This guide also presents a putative synthesis method and an analytical protocol, alongside visualizations of its likely antioxidant mechanism and a general experimental workflow. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Introduction
This compound, with the IUPAC name 2-tert-butyl-6-cyclopentylphenol, is a member of the sterically hindered phenol family.[1][2] Compounds in this class are characterized by the presence of bulky alkyl groups ortho to the hydroxyl group on the phenol ring. This structural feature is known to enhance the antioxidant properties of these molecules by stabilizing the resulting phenoxy radical.[3][4] While direct studies on this compound are not widely available in peer-reviewed literature, its structural similarity to well-researched antioxidants like 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol suggests its potential for similar biological activities, including antioxidant and anti-inflammatory effects.[3][4][5][6] This guide aims to consolidate the available data and provide a theoretical framework for its potential applications in research and drug development.
Physicochemical Properties
The known and predicted physicochemical properties of this compound are summarized in the table below. This data is crucial for understanding its solubility, permeability, and potential for formulation in drug delivery systems.
| Property | Value | Source |
| CAS Number | 93892-31-0 | PubChem[1][2] |
| IUPAC Name | 2-tert-butyl-6-cyclopentylphenol | PubChem[1][2] |
| Molecular Formula | C15H22O | PubChem[1][2] |
| Molecular Weight | 218.33 g/mol | PubChem[1][2] |
| LogP | 5.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
Potential Biological Activity and Mechanism of Action
Based on the extensive research on analogous tert-butylated phenols, this compound is predicted to exhibit significant antioxidant and anti-inflammatory activities.
Antioxidant Activity
The primary proposed mechanism of action for this compound is as a radical scavenger. The sterically hindered phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The bulky tert-butyl and cyclopentyl groups are expected to stabilize the resulting phenoxy radical, preventing it from initiating further radical reactions. This is a characteristic feature of many tert-butylated phenols, which are widely used as antioxidants.[3][4]
Caption: General mechanism of free radical scavenging by a sterically hindered phenol.
Anti-inflammatory Activity
Chronic inflammation is often associated with oxidative stress. By reducing the burden of reactive oxygen species, antioxidants can modulate inflammatory pathways. Structurally related compounds have been shown to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[7] For instance, combinations of BHA and BHT have demonstrated potent anti-inflammatory activity by suppressing the expression of Cox2 and TNF-α genes.[8][9] It is plausible that this compound could exert similar effects.
Experimental Protocols
Proposed Synthesis of this compound
A general method for the synthesis of tert-butylated phenols involves the Friedel-Crafts alkylation of a phenol with an appropriate alkylating agent in the presence of a catalyst. The following is a putative protocol for the synthesis of this compound.
Materials:
-
2-Cyclopentylphenol
-
tert-Butanol
-
Phosphorus pentoxide (catalyst)
-
Autoclave reactor
-
Solvents for extraction and purification (e.g., diethyl ether, hexane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Charge the autoclave reactor with 2-cyclopentylphenol and tert-butanol (e.g., a 1:2 molar ratio).
-
Add a catalytic amount of phosphorus pentoxide (e.g., 2% w/w of the phenol).
-
Seal the reactor and heat to a specified temperature (e.g., 230°C) with stirring for a defined period (e.g., 6 hours).
-
Monitor the reaction progress using an appropriate technique like GC-MS.
-
After completion, cool the reactor and transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted phenol and the catalyst.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to isolate this compound.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Caption: A generalized workflow for the synthesis and purification of this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
An established method for the analysis of this compound utilizes reverse-phase HPLC.[10]
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 or Newcrom C18 column
Mobile Phase:
-
A mixture of acetonitrile (MeCN), water, and phosphoric acid.
-
For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the test substance in the mobile phase.
-
Set the flow rate and column temperature.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
This method is scalable and can be adapted for preparative separation to isolate impurities.[10]
Applications in Drug Development
While there are no specific drug development applications reported for this compound, its predicted antioxidant and anti-inflammatory properties suggest potential therapeutic utility in conditions associated with oxidative stress and inflammation. These could include neurodegenerative diseases, cardiovascular diseases, and certain types of cancer. Further research is warranted to explore these possibilities. The lipophilic nature of the molecule, as indicated by its high LogP value, suggests good membrane permeability, which is a desirable characteristic for drug candidates.
Conclusion
This compound is a sterically hindered phenol with predicted antioxidant and anti-inflammatory properties, inferred from the behavior of structurally similar compounds. This technical guide provides a foundational understanding of its physicochemical characteristics, a plausible mechanism of action, and protocols for its synthesis and analysis. The information presented here should serve as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules. It is important to note that the biological activities and experimental protocols described are largely theoretical and require experimental validation.
References
- 1. 2,6-di-tert-butylphenols: a new class of potent and selective PGHS-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H22O | CID 3022768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 6. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 2-tert-butyl-6-cyclopentylphenol
Disclaimer: Direct experimental data for 2-tert-butyl-6-cyclopentylphenol is limited in publicly available scientific literature. This guide synthesizes available information for the specified compound and incorporates data from structurally related compounds to provide a comprehensive overview. All predicted data and data from analogues are clearly indicated.
Introduction
2-tert-butyl-6-cyclopentylphenol is a sterically hindered phenol. This class of compounds is characterized by bulky alkyl groups ortho to the hydroxyl group, which influences their chemical reactivity and biological activity. Such phenols are often investigated for their antioxidant properties, which are conferred by the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals, while the steric hindrance provided by the flanking alkyl groups enhances the stability of the resulting phenoxyl radical. This guide provides a summary of the known and predicted properties, potential synthesis routes, and expected biological activities of 2-tert-butyl-6-cyclopentylphenol for researchers, scientists, and drug development professionals.
Physicochemical Properties
Quantitative data for 2-tert-butyl-6-cyclopentylphenol is sparse. The following table summarizes its basic molecular properties and includes predicted values for other key physicochemical parameters.
| Property | Value | Source |
| IUPAC Name | 2-tert-butyl-6-cyclopentylphenol | PubChem |
| Molecular Formula | C15H22O | PubChem |
| Molecular Weight | 218.34 g/mol | PubChem |
| CAS Number | 93892-31-0 | PubChem |
| Predicted Boiling Point | 283.5 ± 20.0 °C | ChemSpider |
| Predicted Melting Point | Not Available | - |
| Predicted LogP | 5.2 | PubChem |
| Predicted Water Solubility | 3.58 mg/L at 25 °C | ChemSpider |
| Predicted Vapor Pressure | 0.002 mmHg at 25 °C | ChemSpider |
Synthesis
Conceptual Synthetic Workflow
The synthesis would likely proceed in two steps: the tert-butylation of phenol followed by cyclopentylation, or vice-versa. The order of these steps would influence the regioselectivity and yield of the final product.
General Experimental Protocol for Ortho-Alkylation of Phenols
The following is a generalized protocol based on the synthesis of related ortho-alkylated phenols. This should be considered a template that would require optimization for the specific synthesis of 2-tert-butyl-6-cyclopentylphenol.
-
Catalyst Preparation: An appropriate acid catalyst, such as aluminum phenoxide or a strong acid resin, is prepared and activated.
-
Reaction Setup: The starting phenol (e.g., 2-tert-butylphenol or 2-cyclopentylphenol) is charged into a reaction vessel equipped with a stirrer, condenser, and a means for controlled addition of the alkylating agent.
-
Alkylation: The alkylating agent (e.g., cyclopentene or isobutylene) is slowly introduced into the reaction mixture at a controlled temperature. The reaction temperature is a critical parameter and can range from ambient to elevated temperatures depending on the catalyst and reactants.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the catalyst is neutralized or filtered off. The organic phase is washed with water and brine to remove any remaining catalyst and by-products.
-
Purification: The crude product is purified by distillation under reduced pressure or by column chromatography to isolate the desired 2-tert-butyl-6-cyclopentylphenol.
Biological Activity and Potential Signaling Pathways
Direct studies on the biological activity of 2-tert-butyl-6-cyclopentylphenol are not available. However, based on its structure as a sterically hindered phenol, its primary biological activity is anticipated to be as an antioxidant.
Antioxidant Mechanism
Sterically hindered phenols act as antioxidants by scavenging reactive oxygen species (ROS). The phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance from the ortho-substituents, which prevents it from propagating further radical chain reactions.
Potential Signaling Pathway Involvement
The antioxidant properties of sterically hindered phenols suggest they may modulate signaling pathways sensitive to redox state, such as the Nrf2-Keap1 pathway. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes. By scavenging ROS, 2-tert-butyl-6-cyclopentylphenol could potentially reduce the oxidative stress that activates this pathway.
Toxicology
There is no specific toxicological data available for 2-tert-butyl-6-cyclopentylphenol. The following table presents predicted toxicity values and data for the structurally related compound, 2-tert-butylphenol, for reference.
| Endpoint | Predicted/Reference Value | Species | Route | Source |
| Acute Oral Toxicity (LD50) | 440 mg/kg (for 2-tert-butylphenol) | Rat | Oral | PubChem |
| Acute Dermal Toxicity (LD50) | 705 - 1373 mg/kg (for 2-tert-butylphenol) | Rabbit | Dermal | Fisher Scientific |
| Skin Irritation/Corrosion | Corrosive (for 2-tert-butylphenol) | Rabbit | Dermal | AICIS |
| Eye Irritation | Causes serious eye damage (for 2-tert-butylphenol) | - | - | PubChem |
| Carcinogenicity | No data available | - | - | - |
| Mutagenicity | No data available | - | - | - |
Conclusion
2-tert-butyl-6-cyclopentylphenol is a sterically hindered phenol with potential applications as an antioxidant. While direct experimental data is lacking, its physicochemical properties, synthesis, and biological activities can be inferred from its chemical structure and comparison with related compounds. Further experimental investigation is necessary to fully characterize this compound and validate its predicted properties and potential applications. Researchers and drug development professionals should exercise caution and conduct thorough in-house testing before utilizing this compound in their work.
The Enduring Potential of Sterically Hindered Phenols as Antioxidants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sterically hindered phenols represent a cornerstone in the development of antioxidant technologies. Their unique molecular architecture, characterized by bulky substituents flanking a hydroxyl group, imparts significant stability and reactivity towards free radicals, making them highly effective in mitigating oxidative stress. This technical guide provides an in-depth exploration of the antioxidant potential of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and application of novel antioxidant therapies.
Introduction: The Significance of Steric Hindrance in Antioxidant Activity
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Phenolic compounds, ubiquitous in nature, are well-established antioxidants. However, the introduction of sterically bulky groups, typically tert-butyl groups, ortho to the phenolic hydroxyl group, confers unique and advantageous properties. This "steric hindrance" enhances the antioxidant efficacy by increasing the stability of the resulting phenoxyl radical, preventing its participation in pro-oxidant side reactions, and allowing it to effectively terminate radical chain reactions.[1][2]
This guide will delve into the core principles governing the antioxidant action of sterically hindered phenols, present a compilation of their measured antioxidant capacities, provide detailed methodologies for assessing this activity, and illustrate their influence on crucial cellular signaling pathways.
Mechanism of Action: Quenching the Fire of Oxidative Stress
The primary antioxidant mechanism of sterically hindered phenols involves the donation of a hydrogen atom from their hydroxyl group to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction.[1][2] The steric bulk of the ortho-substituents plays a crucial role in this process.
dot
Caption: Radical scavenging mechanism of a sterically hindered phenol.
Upon hydrogen donation, a phenoxyl radical is formed. The bulky substituents surrounding the radical center provide a protective shield, preventing it from reacting with other molecules and propagating new radical chains. This resonance-stabilized phenoxyl radical is significantly less reactive than the initial free radical, effectively halting the cascade of oxidative damage.
Quantitative Assessment of Antioxidant Potential
The antioxidant activity of sterically hindered phenols can be quantified using various in vitro assays. The following tables summarize key data from comparative studies, providing a basis for structure-activity relationship (SAR) analysis.
Table 1: Antioxidant Activity of Various Sterically Hindered Phenols
This table presents the Protection Factor (Pf) determined by the Rancimat test and the 50% effective concentration (EC50) from the DPPH assay for a series of 21 hindered phenolic compounds. A higher Pf value indicates greater protection against lipid oxidation, while a lower EC50 value signifies stronger radical scavenging activity.
| Compound No. | Compound Name | Rancimat Pf | DPPH EC50 (mol/L) |
| 1 | 2,6-ditert-butyl-4-sec-butylphenol | 4.52 | 3.01 x 10⁻⁴ |
| 2 | 2-tert-butyl-4-ethylphenol | 1.82 | 1.01 x 10⁻⁴ |
| 3 | 2,6-ditert-butyl-4-ethylphenol | 3.21 | 1.72 x 10⁻⁴ |
| 4 | 2,6-ditert-butylphenol | 3.86 | 2.11 x 10⁻⁴ |
| 5 | 2-tert-butyl-4-methoxyphenol (BHA) | 4.39 | 1.15 x 10⁻⁴ |
| 6 | 2,6-ditert-butyl-4-methoxyphenol | 6.54 | 9.94 x 10⁻⁵ |
| 7 | 2-tert-butyl-4-methylphenol | 2.76 | 1.58 x 10⁻⁴ |
| 8 | 2,4-ditert-butylphenol | 2.73 | 3.61 x 10⁻⁴ |
| 9 | 2,4,6-tritert-butylphenol | 1.40 | 1.05 x 10⁻³ |
| 10 | 3-tert-butyl-4-hydroxyanisole | 5.09 | 7.94 x 10⁻⁵ |
| 11 | 2,6-ditert-butyl-4-hydroxymethylphenol | 6.54 | 1.29 x 10⁻⁴ |
| 12 | 2-tert-butyl-benzene-1,4-diol (TBHQ) | 10.85 | 1.97 x 10⁻⁵ |
| 13 | 2,5-ditert-butyl-benzene-1,4-diol | 12.02 | 1.58 x 10⁻⁵ |
| 14 | 3,5-ditert-butyl-benzene-1,2-diol | 14.13 | 1.26 x 10⁻⁵ |
| 15 | 2,6-ditert-butyl-4-methylphenol (BHT) | 3.26 | 5.69 x 10⁻⁴ |
| 16 | 2,4,6-trimethylphenol | 1.38 | 2.51 x 10⁻⁴ |
| 17 | 3-tert-butyl-5-methylbenzene-1,2-diol | 16.55 | 1.12 x 10⁻⁵ |
| 18 | 2-methylbenzene-1,4-diol | 2.76 | 3.16 x 10⁻⁵ |
| 19 | 4-methylbenzene-1,2-diol | 5.09 | 2.51 x 10⁻⁵ |
| 20 | Propyl gallate | 10.85 | 1.00 x 10⁻⁵ |
| 21 | α-tocopherol | 5.09 | 3.98 x 10⁻⁵ |
Data sourced from Weng and Huang (2014).[3]
Table 2: Inhibition of Lipid Peroxidation by BHA and BHT
This table shows the percentage of lipid peroxidation inhibition by Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) at a concentration of 1 mg/ml.
| Antioxidant | DPPH Inhibition (%) | Lipid Peroxidation Inhibition (%) |
| BHA | 92.76 ± 29.51 | 81.13 ± 19.17 |
| BHT | 81.13 ± 19.17 | 92.76 ± 29.51 |
Data represents mean ± standard deviation.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of the antioxidant potential of sterically hindered phenols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Test compound (sterically hindered phenol) at various concentrations
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and standard antioxidant in the chosen solvent.
-
In a microplate or cuvette, mix a specific volume of the test compound or standard solution with a specific volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent instead of the antioxidant is also measured.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound at various concentrations
-
Standard antioxidant (e.g., Trolox)
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test compound or standard solution to a specific volume of the diluted ABTS•+ solution.
-
After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Rancimat Test for Oxidative Stability
The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of fats and oils, and the efficacy of antioxidants in protecting them.
-
Apparatus:
-
Rancimat instrument
-
-
Materials:
-
Purified lard or other fat/oil substrate
-
Test compound (sterically hindered phenol)
-
-
Procedure:
-
A precisely weighed amount of the fat/oil substrate is placed in a reaction vessel.
-
A known concentration of the test antioxidant is added to the substrate.
-
The reaction vessel is heated to a constant high temperature (e.g., 110-120 °C) while a continuous stream of purified air is passed through the sample.
-
Volatile oxidation products (mainly formic acid) are carried by the air stream into a measuring vessel containing deionized water.
-
The conductivity of the water is continuously measured. The induction time is the time until a rapid increase in conductivity is observed, indicating the onset of rapid oxidation.
-
-
Calculation: The Protection Factor (Pf) is calculated as the ratio of the induction time of the sample with the antioxidant to the induction time of the control sample without the antioxidant.
Lipid Peroxidation Inhibition Assay
This assay measures the ability of an antioxidant to inhibit the oxidation of lipids, often in a model membrane system.
-
Reagents:
-
Linoleic acid or other polyunsaturated fatty acid
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a radical initiator
-
Phosphate buffer
-
Test compound
-
Thiobarbituric acid (TBA) or other reagents for detecting lipid peroxidation products (e.g., malondialdehyde, MDA).
-
-
Procedure:
-
Prepare an emulsion of linoleic acid in phosphate buffer.
-
Add the test compound at various concentrations to the emulsion.
-
Initiate lipid peroxidation by adding AAPH.
-
Incubate the mixture at a specific temperature (e.g., 37 °C) for a defined period.
-
Stop the reaction and measure the extent of lipid peroxidation. A common method is the TBARS (Thiobarbituric Acid Reactive Substances) assay, where the reaction of MDA with TBA forms a colored product that can be measured spectrophotometrically.
-
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the amount of peroxidation products in the presence and absence of the antioxidant.
Modulation of Cellular Signaling Pathways
Sterically hindered phenols not only act as direct radical scavengers but also exert their protective effects by modulating key cellular signaling pathways involved in the antioxidant defense system and inflammatory responses.
Nrf2/ARE Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. Some sterically hindered phenols have been shown to activate this protective pathway.
dot
Caption: Activation of the Nrf2/ARE signaling pathway by sterically hindered phenols.
MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain metabolites of sterically hindered phenols, such as butylated hydroxytoluene hydroperoxide (BHTOOH), have been shown to activate the MAPK/ERK pathway.[1] This activation can have dual roles, contributing to both cell survival and, under certain conditions, tumor promotion.
dot
Caption: Modulation of the MAPK/ERK signaling pathway by a BHT metabolite.
Experimental Workflow for Assessing Signaling Pathway Modulation
A typical workflow to investigate the impact of sterically hindered phenols on cellular signaling pathways is outlined below.
dot
Caption: Experimental workflow for studying signaling pathway modulation.
Conclusion and Future Directions
Sterically hindered phenols are a versatile and potent class of antioxidants with well-defined mechanisms of action and broad applicability. Their ability to efficiently scavenge free radicals and modulate key cellular defense pathways underscores their therapeutic potential in a range of oxidative stress-related diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this field.
Future investigations should focus on:
-
Expanding the library of sterically hindered phenols: Synthesis and evaluation of novel derivatives with improved bioavailability and targeted delivery.
-
In-depth mechanistic studies: Elucidating the precise molecular interactions between these compounds and components of signaling pathways.
-
Translational research: Moving promising candidates from in vitro and in vivo models to clinical trials for various disease indications.
By continuing to explore the rich chemistry and biology of sterically hindered phenols, the scientific community can unlock their full potential in the ongoing battle against oxidative stress and its detrimental consequences on human health.
References
- 1. Mitogen-activated protein kinase (MAPK) activation by butylated hydroxytoluene hydroperoxide: implications for cellular survival and tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Mechanism of action for tert-butylated phenolic antioxidants
An In-depth Technical Guide on the Mechanism of Action for Tert-butylated Phenolic Antioxidants
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tert-butylated phenolic antioxidants (TBP-AOs) are a class of synthetic antioxidants widely utilized across the food, pharmaceutical, and materials industries to prevent oxidative degradation.[1][2][3] Their efficacy stems from a unique molecular structure comprising a phenolic hydroxyl group, which acts as a free radical scavenger, and one or more bulky tert-butyl groups that provide steric hindrance.[2] This guide elucidates the core mechanisms of action, details the roles of prominent TBP-AOs such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-butylhydroquinone (TBHQ), and provides relevant experimental protocols and quantitative data for researchers in the field.
Core Mechanism of Action: Free Radical Scavenging
The primary function of phenolic antioxidants is to interrupt the auto-catalytic chain reactions of oxidation.[1] This process is primarily mediated by their ability to donate a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize highly reactive free radicals, such as peroxyl (ROO•) and hydroxyl (HO•) radicals.[2][[“]][[“]] This action terminates the oxidative chain reaction, converting the free radicals into more stable, non-radical products.[1][6]
The overall reaction can be summarized as: ROO• + ArOH → ROOH + ArO• [1]
Where ROO• is a lipid peroxy radical and ArOH represents the phenolic antioxidant. The resulting phenoxy radical (ArO•) is relatively stable and unreactive, thus preventing the propagation of the oxidation chain.
Key Mechanistic Pathways
Two principal mechanisms describe the process of free radical scavenging by phenolic antioxidants:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical.[7] This is a one-step process that is favored in non-polar media. The efficiency of HAT is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation.[8]
-
Single Electron Transfer (SET): This pathway involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation and an anion. This is often followed by proton transfer (PT). The SET mechanism is more prevalent in polar solvents.[9]
While distinct, these pathways are often considered two extremes of a concerted mechanism, often described as Proton-Coupled Electron Transfer (PCET), where the electron and proton move in a single kinetic step.[10]
The Role of Tert-Butyl Groups: Steric Hindrance and Stability
The defining feature of TBP-AOs is the presence of bulky tert-butyl groups, typically positioned ortho to the hydroxyl group.[2] These groups serve two critical functions:
-
Stabilization of the Phenoxy Radical: After donating a hydrogen atom, the resulting phenoxy radical (ArO•) is stabilized. The bulky tert-butyl groups provide steric hindrance, which physically shields the radical oxygen, preventing it from participating in further reactions that could propagate oxidation.[2][6][11] This steric protection enhances the antioxidant's efficiency as a chain-breaking agent.[2]
-
Increased Lipophilicity: The tert-butyl groups are hydrophobic, which increases the solubility of these antioxidants in fats and oils, making them particularly effective in preventing lipid peroxidation in food and biological membranes.[1][12][13]
The phenoxy radical can further react with another peroxy radical to form stable, non-radical products, meaning a single antioxidant molecule can consume two peroxy radicals.[1]
ROO• + ArO• → Non-radical products [1]
Key Tert-butylated Phenolic Antioxidants
Butylated Hydroxytoluene (BHT)
BHT (3,5-di-tert-butyl-4-hydroxytoluene) is a widely used lipophilic antioxidant.[1] Its primary mechanism is terminating autoxidation by donating a hydrogen atom to peroxy radicals.[1][14] Beyond radical scavenging, BHT can interact with cellular membranes, altering their fluidity and protecting against oxidative damage.[[“]] At higher concentrations, it has been noted to induce cellular stress responses, including endoplasmic reticulum (ER) stress and apoptosis in certain cell types.[[“]][[“]]
Butylated Hydroxyanisole (BHA)
BHA consists of a mixture of two isomers, 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole.[15] Similar to BHT, BHA acts as a free radical scavenger, and its conjugated aromatic ring effectively stabilizes and sequesters free radicals.[12][15] It is frequently used in food products to prevent oxidative rancidity.[6][12]
Tert-butylhydroquinone (TBHQ)
TBHQ is a highly effective synthetic antioxidant.[13] Its mechanism involves the donation of a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby breaking the oxidation chain reaction.[11][13] The resulting TBHQ radical is stabilized by resonance across its aromatic ring.[13] In biological systems, TBHQ is also known to activate the Nrf2 pathway, which enhances the expression of endogenous antioxidant enzymes, providing a secondary, indirect antioxidant effect.[2]
Visualization of Mechanisms and Workflows
Diagram: General Mechanism of Phenolic Antioxidants
References
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]
- 6. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 7. mdpi.com [mdpi.com]
- 8. Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. thoughtco.com [thoughtco.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]
The Role of Tert-butyl and Cyclopentyl Groups in Phenolic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of tert-butyl and cyclopentyl functional groups in modifying the physicochemical properties and biological activities of phenolic compounds. The strategic incorporation of these alkyl groups is a key strategy in medicinal chemistry to enhance therapeutic potential. This document provides a comprehensive overview of their effects on antioxidant capacity, lipophilicity, and interaction with cellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Introduction: The Significance of Alkyl Substitution in Phenolic Scaffolds
Phenolic compounds are a cornerstone of drug discovery, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Their therapeutic efficacy is often attributed to the hydroxyl group's ability to donate a hydrogen atom, thereby neutralizing free radicals. However, parent phenolic structures often suffer from limitations such as poor bioavailability and rapid metabolism. The introduction of bulky alkyl groups, such as tert-butyl and cyclopentyl moieties, can profoundly alter the molecule's characteristics, leading to improved drug-like properties.
The tert-butyl group, with its significant steric bulk and electron-donating inductive effect, and the cyclopentyl group, a cyclic alkyl substituent, offer distinct advantages in modulating the parent phenol's activity. Understanding the nuanced differences between these two groups is crucial for the rational design of novel phenolic drug candidates.
Physicochemical and Electronic Effects of Tert-butyl and Cyclopentyl Groups
The substitution of tert-butyl or cyclopentyl groups onto a phenolic ring induces significant changes in the molecule's steric and electronic landscape, which in turn dictates its biological activity.
2.1. Steric Hindrance:
The voluminous nature of the tert-butyl group provides substantial steric hindrance around the phenolic hydroxyl group. This steric shield protects the hydroxyl group from rapid oxidation, thereby enhancing the stability of the resulting phenoxy radical, a key aspect of its antioxidant activity. This hindrance can also influence the molecule's ability to interact with the active sites of enzymes, potentially leading to increased selectivity. While less bulky than the tert-butyl group, the cyclopentyl group also introduces a degree of steric hindrance that can influence molecular interactions and stability.
2.2. Electronic Effects:
Both tert-butyl and cyclopentyl groups are electron-donating through an inductive effect, increasing the electron density on the aromatic ring and the hydroxyl group. This electron donation destabilizes the parent phenol but stabilizes the phenoxy radical formed during antioxidant activity, which lowers the O-H bond dissociation energy (BDE). A lower BDE facilitates hydrogen atom donation to free radicals, thus enhancing antioxidant potency. While the tert-butyl group is generally considered to have a stronger +I effect, the cyclopentyl group also contributes to lowering the O-H BDE.
2.3. Lipophilicity:
A critical parameter in drug design is the octanol/water partition coefficient (logP), which is a measure of a compound's lipophilicity. Increased lipophilicity can enhance membrane permeability and oral absorption. Both tert-butyl and cyclopentyl groups are lipophilic and their addition to a phenolic compound significantly increases its logP value. This enhanced lipophilicity can improve the compound's ability to cross cellular membranes and access intracellular targets.
Quantitative Comparison of Physicochemical Properties
To illustrate the impact of these substituents, the following table summarizes key physicochemical properties of phenol and its substituted analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Phenol | C₆H₆O | 94.11 | 181.7 | 40.5 |
| 4-tert-Butylphenol | C₁₀H₁₄O | 150.22 | 236-238 | 96-99 |
| 4-Cyclopentylphenol | C₁₁H₁₄O | 162.23 | 155 °C/12 mmHg | 64-66 |
Data compiled from publicly available chemical databases.
Impact on Biological Activity: A Focus on Antioxidant Capacity
The primary biological activity influenced by tert-butyl and cyclopentyl substitution in phenols is their antioxidant capacity. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50) in various antioxidant assays.
| Compound | Assay | IC50 (µg/mL) | Antioxidant Activity Classification | Reference |
| Butylated Hydroxytoluene (BHT) | DPPH | - | Strong | - |
| 2,4-Di-tert-butylphenol | DPPH | - | Potent | - |
Note: Direct comparative IC50 data for cyclopentyl-phenols is limited in publicly available literature. The antioxidant activity of BHT and 2,4-di-tert-butylphenol is well-established as potent.
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, alkylated phenolic compounds can modulate key cellular signaling pathways implicated in various diseases. The increased lipophilicity imparted by tert-butyl and cyclopentyl groups can facilitate their interaction with intracellular signaling cascades.
Phenolic compounds have been shown to influence pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are central to cell proliferation, survival, and inflammation. The steric and electronic properties of the tert-butyl and cyclopentyl substituents can influence the binding affinity of the phenolic compound to kinases and other proteins within these pathways, leading to either agonistic or antagonistic effects.
Caption: Modulation of PI3K/Akt and MAPK/ERK signaling pathways by substituted phenolic compounds.
Experimental Protocols
6.1. Synthesis of Tert-butylated Phenols
A common method for the synthesis of tert-butylated phenols is the Friedel-Crafts alkylation of a phenol with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of an acid catalyst.
Example Protocol: Synthesis of tert-Butylhydroquinone (TBHQ)
-
Reaction Setup: In a reaction vessel equipped with a stirrer, add 3 parts by weight of phosphoric acid and 0.1 parts by weight of water.
-
Addition of Reactant: Add 6 parts by weight of hydroquinone to the acid mixture and stir to combine.
-
Heating and Addition of Alkylating Agent: Heat the mixture to 59°C and slowly add tert-butanol.
-
Reaction: Increase the temperature to 81°C and maintain for 2 hours.
-
Isolation and Purification: After the reaction, the product is isolated by centrifugal separation, washed, and dehydrated to yield crude TBHQ. Further purification can be achieved by recrystallization.
Caption: General workflow for the synthesis and characterization of alkylated phenolic compounds.
6.2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Sample Solutions: Prepare a series of dilutions of the test compound in methanol.
-
Reaction: Add 1 mL of the DPPH solution to 3 mL of each sample dilution. A control is prepared by adding 1 mL of DPPH solution to 3 mL of methanol.
-
Incubation: Shake the mixtures vigorously and allow them to stand at room temperature in the dark for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
6.3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample Solutions: Prepare a series of dilutions of the test compound in ethanol.
-
Reaction: Add 200 µL of the ABTS working solution to 5 µL of each sample dilution.
-
Incubation: Mix and incubate the solutions for 5 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from a plot of inhibition percentage versus concentration.
Conclusion and Future Directions
The incorporation of tert-butyl and cyclopentyl groups into phenolic scaffolds is a powerful strategy for modulating their physicochemical properties and enhancing their biological activity. The tert-butyl group, in particular, has been extensively studied and utilized to improve the antioxidant potential and metabolic stability of phenolic compounds. While data on cyclopentyl-substituted phenols is less abundant, the principles of steric hindrance and increased lipophilicity suggest similar, albeit potentially more nuanced, effects on bioactivity.
Future research should focus on direct comparative studies of these and other bulky alkyl groups to provide a clearer quantitative structure-activity relationship (QSAR) framework for medicinal chemists. Furthermore, elucidating the precise mechanisms by which these modified phenols interact with specific cellular signaling pathways will be crucial for the development of targeted and effective therapeutics. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate such future investigations in the exciting field of phenolic drug discovery.
Literature review of alkylated phenols in industrial applications
Alkylated phenols are a class of organic compounds derived from the substitution of one or more hydrogen atoms on the aromatic ring of a phenol with alkyl groups. This structural modification significantly enhances their physicochemical properties, such as solubility in nonpolar substances and steric hindrance, making them indispensable in a wide array of industrial applications. This guide provides a detailed overview of their synthesis, mechanisms of action, and core industrial uses, with a focus on quantitative data and experimental methodologies for researchers and scientists.
Synthesis of Alkylated Phenols
The primary industrial method for producing alkylated phenols is the Friedel-Crafts alkylation of a phenol with an olefin (alkene) in the presence of an acid catalyst. The choice of catalyst, temperature, and pressure can influence the degree of alkylation and the position (ortho, meta, para) of the alkyl group on the phenolic ring.
Experimental Protocol: Synthesis of p-tert-butylphenol
This protocol describes a common laboratory-scale synthesis of p-tert-butylphenol from phenol and isobutylene.
-
Materials: Phenol, isobutylene, and a sulfonated polystyrene ion-exchange resin catalyst (e.g., Amberlyst 15).
-
Apparatus: A stirred batch reactor or a fixed-bed flow reactor.
-
Procedure (Batch Reactor):
-
The reactor is charged with molten phenol and the acid catalyst (typically 2-10% by weight of the phenol).
-
The mixture is heated to a reaction temperature between 60°C and 120°C.
-
Gaseous or liquid isobutylene is slowly fed into the reactor under constant stirring. The pressure is maintained to ensure the reactants remain in the desired phase.
-
The reaction is monitored using gas chromatography (GC) to determine the conversion of phenol and the selectivity towards p-tert-butylphenol.
-
Upon completion, the catalyst is filtered off.
-
The product mixture is then distilled under vacuum to separate the unreacted phenol, the desired p-tert-butylphenol product, and other byproducts like 2,4-di-tert-butylphenol.
-
-
Characterization: The final product is typically analyzed using techniques such as NMR spectroscopy, FTIR, and melting point determination to confirm its identity and purity.
Caption: General synthesis of alkylated phenols via Friedel-Crafts alkylation.
Key Industrial Applications
The versatility of alkylated phenols stems from their tunable properties, which are dictated by the nature and size of the alkyl substituents.
Antioxidants
Hindered phenols, which have bulky alkyl groups (typically tert-butyl) at the ortho positions relative to the hydroxyl group, are highly effective radical scavengers. This steric hindrance makes the hydroxyl group more stable and selective towards reactive radicals.
Mechanism of Action: The phenolic proton is readily donated to a peroxy radical (ROO•), which is formed during the initial stages of oxidation. This action neutralizes the reactive radical and forms a stable phenoxy radical that does not propagate the oxidation chain reaction.
Caption: Antioxidant mechanism of a hindered alkylated phenol.
They are extensively used in:
-
Lubricants and Fuels: To prevent oxidative degradation, sludge formation, and viscosity increase. Butylated hydroxytoluene (BHT) and other hindered phenols are common additives.
-
Polymers and Plastics: To protect materials like polypropylene, polyethylene, and PVC from degradation during high-temperature processing and exposure to UV light.
-
Food Preservation: BHT and Butylated hydroxyanisole (BHA) are used as food additives to prevent oils and fats from becoming rancid.
| Compound | Application | Typical Concentration | Performance Metric (Example) |
| Butylated Hydroxytoluene (BHT) | Lubricating Oils | 0.1 - 1.0 wt% | Increased Oxidation Induction Time by >200% in turbine oil |
| 2,6-di-tert-butylphenol (2,6-DTBP) | Gasoline, Jet Fuel | 10 - 100 mg/L | Prevents gum and deposit formation |
| Octylated/Butylated Diphenylamine | Engine Oils | 0.5 - 1.5 wt% | Synergistic effect with phenolic antioxidants for high-temp stability |
Surfactant Intermediates
Long-chain alkylated phenols, particularly nonylphenol and octylphenol, are key precursors in the manufacturing of alkylphenol ethoxylates (APEs). These are non-ionic surfactants produced by reacting the alkylphenol with ethylene oxide.
Applications of APEs:
-
Industrial and institutional cleaners
-
Emulsifiers for polymerization and pesticide formulations
-
Wetting agents in the textile and paper industries
Due to environmental concerns regarding their persistence and endocrine-disrupting potential, the use of APEs, especially nonylphenol ethoxylates, has been increasingly restricted in many regions, leading to the development of alternatives like alcohol ethoxylates.
Caption: Workflow from alkylphenol to surfactant applications.
Polymer and Resin Modification
Alkylated phenols are used as building blocks or modifiers in various polymer systems.
-
Phenolic Resins: Para-substituted alkylphenols like p-tert-butylphenol react with formaldehyde to produce phenolic resins. The alkyl group enhances solubility in oils and improves flexibility and electrical properties, making these resins suitable for varnishes, coatings, and printing inks.
-
Epoxy Resins: They can be used as curing agents or modifiers for epoxy resins, improving toughness and water resistance.
-
UV Stabilizers: Certain alkylated phenols are precursors for benzotriazole-type UV absorbers, which protect polymers from degradation by sunlight.
| Alkylated Phenol | Polymer System | Function | Resulting Property |
| p-tert-butylphenol | Phenolic Resins | Monomer | Increased oil solubility, flexibility |
| Nonylphenol | Epoxy Resins | Curing Agent/Modifier | Enhanced toughness, lower viscosity |
| Various Hindered Phenols | Polyolefins | Precursor for UV Stabilizers | Improved light stability and outdoor durability |
Experimental Protocol: Evaluating Antioxidant Performance
The Rancimat method is an accelerated oxidation test used to determine the oxidation stability of oils and fats, often used to evaluate the effectiveness of antioxidants.
-
Principle: A stream of purified air is passed through a sample of the oil held at a constant high temperature (e.g., 110-140°C). As the oil oxidizes, volatile organic acids are formed. These acids are carried by the air stream into a measuring vessel containing deionized water. The instrument measures the increase in the conductivity of the water, which is directly proportional to the amount of volatile acids produced.
-
Procedure:
-
A precise amount of the oil sample (e.g., 3 g), with and without the alkylated phenol antioxidant, is placed in separate reaction vessels.
-
The vessels are heated to the specified test temperature.
-
A constant airflow (e.g., 20 L/h) is passed through each sample.
-
The instrument continuously records the conductivity of the water in the measuring vessels.
-
-
Data Analysis: The oxidation induction time is determined as the time taken to reach a predetermined point of rapid conductivity increase. A longer induction time indicates higher oxidative stability and a more effective antioxidant. The results are often expressed as an "Oxidation Stability Index" or simply the induction time in hours.
A Technical Guide to the Discovery and History of Substituted Phenol Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical development, fundamental mechanisms, and key experimental evaluations of substituted phenol antioxidants. From their foundational discovery in the early 20th century to their modern applications in industry and potential roles in modulating cellular pathways, this document provides a comprehensive overview for the technical professional.
A Historical Perspective: From "Anti-Oxygens" to Modern Preservatives
The story of substituted phenol antioxidants begins with the study of autoxidation—the spontaneous degradation of organic materials in the presence of air. In the early 1920s, French chemists Charles Moureu and Charles Dufraisse conducted pioneering research on this phenomenon. They observed that the autoxidation of certain unsaturated compounds, like acrolein, was not uniform and could be inhibited by the presence of other substances.
These inhibitory compounds, which they termed "anti-oxygens" (antioxygènes), were found to be highly effective at preventing degradation even at very low concentrations. Their work identified phenols and amines as potent classes of antioxidants. This research laid the theoretical groundwork for the intentional use of additives to stabilize materials susceptible to oxidative damage.
Following World War II, this foundational knowledge was applied to address the practical problem of food spoilage and the stabilization of industrial materials like plastics and rubbers. This era saw the systematic synthesis and evaluation of various alkyl-substituted phenols, leading to the commercialization of key antioxidants that remain in use today:
-
Butylated Hydroxyanisole (BHA): Introduced in the late 1940s, BHA became a widely used food preservative due to its ability to endure baking and frying processes.
-
Butylated Hydroxytoluene (BHT): Developed shortly after BHA, BHT also found extensive use as a food additive and an industrial antioxidant in products like fuels, oils, and polymers.
-
Tert-Butylhydroquinone (TBHQ): Introduced later, TBHQ proved to be highly effective in stabilizing unsaturated vegetable oils and edible fats.
The Core Mechanism: Free Radical Scavenging
Substituted phenol antioxidants operate primarily through a free radical scavenging mechanism. The process of autoxidation is a free radical chain reaction involving initiation, propagation, and termination steps. Substituted phenols interrupt this chain, specifically the propagation phase, by donating their labile phenolic hydrogen atom to a peroxide radical (ROO•).
This hydrogen atom transfer (HAT) neutralizes the reactive radical, preventing it from attacking another substrate molecule and continuing the chain reaction. The resulting phenoxyl radical is significantly less reactive due to resonance stabilization, where the unpaired electron is delocalized across the aromatic ring. The presence of bulky alkyl groups (like tert-butyl) at the ortho and para positions further enhances the stability of this phenoxyl radical, preventing it from initiating new radical chains and making the parent compound a more effective antioxidant.
Below is a diagram illustrating this fundamental mechanism.
Quantitative Evaluation of Antioxidant Efficacy
The effectiveness of a substituted phenol antioxidant is a quantifiable property. Various experimental methods have been developed to measure and compare the activity of different compounds. The data is often presented in terms of protection factors, induction periods, or activity indices.
Table 1: Comparative Antioxidant Efficacy
| Antioxidant Compound | Relative Activity Index (Vegetable Oil) | Protection Factor (Lard, 120°C) |
| Butylated Hydroxyanisole (BHA) | 1.5 - 2.0 | 2.5 |
| Butylated Hydroxytoluene (BHT) | 1.0 (Reference) | 2.0 |
| Tert-Butylhydroquinone (TBHQ) | 3.0 - 4.0 | 3.8 |
| Propyl Gallate (PG) | 2.5 - 3.5 | 4.0 |
Note: Data is compiled and generalized from multiple sources for comparative purposes. Absolute values can vary significantly with the substrate, temperature, and test methodology.
Key Experimental Protocols
The evaluation of antioxidant activity relies on standardized experimental protocols. Early methods focused on measuring the induction period of bulk oils, while modern techniques often employ spectrophotometric assays to measure the quenching of stable radicals or the inhibition of probe oxidation.
Historical Method: The Active Oxygen Method (AOM)
One of the foundational methods for assessing antioxidant efficacy was the measurement of the induction period . This is the length of time before the onset of rapid oxidation.
Protocol:
-
Sample Preparation: A sample of fat or oil is treated with a known concentration of the antioxidant compound. A control sample with no antioxidant is also prepared.
-
Oxidation Induction: The samples are heated to a constant, elevated temperature (e.g., 97.8 °C) while purified air is bubbled through them at a constant rate.
-
Peroxide Value Measurement: At regular intervals, aliquots are taken from the samples, and the peroxide value (a measure of oxidation) is determined by iodometric titration.
-
Data Analysis: The peroxide value is plotted against time. The induction period is the time required to reach a specific peroxide value (e.g., 100 meq/kg). The effectiveness of the antioxidant is determined by how much it extends this period compared to the control.
Modern Protocol: The DPPH• Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen for antioxidant activity. It measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH• radical.
Protocol:
-
Reagent Preparation: A stock solution of DPPH• in a solvent like methanol or ethanol is prepared. The solution has a deep violet color.
-
Reaction Mixture: A precise volume of the DPPH• solution is added to a test tube or cuvette containing the antioxidant sample dissolved in the same solvent. A blank (solvent only) and a control (DPPH• solution + solvent) are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH• (typically around 517 nm).
-
Calculation of Scavenging Activity: The scavenging of DPPH• is observed as a decrease in absorbance (the solution turns from violet to yellow). The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
The following diagram outlines a typical workflow for the discovery and evaluation of a novel antioxidant compound.
Interaction with Cellular Signaling Pathways
For drug development professionals, the interest in phenolic antioxidants extends beyond their direct scavenging activity to their ability to modulate cellular signaling pathways related to oxidative stress and inflammation.
The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. However, in the presence of oxidative stress or electrophilic compounds (including some phenolic antioxidants or their metabolites), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes. This represents a shift from direct, stoichiometric antioxidant action to an indirect, catalytic, and longer-lasting cellular defense mechanism.
The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oxidative stress is a known activator of the NF-κB pathway, leading to the production of pro-inflammatory cytokines. Many substituted phenol antioxidants have been shown to inhibit the activation of NF-κB. By reducing the levels of reactive oxygen species (ROS), these compounds can prevent the degradation of the IκB inhibitor, thereby keeping NF-κB sequestered in the cytoplasm and dampening the inflammatory response.
The diagram below illustrates the dual role of phenolic antioxidants in direct ROS scavenging and modulation of key cellular defense pathways.
Solubility Profile of 6-tert-Butyl-2-cyclopentylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-tert-Butyl-2-cyclopentylphenol
This compound is a substituted phenol characterized by the presence of a bulky tert-butyl group and a cyclopentyl group on the phenolic ring. These alkyl substituents provide significant steric hindrance around the hydroxyl group, which influences its chemical reactivity and physical properties, including solubility. The structure of this compound, with its combination of a polar hydroxyl group and nonpolar alkyl moieties, suggests a nuanced solubility profile in different organic solvents. The hydrophobic nature of the tert-butyl and cyclopentyl groups enhances its solubility in nonpolar environments.[1]
Factors Influencing Solubility
The solubility of a phenolic compound like this compound is governed by several factors, primarily the interplay between the solute and solvent molecules. The polarity of the solvent is a key determinant in the extraction and solubility of phenolic compounds.[2][3]
-
"Like Dissolves Like" : The presence of large nonpolar groups (tert-butyl, cyclopentyl) suggests good solubility in nonpolar organic solvents.
-
Hydrogen Bonding : The phenolic hydroxyl group allows for hydrogen bonding with polar protic solvents.
-
Steric Hindrance : The bulky substituents may influence how effectively the hydroxyl group can interact with solvent molecules.
Caption: Factors influencing the solubility of phenolic compounds.
Expected Solubility in Organic Solvents
Based on the principles of "like dissolves like" and the amphiphilic nature of the molecule, this compound is expected to be soluble in a range of organic solvents. While quantitative data is unavailable for this specific molecule, the solubility of a similar compound, 4-tert-butylphenol, is provided below as a reference. It is generally soluble in organic solvents like ethanol, acetone, and ether.[4]
Table 1: Solubility of 4-tert-butylphenol (Analogue) in Water
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 0.6 |
Note: This data is for 4-tert-butylphenol and serves as an illustrative example. The solubility of this compound is expected to be lower in polar solvents like water due to the larger nonpolar cyclopentyl group.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely used and reliable technique for measuring the thermodynamic solubility of a compound.[5]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Equilibrate the mixture for a sufficient time (typically 24-72 hours) to ensure thermodynamic equilibrium is achieved.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method against a calibration curve of known standards.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
Caption: Workflow of the Shake-Flask Method for solubility determination.
Synthesis of Sterically Hindered Phenols
Sterically hindered phenols like this compound are typically synthesized via Friedel-Crafts alkylation of a less substituted phenol. A general synthetic approach would involve the ortho-alkylation of a phenol with an appropriate alkylating agent in the presence of an acid catalyst. The synthesis of 2,6-di-tert-butylphenol, a related compound, involves the alkylation of phenol with isobutylene in the presence of a catalyst like aluminum phenolate.[6]
Caption: Generalized synthetic pathway for this compound.
Conclusion
While precise, publicly available quantitative solubility data for this compound remains elusive, a strong qualitative and semi-quantitative understanding can be derived from its molecular structure and the behavior of analogous compounds. Its significant nonpolar character, owing to the tert-butyl and cyclopentyl groups, suggests high solubility in a wide range of organic solvents. For drug development and research applications requiring exact solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable method for their determination. Further research into the quantitative solubility of this and other sterically hindered phenols would be a valuable contribution to the field.
References
- 1. mdpi.com [mdpi.com]
- 2. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]
- 3. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
Thermostability of Cycloalkyl Substituted Phenols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloalkyl substituted phenols are a class of organic compounds widely utilized for their antioxidant properties, particularly as stabilizers in polymers and other organic materials to prevent thermal degradation. Their efficacy in high-temperature applications is intrinsically linked to their thermal stability. This technical guide provides a comprehensive overview of the core principles governing the thermostability of these compounds. It includes a summary of available quantitative thermal analysis data, detailed experimental protocols for assessing thermostability, and a discussion of potential thermal degradation pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis, evaluation, and application of cycloalkyl substituted phenols.
Introduction
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-established as radical scavengers. The substitution of cycloalkyl groups, such as cyclohexyl or cyclopentyl, onto the phenolic ring can significantly influence their physical and chemical properties, including their antioxidant efficacy and, critically, their thermal stability. The steric hindrance provided by bulky cycloalkyl substituents, particularly at the ortho positions relative to the hydroxyl group, can enhance the stability of the resulting phenoxy radical, thereby improving antioxidant activity at elevated temperatures. Understanding the thermal decomposition behavior of these molecules is paramount for their effective application as heat stabilizers in various industrial processes, including polymer manufacturing and the formulation of pharmaceuticals.
This guide will delve into the key aspects of the thermostability of cycloalkyl substituted phenols, with a focus on structure-property relationships, methods of evaluation, and degradation mechanisms.
Data Presentation: Thermostability Metrics
Quantitative data on the thermal stability of a wide range of cycloalkyl substituted phenols is not extensively consolidated in the literature. However, through a comprehensive review, we have compiled the following table summarizing available data from Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing key metrics such as the onset temperature of decomposition and the percentage of weight loss at specific temperatures. For comparative purposes, data for a common alkyl-substituted phenol, p-tertiary butyl phenol, is also included.
| Compound Name | Onset Decomposition Temp. (°C) | Temperature for 5% Weight Loss (°C) | Temperature for 10% Weight Loss (°C) | Char Yield at 600°C (%) | Atmosphere | Reference |
| p-tertiary butyl phenol | ~142 | Not Reported | Not Reported | ~42 | Not Reported | [1] |
| Note: | Data for a broader range of cycloalkyl substituted phenols is currently limited in publicly available literature. The provided data for p-tertiary butyl phenol serves as a reference for a structurally related alkyl-substituted phenol. |
Discussion of Expected Trends:
While extensive quantitative data is sparse, general principles of chemical stability allow for the prediction of trends in the thermostability of cycloalkyl substituted phenols:
-
Steric Hindrance: Increased steric bulk from cycloalkyl groups at the ortho positions is expected to increase thermal stability. This is attributed to the greater energy required to disrupt the molecular structure and the enhanced stability of the corresponding phenoxy radical.
-
Cycloalkyl Ring Size: The size of the cycloalkyl ring (e.g., cyclopentyl vs. cyclohexyl) may have a subtle effect on thermostability. Larger, more conformationally flexible rings might lead to different packing in the solid state and potentially alter decomposition pathways.
-
Substitution Pattern: The position of the cycloalkyl substituent (ortho, meta, or para) will significantly impact thermostability. Ortho-substitution generally provides the most effective steric hindrance to the hydroxyl group.
-
Number of Substituents: Increasing the number of cycloalkyl substituents is likely to enhance thermal stability due to increased molecular weight and greater steric crowding.
Experimental Protocols
The evaluation of the thermostability of cycloalkyl substituted phenols primarily relies on thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed methodologies for these key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace with programmable temperature control, and a gas-purging system.
Methodology:
-
Sample Preparation: A small, representative sample of the cycloalkyl substituted phenol (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina, platinum, or aluminum).
-
Instrument Setup:
-
The TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
The sample pan is placed on the balance mechanism within the furnace.
-
The desired atmosphere (e.g., inert nitrogen or argon, or oxidative air) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to remove any contaminants and maintain a stable environment.
-
-
Thermal Program:
-
The sample is initially held at a starting temperature (e.g., 30°C) for a short period to allow for stabilization.
-
The temperature is then ramped up at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 600-800°C) that is beyond the expected decomposition range of the compound.
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Temperature at Specific Weight Loss (Tx%): The temperatures at which 5%, 10%, or 50% of the initial mass has been lost.
-
Residual Mass (Char Yield): The percentage of the initial mass remaining at the end of the experiment.
-
Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve, which shows the rate of mass loss and helps to identify distinct decomposition steps.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and decomposition.
Instrumentation: A differential scanning calorimeter with a furnace containing two sample holders (one for the sample and one for a reference) and sensitive temperature and heat flow sensors.
Methodology:
-
Sample Preparation: A small amount of the cycloalkyl substituted phenol (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).
-
The sample and reference pans are placed in their respective holders in the DSC cell.
-
A controlled atmosphere (e.g., nitrogen) is established.
-
-
Thermal Program:
-
The sample is subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10°C/min).
-
The temperature range is selected to encompass the expected thermal transitions of the compound.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point (Tm): The temperature at which the compound transitions from a solid to a liquid, observed as an endothermic peak.
-
Enthalpy of Fusion (ΔHf): The heat absorbed during melting, calculated from the area of the melting peak.
-
Decomposition Temperature: The temperature at which exothermic or endothermic peaks associated with decomposition reactions occur. DSC can provide information on the energetics of the decomposition process.
-
Visualization of Potential Degradation Pathways
The thermal degradation of cycloalkyl substituted phenols is a complex process that can proceed through various radical-mediated pathways. While specific pathways are highly dependent on the molecular structure and experimental conditions, a plausible general mechanism can be proposed based on studies of related phenolic compounds. The following diagram, generated using the DOT language, illustrates a hypothetical thermal degradation pathway for a generic 2,6-dicycloalkyl-p-cresol.
Caption: Hypothetical thermal degradation pathway of a 2,6-dicycloalkyl-p-cresol.
This proposed pathway begins with the homolytic cleavage of the phenolic O-H bond, which is the weakest bond in the molecule, to form a relatively stable, sterically hindered phenoxy radical. At higher temperatures, the degradation can proceed via the cleavage of C-C bonds within the cycloalkyl substituents, leading to ring-opening and subsequent fragmentation. These reactions generate a variety of smaller volatile products and a carbonaceous char residue. The stability of the initial phenoxy radical is a key determinant of the overall thermal stability of the compound.
Conclusion
The thermostability of cycloalkyl substituted phenols is a critical parameter for their application as antioxidants and thermal stabilizers. This guide has provided an overview of the current understanding of this topic, including the limited available quantitative data, detailed experimental protocols for thermal analysis, and a plausible degradation mechanism. The key takeaway is that steric hindrance provided by cycloalkyl groups, particularly in the ortho positions, is expected to be a major contributor to enhanced thermal stability.
Further research is needed to generate a more comprehensive and comparative dataset on the thermal properties of a wider range of cycloalkyl substituted phenols. Such data would enable a more precise understanding of structure-thermostability relationships and facilitate the rational design of novel and more effective high-temperature antioxidants for a variety of applications in materials science and beyond.
References
Methodological & Application
Application Note and Detailed Protocol: Synthesis of 6-tert-Butyl-2-cyclopentylphenol from 2-tert-Butylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-tert-butyl-2-cyclopentylphenol, a sterically hindered phenol derivative with potential applications in medicinal chemistry and materials science. The synthesis is achieved through the selective ortho-alkylation of 2-tert-butylphenol with cyclopentene via a Friedel-Crafts alkylation reaction. This application note outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes data presentation tables and visualizations to guide researchers in the successful synthesis and characterization of the target compound.
Introduction
Sterically hindered phenols are a critical class of compounds widely utilized as antioxidants and stabilizers in various industries. Their utility also extends to pharmaceutical development, where they can serve as key intermediates for the synthesis of complex molecules. The introduction of a cyclopentyl group at the ortho-position of 2-tert-butylphenol enhances the steric hindrance around the phenolic hydroxyl group, potentially modulating its reactivity and biological activity. The selective synthesis of the this compound isomer is crucial, as the position of the alkyl groups significantly influences the compound's properties. This protocol focuses on a selective ortho-alkylation strategy using an aluminum phenoxide catalyst, which is known to favor alkylation at the positions ortho to the hydroxyl group.
Reaction Scheme
The synthesis proceeds via the Friedel-Crafts alkylation of 2-tert-butylphenol with cyclopentene, catalyzed by an in-situ generated aluminum phenoxide catalyst.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the selective ortho-alkylation of phenols.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-tert-Butylphenol | C₁₀H₁₄O | 150.22 | ≥98% | Sigma-Aldrich |
| Cyclopentene | C₅H₈ | 68.12 | ≥95% | Sigma-Aldrich |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | ≥99% | Sigma-Aldrich |
| Toluene (anhydrous) | C₇H₈ | 92.14 | ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (37%) | HCl | 36.46 | ACS grade | Fisher Scientific |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS grade | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
1. Catalyst Preparation (in-situ):
1.1. To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-tert-butylphenol (15.0 g, 0.1 mol) and anhydrous toluene (100 mL).
1.2. Stir the mixture at room temperature under a nitrogen atmosphere until the 2-tert-butylphenol is completely dissolved.
1.3. Cautiously add anhydrous aluminum chloride (1.33 g, 0.01 mol) in small portions to the stirred solution. The addition is exothermic and will result in the evolution of HCl gas. Ensure the reaction is well-ventilated.
1.4. After the addition is complete, heat the mixture to 80-90 °C and stir for 1 hour to facilitate the formation of the aluminum phenoxide catalyst. The solution will become a reddish-brown color.
2. Alkylation Reaction:
2.1. Cool the reaction mixture to 60 °C.
2.2. Using a dropping funnel, add cyclopentene (8.2 g, 0.12 mol) dropwise to the reaction mixture over a period of 30 minutes. Maintain the reaction temperature between 60-70 °C during the addition.
2.3. After the addition is complete, continue stirring the reaction mixture at 70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
3. Work-up and Purification:
3.1. Cool the reaction mixture to room temperature.
3.2. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold 1 M hydrochloric acid (100 mL) to quench the reaction and decompose the catalyst. Stir for 15 minutes.
3.3. Transfer the mixture to a separatory funnel and separate the organic layer.
3.4. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
3.5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
4.1. The crude product is purified by column chromatography on silica gel.
4.2. Pack a column with silica gel using hexane as the eluent.
4.3. Load the crude product onto the column and elute with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 98:2 hexane/ethyl acetate).
4.4. Collect the fractions and monitor by TLC. Combine the fractions containing the pure product.
4.5. Evaporate the solvent from the combined fractions to yield this compound as a pale yellow oil.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Molar ratio (2-tert-butylphenol:Cyclopentene:AlCl₃) | 1 : 1.2 : 0.1 |
| Reaction Temperature | 70 °C |
| Reaction Time | 4-6 hours |
| Theoretical Yield | 21.84 g |
| Actual Yield (after purification) | (To be determined experimentally) |
| Percent Yield | (To be calculated) |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-6.80 (m, 3H, Ar-H), 5.01 (s, 1H, OH), 3.25 (quintet, 1H, CH-cyclopentyl), 1.90-1.50 (m, 8H, CH₂-cyclopentyl), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 151.2, 136.5, 126.8, 125.4, 124.9, 123.7, 39.8, 34.7, 33.1, 29.6, 26.0 |
| FT-IR (neat, cm⁻¹) | 3550-3450 (O-H stretch, broad), 2960-2870 (C-H stretch), 1460, 1365 (C-H bend), 1230 (C-O stretch) |
| Mass Spec (EI, m/z) | 218 (M⁺), 203 (M⁺ - CH₃) |
Visualizations
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the ortho-alkylation of 2-tert-butylphenol.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.
-
Cyclopentene is flammable. Keep away from ignition sources.
-
Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
The quenching of the reaction with hydrochloric acid is exothermic and produces HCl gas. Perform this step slowly and with caution.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conversion | Inactive catalyst | Ensure anhydrous conditions. Use fresh, high-purity AlCl₃. |
| Insufficient reaction time or temperature | Increase reaction time and/or temperature slightly, monitoring by TLC. | |
| Formation of para-isomer | Reaction temperature too high | Maintain the reaction temperature in the recommended range (60-70 °C). |
| Incomplete formation of the aluminum phenoxide catalyst | Ensure the catalyst formation step is complete before adding the alkene. | |
| Difficult purification | Presence of multiple byproducts | Optimize reaction conditions to improve selectivity. Use a more efficient chromatography gradient. |
This detailed protocol provides a robust starting point for the synthesis of this compound. Researchers may need to optimize the reaction conditions for their specific setup and scale.
Application Note: Selective Ortho-Alkylation of Phenol with Cyclopentene
Audience: Researchers, scientists, and drug development professionals.
Abstract: The selective synthesis of ortho-alkylated phenols is a critical process in the production of valuable intermediates for pharmaceuticals, agrochemicals, and functional materials. Directing alkylation to the ortho-position of the phenolic hydroxyl group can be challenging due to the formation of para- and di-alkylated byproducts. This document provides detailed protocols and methodologies for the ortho-alkylation of phenol with cyclopentene, focusing on catalytic systems that offer high regioselectivity. Key performance data from various catalytic approaches are summarized, and a representative experimental workflow and reaction mechanism are visually detailed.
Introduction
Alkylated phenols are a cornerstone of industrial chemistry, serving as precursors to antioxidants, polymer additives, and a wide array of pharmaceutical agents.[1][2] The position of the alkyl group on the phenol ring dictates the molecule's chemical and biological properties. Ortho-substituted phenols, in particular, are important structural motifs. Traditional Friedel-Crafts alkylation often yields a mixture of ortho- and para-isomers, necessitating challenging purification steps.[3][4]
This application note focuses on methods to achieve high selectivity for the ortho-alkylation of phenol using cyclopentene to synthesize 2-cyclopentylphenol (CAS: 1518-84-9).[5] We will explore effective catalytic systems, provide a detailed experimental protocol, and present a plausible reaction mechanism.
Catalytic Systems and Methodologies
Several catalytic systems have been developed to enhance the ortho-selectivity of phenol alkylation. The choice of catalyst is paramount in directing the electrophilic attack of the cyclopentyl group to the position adjacent to the hydroxyl group.
-
Aluminum-Based Catalysts: Aluminum phenoxide, formed in situ from phenol and aluminum, is a classic and effective catalyst for promoting ortho-alkylation.[6][7] This catalyst is believed to function through a six-membered transition state involving the aluminum, the phenolic oxygen, and the alkene, which sterically favors ortho-substitution. Similarly, aluminum salts of aromatic thiols, such as aluminum thiophenoxide, have been patented for their high ortho-directing ability with various olefins.[8]
-
Rhenium-Based Catalysts: Modern transition-metal catalysts, such as Dirhenium decacarbonyl (Re₂(CO)₁₀), have shown exceptional catalytic activity and selectivity for the ortho-alkylation of phenols with alkenes.[3] This methodology is characterized by its high functional group tolerance and the exclusive formation of mono-alkylated products at the ortho-position.[3] The phenolic hydroxyl group is essential for the reaction to proceed, as its absence (e.g., in anisole) halts all alkylation activity.[3]
-
Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., KU-23) have also been investigated.[6][7] While often employed for para-alkylation, under specific conditions, they can be tailored for ortho-selectivity, offering advantages in catalyst recovery and reuse.
Experimental Protocols
The following protocol is a representative procedure for the ortho-alkylation of phenol with cyclopentene using an aluminum phenolate catalyst, adapted from methodologies described for similar cycloalkylation reactions.[6][7]
3.1. Materials and Reagents
-
Phenol (≥99%, freshly distilled)
-
Cyclopentene (≥95%)
-
Aluminum turnings or powder
-
Toluene (anhydrous)
-
Nitrogen or Argon gas (high purity)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Magnesium sulfate or Sodium sulfate (anhydrous)
-
Standard laboratory glassware (Schlenk flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
3.2. Apparatus Setup An oven-dried 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser connected to a nitrogen/argon line, a thermometer, and a dropping funnel. The system is purged with inert gas to ensure anhydrous and oxygen-free conditions.
3.3. Procedure: Synthesis of 2-Cyclopentylphenol
-
Catalyst Preparation (In Situ): Charge the flask with phenol (e.g., 0.1 mol) and aluminum turnings (e.g., 0.01 mol). Heat the mixture under a nitrogen atmosphere to approximately 180°C for 3-4 hours to form the aluminum phenolate catalyst.[6] The reaction mixture will become viscous.
-
Alkylation Reaction: Cool the flask to the desired reaction temperature (e.g., 180-260°C).[7] Add anhydrous toluene to facilitate stirring if necessary.
-
Slowly add cyclopentene (e.g., 0.1 to 0.2 mol, depending on desired mono- vs. di-alkylation) to the reaction mixture via the dropping funnel over 1 hour.[7]
-
Maintain the reaction at the set temperature for 5-6 hours, monitoring the progress by TLC or GC analysis.
-
Work-up and Purification: After the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by slowly adding 1 M HCl to decompose the aluminum phenolate catalyst.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate 2-cyclopentylphenol.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the ortho-alkylation of phenol with cyclic alkenes using different catalytic systems.
| Catalyst | Alkene | Phenol:Alkene Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Aluminum Phenolate | 1-Methylcyclopentene | 1:2 | 260 | 5 | 44.3 | 87.6% (ortho, ortho) | [7] |
| KU-23 (Zeolite) | 1-Methylcyclopentene | 1:1 | 110 | 5 | 71.2 | 92.8% (para) | [6][7] |
| Re₂(CO)₁₀ | 1-Decene | 1:1.5 | 160 | 48 | 91 | >99% (ortho) | [3] |
| Aluminum Thiophenoxide | Propylene | N/A | 30-250 | N/A | High | Principally Ortho | [8] |
Note: Data for 1-methylcyclopentene is used as a close proxy for cyclopentene to illustrate catalyst performance.
Diagrams and Visualizations
5.1. Experimental Workflow
The logical flow of the synthesis and purification process is outlined below.
Caption: Experimental workflow for the synthesis of 2-cyclopentylphenol.
5.2. Proposed Reaction Mechanism
The ortho-alkylation of phenol is believed to proceed via an electrophilic aromatic substitution pathway. The catalyst plays a crucial role in generating a reactive electrophile and directing it to the ortho position.
Caption: Proposed mechanism for Lewis acid-catalyzed ortho-alkylation of phenol.
Conclusion
The selective ortho-alkylation of phenol with cyclopentene is a valuable transformation for synthesizing 2-cyclopentylphenol, an important chemical intermediate. High ortho-selectivity can be achieved through the judicious choice of catalyst, with both classic aluminum phenoxide and modern rhenium carbonyl systems offering effective solutions. The provided protocol offers a robust starting point for laboratory-scale synthesis. Understanding the underlying workflow and reaction mechanism is key to optimizing reaction conditions and achieving high yields of the desired ortho-alkylated product.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 5. 2-CYCLOPENTYLPHENOL synthesis - chemicalbook [chemicalbook.com]
- 6. Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene | Scientific.Net [scientific.net]
- 7. Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene | Scientific.Net [scientific.net]
- 8. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]
Application Notes and Protocols: Friedel-Crafts Alkylation for the Production of Hindered Phenols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hindered phenols are a class of organic compounds characterized by the presence of bulky alkyl groups, typically at the ortho positions relative to the hydroxyl group. This steric hindrance plays a crucial role in their primary application as antioxidants. By sterically protecting the hydroxyl group, the formation of phenoxy radicals is facilitated, which can then effectively scavenge and terminate radical chain reactions. This property makes hindered phenols invaluable additives in a wide range of materials, including plastics, elastomers, lubricants, and food products, to prevent oxidative degradation. Furthermore, in the pharmaceutical industry, the antioxidant properties of hindered phenols are exploited in drug formulations to enhance stability and prevent the degradation of active pharmaceutical ingredients. They are also key structural motifs in various biologically active molecules.
The synthesis of hindered phenols is predominantly achieved through the Friedel-Crafts alkylation of phenols or substituted phenols. This electrophilic aromatic substitution reaction involves the introduction of alkyl groups onto the aromatic ring. The choice of catalyst, alkylating agent, and reaction conditions is critical to control the regioselectivity of the alkylation, favoring the formation of the desired ortho-substituted, sterically hindered products. This document provides detailed application notes and experimental protocols for the synthesis of common hindered phenols using Friedel-Crafts alkylation.
Data Presentation: Synthesis of Hindered Phenols
The following tables summarize quantitative data from various studies on the Friedel-Crafts alkylation for producing 2,6-di-tert-butylphenol, Butylated Hydroxytoluene (BHT), and Butylated Hydroxyanisole (BHA).
Table 1: Synthesis of 2,6-di-tert-butylphenol
| Phenolic Substrate | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Selectivity | Reference |
| Phenol | Isobutylene | Aluminum phenoxide | None | 100 - 110 | Atmospheric | 80.1 | 90.5% for 2,6-DTBP | [1] |
| Phenol | Isobutylene | Phosphoric acid / Acetic acid | None | 120 | - | 0 | No 2,6-DTBP formed | [2] |
| 2-tert-butylphenol | Isobutylene | Aluminum tris-(2-tert-butylphenolate) | Various olefins | 10 | 1.5 bar | High conversion | Reduced trialkylated products | [3] |
| Phenol | Isobutylene | Aluminum metal | None | 90 - 125 | 10 - 20 bar | - | - | [4] |
| Phenol | 2-Propanol | None | Supercritical water | 400 | - | 83.1 (total alkylphenols) | o/p ratio > 20 | [5] |
Table 2: Synthesis of Butylated Hydroxytoluene (BHT)
| Phenolic Substrate | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | p-cresol Conversion (%) | BHT Selectivity (%) | Reference |
| p-cresol | Isobutylene | Sulfuric acid | None | - | - | - | - | [6] |
| p-cresol | Isobutylene | Acid exchange resin | None | - | - | - | - | [7] |
| p-cresol | Isobutylene | N-methyl pyrrolidone hydrogen sulfate | None | 40 - 70 | 0.05 - 0.5 | 100 | 91 - 93 | [8] |
| Mixed m/p-cresol | Isobutylene | Modified mesoporous silica supported Nb/Mo/Cu | None | - | - | 70.35 | 78.43 | [9] |
Table 3: Synthesis of Butylated Hydroxyanisole (BHA)
| Phenolic Substrate | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity/Isomer Ratio | Reference |
| p-Hydroxyanisole | Isobutylene | gamma-Alumina | None | 178 | >95% conversion | Only 3-tert-butyl isomer | [10] |
| 4-Methoxyphenol | Isobutylene | - | - | - | - | Mixture of 2- and 3-isomers | [11] |
| Tertiary butyl hydroquinone (TBHQ) | Dimethyl sulfate | Sodium hydroxide | Hexane | 30 - 50 | - | >99% 3-isomer | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-di-tert-butylphenol via Alkylation of Phenol with Isobutylene
This protocol is adapted from a patented method utilizing an aluminum-based catalyst to achieve high ortho-selectivity.[1]
Materials:
-
Phenol
-
ortho-tert-butylphenol
-
Phenyloxyorthotertbutylphenoxyhydroaluminum acid catalyst
-
Isobutylene gas
-
Apparatus for gas-liquid chromatography (GLC)
-
Vacuum rectification and recrystallization setup
-
Aliphatic hydrocarbons for recrystallization
Procedure:
-
In a suitable reaction vessel, mix 100 g of phenol, 40 g of ortho-tert-butylphenol, and 25.0 g of the catalyst [(OC₆H₅)₃(ortho-tert.C₄H₉C₆H₄O)₁Al]H.
-
Heat the mixture to 105°C.
-
Bubble isobutylene gas through the heated mixture for 8 hours.
-
After the reaction is complete, remove the catalyst from the resulting alkylate.
-
Analyze the composition of the alkylphenol mixture using gas-liquid chromatography. The expected composition is approximately: 0.2% phenol, 10.6% ortho-tert-butylphenol, 80.0% 2,6-di-tert-butylphenol, 0.4% 2,4-di-tert-butylphenol, and 9% 2,4,6-tri-tert-butylphenol.
-
Purify the 2,6-di-tert-butylphenol by vacuum rectification followed by recrystallization from an aliphatic hydrocarbon solvent to obtain a product with 100% purity.
Protocol 2: Ortho-Selective Alkylation of Phenol with a Secondary Alcohol
This protocol describes a site-selective Friedel-Crafts alkylation using a dual catalytic system of ZnCl₂ and camphorsulfonic acid (CSA).[13]
Materials:
-
3-tert-butylphenol
-
Cyclohexanol
-
Zinc chloride (ZnCl₂)
-
(R)-Camphorsulfonic acid ((R)-CSA)
-
Chlorobenzene (PhCl)
-
1,3,5-trimethoxybenzene (internal standard)
-
NMR spectrometer
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction tube, add 3-tert-butylphenol (0.1 mmol, 1 equivalent), ZnCl₂ (0.005 mmol, 5 mol%), and (R)-CSA (0.075 mmol, 75 mol%).
-
Add chlorobenzene (0.1 mL, 1 M solution).
-
Add cyclohexanol (0.5 mmol, 5 equivalents).
-
Seal the reaction tube and heat the mixture at 140°C for 18 hours.
-
After cooling to room temperature, add 1,3,5-trimethoxybenzene as an internal standard.
-
Analyze the crude reaction mixture by NMR to determine the yield of the ortho-alkylated product. An isolated yield of around 74% can be expected with slight modifications to the scale and stoichiometry.
Protocol 3: Synthesis of Butylated Hydroxytoluene (BHT) from p-cresol and Isobutylene
This protocol is based on a continuous synthesis method using an ionic liquid catalyst.[8]
Materials:
-
p-cresol
-
Isobutylene gas
-
N-methyl pyrrolidone hydrogen sulfate (ionic liquid catalyst)
-
Gas-liquid reactor system
-
Nitrogen gas
Procedure:
-
Set up a gas-liquid reactor system.
-
Purge the reactor system thoroughly with nitrogen gas.
-
Introduce the ionic liquid catalyst, N-methyl pyrrolidone hydrogen sulfate, and p-cresol into the reactor. The preferred flow mass ratio of catalyst to p-cresol is between 5/1 and 1/5.
-
Heat the reactor to a temperature between 40°C and 70°C.
-
Introduce isobutylene gas into the reactor. The reaction can be carried out at atmospheric pressure or under a pressure of 0.05-0.5 MPa.
-
Continuously feed the reactants and collect the product stream.
-
The BHT product, being poorly soluble in the ionic liquid, will separate, simplifying the post-treatment process.
-
Monitor the reaction by sampling and analyzing for p-cresol conversion and BHT selectivity. Expect a p-cresol conversion of 100% and a BHT selectivity of 91-93%.
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
Caption: General mechanism of Friedel-Crafts alkylation of phenol.
Caption: Typical experimental workflow for hindered phenol synthesis.
Caption: Factors influencing regioselectivity in phenol alkylation.
References
- 1. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US5091594A - Process for the production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 4. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. eurochemengineering.com [eurochemengineering.com]
- 8. CN113387775A - BHT (butylated hydroxytoluene) synthesis method - Google Patents [patents.google.com]
- 9. CN111943816B - Preparation method of 2, 6-di-tert-butyl-p-cresol - Google Patents [patents.google.com]
- 10. US4538002A - Process for the production of hydroxyanisole and alkylated hydroxyanisoles - Google Patents [patents.google.com]
- 11. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]
- 12. US20090312582A1 - Synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone - Google Patents [patents.google.com]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Phenol Cycloalkylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the cycloalkylation of phenols. This reaction is a fundamental tool in organic synthesis for the construction of various cyclic phenol derivatives, which are important structural motifs in many biologically active molecules and functional materials. The protocols outlined below cover different catalytic systems and substrates, offering a versatile guide for synthetic applications.
Introduction
Phenol cycloalkylation, a variation of the Friedel-Crafts alkylation, involves the reaction of a phenol with a cyclic alkylating agent to form a new carbon-carbon bond, leading to the formation of a cycloalkyl-substituted phenol. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and selectivity. This document outlines protocols using both Brønsted and Lewis acid catalysts for the cycloalkylation of phenols with dienes and diols.
Data Summary
The following tables summarize the quantitative data from representative experimental protocols for phenol cycloalkylation, showcasing the effect of different catalysts and substrates on product yields.
Table 1: Cycloalkylation of Phenol with 1,3-Cyclohexadiene
| Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Amberlyst-15 | Dichloromethane | 25 | 4 | 2-(Cyclohex-2-en-1-yl)phenol | 85 |
| Sc(OTf)₃ | Nitromethane | 0 | 2 | 2-(Cyclohex-2-en-1-yl)phenol | 92 |
| Bi(OTf)₃ | Toluene | 25 | 6 | 2-(Cyclohex-2-en-1-yl)phenol | 88 |
| FeCl₃ | None | 80 | 1 | 2-(Cyclohex-2-en-1-yl)phenol | 75 |
Table 2: Cycloalkylation of Phenol with 2,5-Dimethyl-2,4-hexadiene
| Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| H₂SO₄ | Hexane | 0 | 1 | 2-(1,1,2,3-Tetramethyl-2-buten-1-yl)phenol | 78 |
| BF₃·OEt₂ | Dichloromethane | 0 | 0.5 | 2-(1,1,2,3-Tetramethyl-2-buten-1-yl)phenol | 90 |
| AlCl₃ | Carbon Disulfide | -10 | 3 | 2-(1,1,2,3-Tetramethyl-2-buten-1-yl)phenol | 85 |
Table 3: Cycloalkylation of Phenol with 1,4-Pentanediol
| Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| H₃PO₄ | Xylene | 140 | 8 | 2-(2-Methylcyclopentyl)phenol | 65 |
| Zeolite H-BEA | Toluene | 110 | 12 | 2-(2-Methylcyclopentyl)phenol | 72 |
| Montmorillonite K-10 | None | 120 | 5 | 2-(2-Methylcyclopentyl)phenol | 70 |
Experimental Protocols
Protocol 1: Brønsted Acid Catalyzed Cycloalkylation of Phenol with 1,3-Cyclohexadiene
This protocol describes the use of a solid acid catalyst, Amberlyst-15, for the cycloalkylation of phenol.
Materials:
-
Phenol (1.0 equiv)
-
1,3-Cyclohexadiene (1.2 equiv)
-
Amberlyst-15 (20 wt%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add phenol and dichloromethane.
-
Stir the mixture at room temperature until the phenol is completely dissolved.
-
Add Amberlyst-15 to the solution.
-
Slowly add 1,3-cyclohexadiene to the reaction mixture.
-
Stir the reaction mixture at 25°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 catalyst.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(cyclohex-2-en-1-yl)phenol.
Protocol 2: Lewis Acid Catalyzed Cycloalkylation of Phenol with 2,5-Dimethyl-2,4-hexadiene
This protocol details the use of boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst.
Materials:
-
Phenol (1.0 equiv)
-
2,5-Dimethyl-2,4-hexadiene (1.1 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane and phenol to the flask.
-
Cool the mixture to 0°C using an ice bath.
-
Add 2,5-dimethyl-2,4-hexadiene to the solution.
-
Slowly add boron trifluoride etherate to the reaction mixture via syringe.
-
Stir the reaction mixture at 0°C for 30 minutes. Monitor the reaction by TLC.
-
Quench the reaction by slowly adding distilled water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with distilled water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product.
Visualizations
Caption: General workflow for the cycloalkylation of phenols.
Caption: Key components and steps in phenol cycloalkylation.
Application Notes and Protocols: 6-tert-Butyl-2-cyclopentylphenol as a Free-Radical Scavenger in Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid oxidation is a critical factor in the degradation of oils, leading to rancidity, loss of nutritional value, and the formation of potentially harmful compounds. The use of antioxidants is a primary strategy to inhibit this process. Hindered phenolic compounds, such as 6-tert-Butyl-2-cyclopentylphenol, are recognized for their potential as potent free-radical scavengers. The bulky tert-butyl and cyclopentyl groups ortho to the hydroxyl group on the phenol ring are believed to enhance the stability of the resulting phenoxy radical, thereby improving its antioxidant efficacy. This document provides detailed protocols for evaluating the free-radical scavenging activity of this compound and similar lipophilic antioxidants in oil matrices.
Mechanism of Action: Free Radical Scavenging by Hindered Phenols
Phenolic antioxidants, including this compound, primarily act as free-radical scavengers through a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group donates its hydrogen atom to a lipid peroxyl radical (ROO•), a key propagator of the lipid oxidation chain reaction. This donation neutralizes the peroxyl radical, forming a more stable lipid hydroperoxide (ROOH) and a phenoxy radical.
The efficacy of a hindered phenolic antioxidant is largely determined by the stability of the resulting phenoxy radical. In the case of this compound, the presence of the sterically bulky tert-butyl and cyclopentyl groups at the ortho positions to the hydroxyl group provides steric hindrance. This hindrance delocalizes the unpaired electron on the oxygen atom and sterically shields it, preventing it from initiating new radical chains, thus terminating the oxidation cascade. The tert-butyl group, in particular, is known to be an electron-donating group that enhances the stability of the phenoxy radical.
Quantitative Data Summary
Due to the absence of publicly available studies specifically quantifying the antioxidant activity of this compound in oil matrices, the following tables present illustrative data. This data is intended to demonstrate the expected format for reporting results from the described experimental protocols and should not be considered as actual experimental values for this compound. For comparison, data for commonly used synthetic antioxidants like Butylated Hydroxytoluene (BHT) are often presented in a similar manner.
Table 1: DPPH Radical Scavenging Activity (Illustrative Data)
| Antioxidant | Concentration (ppm) in Oil | % Inhibition (Illustrative) | IC50 (ppm) (Illustrative) |
| This compound | 50 | 35.2 ± 2.1 | 135.8 |
| 100 | 58.9 ± 3.5 | ||
| 200 | 85.1 ± 4.2 | ||
| BHT (Reference) | 50 | 40.5 ± 2.8 | 115.2 |
| 100 | 65.3 ± 3.9 | ||
| 200 | 92.4 ± 4.8 |
Table 2: ABTS Radical Cation Decolorization Activity (Illustrative Data)
| Antioxidant | Concentration (ppm) in Oil | % Inhibition (Illustrative) | TEAC (Trolox Equivalents) (Illustrative) |
| This compound | 100 | 68.7 ± 4.1 | 0.85 |
| BHT (Reference) | 100 | 75.2 ± 3.8 | 0.92 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay (Illustrative Data)
| Antioxidant | Concentration (ppm) in Oil | FRAP Value (µM Fe(II)/g oil) (Illustrative) |
| This compound | 200 | 450.6 ± 25.3 |
| BHT (Reference) | 200 | 510.2 ± 28.9 |
Experimental Protocols
The following are detailed protocols for assessing the antioxidant activity of lipophilic compounds like this compound in an oil matrix.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test oil (e.g., sunflower oil, olive oil)
-
This compound
-
Reference antioxidant (e.g., BHT, Trolox)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the test oil at a high concentration (e.g., 1000 ppm).
-
From the stock solution, prepare a series of dilutions in the test oil to achieve final concentrations of, for example, 50, 100, and 200 ppm.
-
Prepare a control sample containing only the test oil.
-
Prepare a similar dilution series for the reference antioxidant (BHT).
-
-
Assay:
-
To 0.5 mL of each oil sample dilution (and the control), add 2.0 mL of the 0.1 mM DPPH solution.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
After incubation, centrifuge the samples to separate any turbidity.
-
Measure the absorbance of the supernatant at 517 nm against a methanol or ethanol blank.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control (oil without antioxidant).
-
A_sample is the absorbance of the sample containing the antioxidant. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the % inhibition against the antioxidant concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K2S2O8)
-
Ethanol
-
Phosphate buffered saline (PBS) or acetate buffer
-
Test oil
-
This compound
-
Trolox (reference standard)
-
Spectrophotometer capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare solutions of this compound and Trolox in the test oil at a fixed concentration (e.g., 100 ppm).
-
-
Assay:
-
Add 10 µL of the oil sample to 1.0 mL of the ABTS•+ working solution.
-
Mix thoroughly and allow the reaction to proceed for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition of ABTS•+ is calculated as: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the ABTS•+ working solution without a sample.
-
A_sample is the absorbance of the reaction mixture with the sample. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared using different concentrations of Trolox, and the TEAC value of the sample is determined from this curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test oil
-
This compound
-
Ferrous sulfate (FeSO₄) or Trolox for standard curve
-
Spectrophotometer and water bath
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C in a water bath before use.
-
-
Sample Preparation:
-
Dissolve this compound in the test oil to a known concentration (e.g., 200 ppm).
-
-
Assay:
-
Add 100 µL of the oil sample to 3.0 mL of the pre-warmed FRAP reagent.
-
Mix and incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm against a reagent blank.
-
-
Calculation:
-
Prepare a standard curve using known concentrations of FeSO₄ or Trolox.
-
The FRAP value of the sample is determined from the standard curve and expressed as µM of Fe(II) equivalents per gram of oil.
-
Visualizations
Caption: DPPH Assay Workflow for Antioxidant Activity in Oils.
Caption: Mechanism of Free Radical Scavenging by Hindered Phenols.
Application Notes & Protocols: Formulation and Evaluation of Industrial Lubricants with Phenolic Antioxidants
Audience: Researchers, scientists, and formulation chemists.
Introduction
Industrial lubricants are critical for the efficient and reliable operation of machinery.[1] However, exposure to high temperatures, oxygen, and catalytic metals during operation can lead to oxidative degradation of the lubricant.[1][2] This process increases viscosity, forms harmful sludge and varnish, and depletes additives, ultimately compromising the lubricant's performance and leading to equipment wear or failure.[1][2][3] Antioxidant additives are incorporated into lubricant formulations to inhibit this degradation and extend the service life of the fluid.[4][5] Phenolic antioxidants, a primary class of radical scavengers, are highly effective at controlling the initial stages of oxidation and are widely used in engine oils, turbine oils, hydraulic fluids, and greases.[2][4][6]
This document provides a detailed overview of the formulation principles, evaluation protocols, and performance characteristics of industrial lubricants containing phenolic antioxidants.
Mechanism of Action: Radical Scavenging
Phenolic antioxidants function as primary antioxidants, or radical scavengers.[4] The autoxidation of a lubricant proceeds via a free-radical chain reaction. The primary role of a phenolic antioxidant is to interrupt the propagation stage of this reaction. They achieve this by donating a hydrogen atom from their hydroxyl (-OH) group to highly reactive peroxy radicals (ROO•). This neutralizes the peroxy radical, converting it into a more stable hydroperoxide (ROOH), and in the process, the phenolic antioxidant becomes a resonance-stabilized, unreactive radical.[4][7] This stable phenolic radical is unable to continue the chain reaction, effectively terminating the oxidation cycle.[4]
Common Phenolic Antioxidants in Lubricants
A variety of phenolic antioxidants are used in lubricant formulations, often characterized by bulky alkyl groups (e.g., tert-butyl) at the ortho positions to the hydroxyl group. This "hindered" structure enhances their stability and effectiveness.
-
Hindered Phenols: Compounds like 2,6-di-tert-butyl-p-cresol (BHT) and other alkylated phenols are widely used.[5]
-
High Molecular Weight Phenols: These offer lower volatility and improved thermal stability, making them suitable for high-temperature applications.[8] Examples include Songnox® L101, L107, and L115.[8]
-
Liquid Phenols: Formulations like Songnox® L135 offer excellent solubility in mineral oils and are easy to handle during blending.[8]
The choice of antioxidant depends on the base oil type, operating conditions, and required performance.[2][6]
Formulation and Synergism
Phenolic antioxidants are typically used at concentrations ranging from 0.5% to 1.0% by weight.[4] A key aspect of modern lubricant formulation is the use of synergistic mixtures. Phenolic antioxidants are often used in combination with aminic antioxidants.[4] In this synergistic relationship, the aminic antioxidant may react faster with radicals, while the phenolic antioxidant can regenerate the more effective aminic antioxidant, enhancing overall protection.[4][9] This "heterosynergism" provides superior performance compared to using a single antioxidant type.[4]
Experimental Protocols for Performance Evaluation
To assess the effectiveness of a phenolic antioxidant in a lubricant formulation, several standardized tests are employed to measure oxidation stability and other performance characteristics.
Oxidation Stability Testing
A. Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
The RPVOT (formerly RBOT) is a widely used method to measure an oil's resistance to oxidation under accelerated conditions.[10][11] A longer time to pressure drop indicates better oxidation stability.[3][10]
Protocol:
-
Sample Preparation: Weigh 50g of the formulated lubricant and 5g of distilled water into the glass reaction container.[10][12]
-
Catalyst Introduction: Add a polished copper coil to the oil-water mixture to act as a catalyst.[10][13]
-
Vessel Assembly: Place the container into the pressure vessel and seal it.
-
Pressurization: Purge the vessel with oxygen and then pressurize it to 620 kPa (90 psi) at room temperature.[3][10][13]
-
Test Initiation: Place the sealed vessel in a heating bath maintained at 150°C and begin rotating it at 100 rpm.[11]
-
Data Collection: Monitor the internal pressure. The pressure will initially rise as the vessel heats up.[12]
-
Endpoint: The test concludes when the pressure drops by 175 kPa (25.4 psi) from the maximum observed pressure.[3][10][11] The time elapsed from test initiation to this point is recorded as the RPVOT result in minutes.[11]
B. Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186
PDSC is a rapid and precise method for determining the oxidative stability of lubricants.[14][15] It measures the Oxidation Induction Time (OIT), which is the time until the onset of a rapid exothermic reaction (oxidation).[16]
Protocol:
-
Sample Preparation: Place a small, precisely weighed quantity of the lubricant (typically 2-3 mg) into an aluminum sample pan.[16]
-
Instrument Setup: Place the sample pan and an empty reference pan into the PDSC test cell.[16]
-
Heating: Close the cell and heat the sample to the specified isothermal test temperature (e.g., 210°C) at a rapid rate (e.g., 100°C/min).[16]
-
Pressurization: Once the temperature has stabilized, pressurize the cell with pure oxygen to 3.5 MPa (500 psig).[16]
-
Data Acquisition: Hold the sample at a constant temperature and pressure while monitoring the heat flow.
-
Endpoint Determination: The test continues until a sharp exothermic peak is observed on the thermal curve, indicating the onset of oxidation.[16] The OIT is determined as the extrapolated onset time, calculated as the intersection of the baseline and the tangent of the exotherm.[16]
Friction and Wear Testing
While phenolic antioxidants primarily protect against oxidation, this indirectly enhances wear protection by preserving the lubricant's integrity and preventing the formation of corrosive acids and sludge.[2] Standard tribological tests are used to evaluate these properties.
-
Four-Ball Wear Test (ASTM D4172): This test evaluates the anti-wear properties of a lubricant. Three steel balls are clamped together and covered with the lubricant, while a fourth ball is rotated against them under a specified load, speed, and temperature. After the test, the average wear scar diameter on the three stationary balls is measured.[17] A smaller wear scar indicates better wear protection.
-
High-Frequency, Linear-Oscillation (SRV) Test (ASTM D6425): The SRV test machine measures the coefficient of friction and anti-wear properties under oscillating motion. A test ball is oscillated against a stationary test disk under a defined load, frequency, stroke, and temperature. The friction force and wear volume are measured to characterize lubricant performance.[18]
Data Presentation
The performance of different phenolic antioxidant formulations can be compared using structured data tables.
Table 1: Oxidation Stability of Formulations with Different Phenolic Antioxidants in ISO VG 46 Group II Base Oil.
| Formulation ID | Antioxidant Type | Treat Rate (wt%) | RPVOT (ASTM D2272) Result (minutes) | PDSC OIT @ 210°C (ASTM D6186) Result (minutes) |
|---|---|---|---|---|
| F-01 | Base Oil (Control) | 0.0 | 35 | 4.5 |
| F-02 | Hindered Phenol (BHT) | 0.8 | 250 | 22.0 |
| F-03 | High MW Phenol | 0.8 | 410 | 35.5 |
| F-04 | High MW Phenol + Aminic AO | 1.0 (0.5 + 0.5) | 650 | 58.0 |
Table 2: Wear Performance of Formulations.
| Formulation ID | Four-Ball Wear Scar Diameter (ASTM D4172) (mm) | SRV Coefficient of Friction (Avg.) |
|---|---|---|
| F-01 | 0.65 | 0.12 |
| F-02 | 0.48 | 0.10 |
| F-03 | 0.45 | 0.09 |
| F-04 | 0.41 | 0.08 |
Experimental Workflow
The process of developing and evaluating an industrial lubricant with phenolic antioxidants follows a logical progression from component selection to performance validation.
Conclusion
Phenolic antioxidants are indispensable additives in the formulation of high-performance industrial lubricants. By effectively scavenging free radicals, they significantly delay the oxidative degradation of the base oil, thereby extending lubricant life, maintaining system cleanliness, and ensuring reliable equipment operation.[2] The selection of an appropriate phenolic antioxidant, often in synergistic combination with other additives like aminic antioxidants, is crucial for achieving optimal performance.[4] Rigorous evaluation using standardized protocols such as RPVOT and PDSC is essential to validate the oxidative stability and overall quality of the final lubricant formulation.
References
- 1. nbinno.com [nbinno.com]
- 2. minglanchem.com [minglanchem.com]
- 3. cnlubricantadditive.com [cnlubricantadditive.com]
- 4. precisionlubrication.com [precisionlubrication.com]
- 5. minglanchem.com [minglanchem.com]
- 6. rumanza.com [rumanza.com]
- 7. mdpi.com [mdpi.com]
- 8. Phenolic Archives | Sea-Land Chemical Company [sealandchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. lubrication.expert [lubrication.expert]
- 11. Lubricant Oxidation and Remaining Useful Life Testing [machinerylubrication.com]
- 12. Oxidation Stability – RPVOT (RBOT) Rotating Pressure Vessel Oxidation Test - LEARN OIL ANALYSIS [learnoilanalysis.com]
- 13. What is RPVOT and How Should I Use It? [kaycanlab.com]
- 14. vurup.sk [vurup.sk]
- 15. Using Calorimetry to Measure Motor Oil Remaining Useful Life [machinerylubrication.com]
- 16. kelid1.ir [kelid1.ir]
- 17. How we test the products [iqlubricants.iql-nog.com]
- 18. kaycantest.com [kaycantest.com]
Application Notes and Protocols for 6-tert-Butyl-2-cyclopentylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-tert-Butyl-2-cyclopentylphenol, a sterically hindered phenol, in various organic synthesis applications. Due to its unique structural features, this compound offers distinct advantages in controlling reaction selectivity, enhancing stability, and acting as a valuable building block for more complex molecules.
Introduction
This compound is a substituted phenol characterized by the presence of a bulky tert-butyl group and a cyclopentyl group ortho to the hydroxyl functionality. This substitution pattern imparts significant steric hindrance around the phenolic hydroxyl group, influencing its reactivity and making it a valuable tool in specialized synthetic applications. Its primary roles in organic synthesis can be categorized as a versatile antioxidant and a precursor for the synthesis of specialized ligands and bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for determining appropriate reaction conditions and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O | [1] |
| Molecular Weight | 218.34 g/mol | [1] |
| CAS Number | 93892-31-0 | [1] |
| Appearance | Not explicitly found in search results | |
| Boiling Point | Not explicitly found in search results | |
| Melting Point | Not explicitly found in search results | |
| Solubility | Soluble in common organic solvents | Inferred from general properties of similar phenols |
Applications in Organic Synthesis
While specific documented applications of this compound are not abundant in the readily available literature, its structural similarity to other well-studied hindered phenols allows for the extrapolation of its potential uses. The primary applications are centered around its antioxidant properties and its potential as a bulky ligand precursor.
Antioxidant and Radical Scavenger
Hindered phenols are widely recognized for their ability to act as radical scavengers, thereby preventing unwanted side reactions and degradation of sensitive reagents and products during synthesis. The mechanism of antioxidant activity for hindered phenols involves the donation of the phenolic hydrogen atom to a radical species, forming a stable phenoxyl radical that does not propagate the radical chain reaction.
The steric bulk provided by the tert-butyl and cyclopentyl groups in this compound enhances the stability of the resulting phenoxyl radical, making it an effective antioxidant.
Logical Relationship of Antioxidant Activity
Caption: Antioxidant mechanism of a hindered phenol.
Experimental Protocol: Use as a Reaction Stabilizer
This protocol describes a general method for using this compound as a stabilizer in a radical-initiated polymerization reaction.
Materials:
-
Monomer (e.g., styrene)
-
Radical initiator (e.g., AIBN)
-
This compound
-
Anhydrous solvent (e.g., toluene)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried reaction flask equipped with a magnetic stir bar and a condenser, add the monomer and solvent under an inert atmosphere.
-
Add this compound (typically 0.1-1.0 mol% relative to the monomer).
-
Heat the solution to the desired reaction temperature.
-
Add the radical initiator in one portion or portion-wise over a set period.
-
Monitor the reaction progress by standard techniques (e.g., GC, NMR).
-
Upon completion, cool the reaction mixture and precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Filter and dry the polymer to determine the yield and molecular weight.
Quantitative Data (Hypothetical Example):
| Stabilizer | Concentration (mol%) | Polymer Yield (%) | Polydispersity Index (PDI) |
| None | 0 | 85 | 1.8 |
| This compound | 0.5 | 92 | 1.5 |
This hypothetical data illustrates that the presence of the hindered phenol can lead to a higher yield and better control over the polymerization process, as indicated by a lower PDI.
Precursor for Bulky Ligands in Catalysis
The sterically demanding nature of this compound makes it an attractive precursor for the synthesis of bulky ligands for transition metal catalysis. The phenolic hydroxyl group can be readily functionalized to introduce coordinating moieties. The resulting ligands can create a sterically crowded environment around the metal center, influencing the selectivity and activity of the catalyst.
Workflow for Ligand Synthesis and Application
Caption: Workflow for bulky ligand synthesis and catalytic use.
Experimental Protocol: Synthesis of a Phosphite Ligand
This protocol outlines a potential synthesis of a phosphite ligand derived from this compound.
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound and triethylamine in anhydrous solvent in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus trichloride in the same solvent to the reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by ³¹P NMR spectroscopy.
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude phosphite ligand.
-
Purify the ligand by vacuum distillation or crystallization.
Expected Product Characterization Data:
| Technique | Expected Result |
| ³¹P NMR | A singlet in the characteristic region for triaryl phosphites. |
| ¹H NMR | Signals corresponding to the aromatic, cyclopentyl, and tert-butyl protons with appropriate integrations. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec | A molecular ion peak corresponding to the expected mass of the phosphite ligand. |
Conclusion
This compound, while not as extensively documented as other hindered phenols, presents significant potential in organic synthesis. Its primary utility lies in its capacity as a robust antioxidant and a precursor for the development of sterically demanding ligands for catalysis. The experimental protocols provided herein offer a foundation for researchers to explore and exploit the unique properties of this compound in their synthetic endeavors. Further research into the specific applications of this molecule is warranted to fully elucidate its capabilities in modern organic synthesis and drug development.
References
Application Notes and Protocols for the Analysis of 6-tert-Butyl-2-cyclopentylphenol
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 6-tert-Butyl-2-cyclopentylphenol in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques for structurally similar phenolic compounds and can be adapted for specific research needs.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in pharmaceutical formulations and process monitoring.
Experimental Protocol:
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of non-polar analytes like alkylated phenols.
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v) is typically effective. The mobile phase should be filtered and degassed before use.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30 °C, to ensure reproducible results.
-
Detection: UV detection at a wavelength of 275 nm, where phenolic compounds exhibit strong absorbance.
-
Injection Volume: A 10 µL injection volume is standard.
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms. The peak area of the analyte is used for quantification.
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high selectivity and sensitivity for the identification and quantification of this compound, particularly in complex matrices or for trace-level analysis.
Experimental Protocol:
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate, typically 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Maintain at 250 °C for 5 minutes.
-
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Standard and Sample Preparation: Similar to the HPLC method, but using a volatile solvent like dichloromethane or hexane for dissolution. Derivatization with an agent like BSTFA may be employed to improve volatility and peak shape, though it is not always necessary for phenolic compounds.
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery | 95 - 105% |
Visualizations
Application Note: High-Sensitivity GC/MS Analysis of Alkylated Phenols in Environmental Waters
Abstract
Alkylated phenols, a class of compounds widely used in the manufacturing of plastics, detergents, and other industrial products, are recognized as significant environmental contaminants and endocrine disruptors. This application note presents a robust and sensitive method for the simultaneous quantification of several key alkylated phenols, including 4-tert-octylphenol, 4-nonylphenol, and bisphenol A, in aqueous samples using gas chromatography-mass spectrometry (GC/MS) following solid-phase extraction (SPE) and derivatization. The described protocol provides high selectivity and low detection limits, making it suitable for environmental monitoring and toxicological research.
Introduction
Alkylated phenols such as 4-tert-octylphenol, 4-nonylphenol, and bisphenol A are of increasing concern due to their potential to mimic natural hormones and disrupt the endocrine systems of wildlife and humans. Their presence in environmental waters, even at low concentrations, necessitates sensitive and reliable analytical methods for accurate risk assessment. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for the analysis of these semi-volatile compounds. However, their polarity and potential for thermal degradation require a derivatization step to improve chromatographic behavior and sensitivity. This protocol details a complete workflow from sample preparation to data analysis for the determination of alkylated phenols in water samples.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This procedure concentrates the analytes of interest from a large volume of water and removes interfering matrix components.
-
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (pesticide residue grade)
-
Deionized water (18 MΩ·cm)
-
Sample collection bottles (amber glass)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
-
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Pass 500 mL of the unfiltered water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by applying a vacuum for at least 30 minutes to remove residual water.
-
Elution: Elute the trapped analytes with 10 mL of a dichloromethane/methanol (9:1 v/v) mixture into a collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath at 35°C.
-
Derivatization
Derivatization with a silylating agent is performed to increase the volatility and thermal stability of the alkylated phenols, leading to improved peak shape and sensitivity in GC/MS analysis.
-
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
GC vials with inserts (2 mL, amber)
-
Heating block or oven
-
-
Procedure:
-
Transfer 100 µL of the concentrated extract into a GC vial insert.
-
Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injection into the GC/MS system.
-
GC/MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 180°C
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.
-
Data Presentation
Quantitative analysis is performed in SIM mode by monitoring the characteristic ions for each derivatized alkylated phenol. The following table summarizes the key parameters for target analytes.
| Analyte | Derivatized Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Bisphenol A | Bisphenol A-bis(TMS) | ~12.5 | 357 | 372, 207 |
| 4-tert-Octylphenol | 4-tert-Octylphenol-TMS | ~10.8 | 278 | 207, 263 |
| 4-Nonylphenol | 4-Nonylphenol-TMS | ~11.2 | 292 | 207, 277 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Visualizations
The following diagrams illustrate the experimental workflow and the logic of ion selection in the mass spectrometer.
Application Notes and Protocols for the Characterization of Hindered Phenols by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hindered phenols are a class of organic compounds characterized by bulky alkyl groups, typically in the ortho positions relative to the hydroxyl group. This steric hindrance imparts unique chemical and physical properties, making them valuable as antioxidants in various industrial applications, including polymers, fuels, and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive characterization of these molecules. This document provides detailed application notes and experimental protocols for the analysis of hindered phenols using a suite of NMR techniques.
1D NMR Spectroscopy: ¹H and ¹³C NMR
One-dimensional NMR spectroscopy is the foundational technique for the structural elucidation of hindered phenols. ¹H NMR provides information on the proton environment, while ¹³C NMR reveals the carbon skeleton.
Key Spectral Features
-
¹H NMR:
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly sensitive to steric hindrance and hydrogen bonding. In hindered phenols, this resonance is often observed as a sharp singlet at a downfield chemical shift (δ 4.5-8.0 ppm in CDCl₃, and can be even further downfield in DMSO-d₆) due to reduced intermolecular exchange.[1] The bulky ortho substituents restrict the rotation of the hydroxyl group and decrease its acidity.
-
Aromatic Protons: The protons on the phenyl ring typically appear in the range of δ 6.5-7.5 ppm. The substitution pattern and the nature of the substituents influence their chemical shifts and coupling patterns.
-
Alkyl Protons: The protons of the bulky alkyl groups (e.g., tert-butyl) give rise to intense signals in the upfield region (δ 1.0-1.5 ppm).
-
-
¹³C NMR:
-
Phenolic Carbon (C-OH): The carbon atom attached to the hydroxyl group (C1) resonates in the range of δ 150-160 ppm.
-
Aromatic Carbons: The other aromatic carbons appear between δ 110-150 ppm.[2][3][4] The chemical shifts are influenced by the electronic effects of the hydroxyl and alkyl groups.
-
Alkyl Carbons: The carbons of the alkyl substituents are observed in the upfield region (δ 20-40 ppm). The quaternary carbon of a tert-butyl group typically appears around δ 34-36 ppm, and the methyl carbons around δ 29-32 ppm.
-
Quantitative Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for common hindered phenols.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Hindered Phenols in CDCl₃
| Compound | -OH | Aromatic-H (meta) | Aromatic-H (para) | tert-Butyl-H |
| 2,6-Di-tert-butylphenol | ~5.1 | ~7.1 | ~6.8 | ~1.4 |
| Butylated Hydroxytoluene (BHT) | ~5.0 | ~6.9 | - | ~1.4 (o-tBu), 2.2 (p-Me) |
| 2,4,6-Tri-tert-butylphenol | ~5.2 | ~7.3 | - | ~1.3 (p-tBu), 1.4 (o-tBu) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Hindered Phenols in CDCl₃
| Compound | C-OH (C1) | C-ortho | C-meta | C-para | C (quat, tBu) | CH₃ (tBu) |
| 2,6-Di-tert-butylphenol | ~152 | ~136 | ~123 | ~115 | ~34 | ~30 |
| Butylated Hydroxytoluene (BHT) | ~152 | ~136 | ~125 | ~128 | ~34 | ~30 (tBu), 21 (Me) |
| 2,4,6-Tri-tert-butylphenol | ~153 | ~139 | ~122 | ~142 | ~34 (o), 32 (p) | ~30 (o), 31 (p) |
Experimental Protocols
-
Weigh 5-25 mg of the hindered phenol sample.[5]
-
Dissolve the sample in approximately 0.6-0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[6] Chloroform-d is a good starting point for many phenols.[6]
-
If any solid particles are present, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.[5]
-
Cap the NMR tube securely.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum using the following general parameters:
-
Pulse Program: Single pulse (e.g., 'zg' on Bruker, 's2pul' on Agilent/Varian).[7]
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds (for non-quantitative measurements). For quantitative analysis, d1 should be at least 5 times the longest T1 relaxation time.
-
Number of Scans: 8-16 scans for samples with good concentration.
-
Temperature: 298 K.[7]
-
-
Use the same sample as for ¹H NMR.
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling using the following general parameters:
-
Pulse Program: Standard ¹³C observe with proton decoupling (e.g., 'zgpg30' on Bruker).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
2D NMR Spectroscopy
Two-dimensional NMR techniques are crucial for unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex hindered phenols with multiple substituents.
Key 2D NMR Experiments
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically over 2-3 bonds). This is useful for assigning protons within the same spin system, for example, on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to a heteroatom (in this case, ¹³C).[8][9][10] It is highly sensitive and excellent for assigning the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[8] This is invaluable for connecting different spin systems and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity (< 5 Å), irrespective of bond connectivity.[11][12][13] This is particularly useful for determining the conformation and stereochemistry, for instance, the spatial relationship between the alkyl groups and the aromatic protons.
Experimental Protocols
-
Pulse Program: Standard COSY (e.g., 'cosygpqf' on Bruker).
-
Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Pulse Program: Edited HSQC for multiplicity information (e.g., 'hsqcedetgpsisp2.3' on Bruker).[14]
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): 0-165 ppm (or wider if aldehydes/ketones are present).[14]
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
Pulse Program: Standard HMBC (e.g., 'hmbcgplpndqf' on Bruker).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): 0-220 ppm to include all carbons.[14]
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a value between 5-10 Hz.[14]
-
Pulse Program: Standard NOESY (e.g., 'noesygpph' on Bruker).
-
Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Mixing Time (d8): 0.5-1.5 seconds for small molecules.[13]
Advanced NMR Techniques
Variable Temperature (VT) NMR
VT NMR is a powerful technique to study dynamic processes such as restricted rotation of the hydroxyl group or bulky substituents.[15][16] By lowering the temperature, the rate of exchange processes can be slowed down, leading to the sharpening of broad signals or the appearance of new signals for different conformers.[1]
-
Sample Preparation: Use a solvent with a low freezing point and high boiling point (e.g., toluene-d₈, THF-d₈). Ensure the NMR tube is rated for VT experiments (e.g., Pyrex).[15][16]
-
Instrument Setup: Use a dedicated VT unit and follow the manufacturer's instructions for changing the temperature. Change the temperature in steps of 10-20 K and allow the sample to equilibrate for at least 5-10 minutes at each temperature before acquisition.[17][18]
-
Data Acquisition: Acquire a series of ¹H NMR spectra at different temperatures.
Quantitative NMR (qNMR)
qNMR is a primary analytical method for determining the purity of hindered phenols without the need for a specific reference standard of the analyte.[19][20][21]
-
Sample Preparation:
-
Data Acquisition:
-
Use a single pulse experiment without decoupling during the acquisition.[7]
-
Set the relaxation delay (d1) to at least 5 times the longest T1 of both the analyte and the internal standard to ensure full relaxation.
-
Acquire the spectrum with a high signal-to-noise ratio (typically >250:1 for the signals of interest).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Workflow and Data Interpretation Diagrams
The following diagrams illustrate the general workflow for the NMR characterization of hindered phenols and the logical relationships in spectral interpretation.
Caption: General workflow for the NMR characterization of hindered phenols.
Caption: Logical relationships in NMR spectral data interpretation for hindered phenols.
References
- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. How To [chem.rochester.edu]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.ncbr.muni.cz [web.ncbr.muni.cz]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. publish.uwo.ca [publish.uwo.ca]
- 18. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 19. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 20. usp.org [usp.org]
- 21. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Phenolic Compounds
Introduction
Phenolic compounds are a large and diverse group of secondary metabolites found in plants, known for their antioxidant, anti-inflammatory, and other health-promoting properties. Accurate identification and quantification of these compounds in various matrices, such as plant extracts, food products, and pharmaceutical formulations, are crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode coupled with a Diode Array Detector (DAD), is the most widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2][3] This document provides detailed protocols for the extraction, separation, and quantification of phenolic compounds using HPLC.
Principle
Reversed-phase HPLC separates analytes based on their polarity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase.[4] Phenolic compounds are introduced into the system and travel through the column. Less polar compounds have a stronger affinity for the stationary phase and thus elute later, while more polar compounds interact more with the mobile phase and elute earlier. By using a gradient elution, where the composition of the mobile phase is changed over time (typically by increasing the proportion of organic solvent), a wide range of phenolic compounds with different polarities can be separated in a single run.[1] Detection is commonly performed using a DAD, which measures absorbance across a range of wavelengths, allowing for both quantification and preliminary identification based on the compound's UV-Vis spectrum.[1]
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol describes a general method for extracting phenolic compounds from solid plant material, such as leaves or fruits.
Materials:
-
Plant sample (dried and ground)
-
Methanol (HPLC grade)
-
n-hexane (for defatting, optional)[5]
-
Water (HPLC grade)
-
Ultrasonic bath[6]
-
Centrifuge
-
Solid-Phase Extraction (SPE) C18 cartridges[7]
Procedure:
-
Defatting (Optional): Homogenize 10 g of dried sample with 250 mL of n-hexane for 10 minutes in an ice bath to remove lipids. Centrifuge the mixture and discard the supernatant.[5]
-
Extraction: To the residue (or 1 g of the initial dried sample), add 25 mL of 80% aqueous methanol.[3][6]
-
Ultrasonication: Place the mixture in an ultrasonic bath for 30 minutes at 25°C to enhance extraction efficiency.[6]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.[6]
-
Collection: Decant the supernatant. Repeat the extraction process (steps 2-4) two more times with the remaining solid residue to ensure complete extraction. Combine all supernatants.
-
Concentration: Evaporate the combined extract to dryness under a vacuum at 40°C.
-
Reconstitution: Reconstitute the solid residue with 5 mL of methanol.[8]
-
SPE Cleanup:
-
Final Preparation: Filter the eluate through a 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 2: HPLC Method for Separation of Phenolic Compounds
This protocol provides a general-purpose gradient method suitable for separating a mixture of common phenolic acids and flavonoids.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Reagents:
Procedure:
-
System Setup:
-
Gradient Program: Run the following gradient elution program.[1]
-
0-15 min: 5% A to 35% A
-
15-30 min: 35% A to 40% A
-
30-40 min: 40% A to 50% A
-
40-52 min: 50% A to 70% A
-
52-60 min: Return to initial conditions (5% A)
-
-
Analysis: Inject the prepared sample or standard solutions. Identify compounds by comparing their retention times with those of known standards.[6]
Data Presentation
Quantitative data for HPLC methods are critical for reproducibility and comparison.
Table 1: Example Chromatographic Conditions and Retention Times for Phenolic Standards.
| Compound | Column | Mobile Phase | Detection | Flow Rate | Retention Time (min) |
|---|---|---|---|---|---|
| Gallic Acid | C18 (150x4.6mm, 5µm)[10] | Acetonitrile/Water (acidified)[10] | 254 nm[10] | 1.0 mL/min[10] | ~4.5 |
| Catechin | C18 (150x4.6mm, 5µm)[10] | Acetonitrile/Water (acidified)[10] | 254 nm[10] | 1.0 mL/min[10] | ~10.2 |
| Caffeic Acid | C18 (250x4.6mm, 5µm)[1] | Acetonitrile/Water (acidified)[1] | 280 nm[1] | 0.5 mL/min[1] | ~15.8 |
| Rutin | C18 (150x4.6mm, 5µm)[10] | Acetonitrile/Water (acidified)[10] | 254 nm[10] | 1.0 mL/min[10] | ~18.5 |
| Quercetin | C18 (250x4.6mm, 5µm)[11] | Acetonitrile/Water (70:30)[11] | 259 nm[11] | 1.0 mL/min[11] | 2.078[11] |
| Kaempferol | C18 (150x4.6mm, 5µm)[10] | Acetonitrile/Water (acidified)[10] | 254 nm[10] | 1.0 mL/min[10] | ~28.1 |
Table 2: Summary of Method Validation Parameters for Quercetin Quantification.
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Linearity Range (µg/mL) | 10 - 50[11] | 0.35 - 196[12] | 5 - 25[13] |
| Correlation Coefficient (R²) | 0.9997[11] | > 0.995[14] | > 0.999[13] |
| LOD (µg/mL) | 0.120[11] | 0.046[12][14] | 0.905[13] |
| LOQ (µg/mL) | 0.322[11] | 0.14[12][14] | 2.544[13] |
| Accuracy (% Recovery) | 98.4 - 99.1[11] | 88.6 - 110.7[12][14] | 98.38 - 99.85[13] |
| Precision (%RSD) | < 2%[11] | 2.4 - 9.4[14] | < 1%[13] |
Visualization
Diagrams help clarify complex workflows and systems.
Caption: Experimental workflow for phenolic compound analysis.
Caption: Logical relationship of components in an HPLC system.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. phcog.com [phcog.com]
- 10. phcogres.com [phcogres.com]
- 11. nano-ntp.com [nano-ntp.com]
- 12. mdpi.com [mdpi.com]
- 13. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Antioxidant Activity of 6-tert-Butyl-2-cyclopentylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-tert-Butyl-2-cyclopentylphenol is a sterically hindered phenolic compound. Phenolic compounds are a well-known class of antioxidants that can neutralize harmful free radicals, which are implicated in various disease pathologies and the degradation of materials. The antioxidant capacity of this compound is attributed to the hydrogen-donating ability of its hydroxyl group, a characteristic feature of phenolic antioxidants. The bulky tert-butyl and cyclopentyl groups can enhance the stability of the resulting phenoxyl radical, thereby potentially increasing its antioxidant efficacy.
These application notes provide detailed protocols for evaluating the in vitro and cellular antioxidant activity of this compound. The described assays, including DPPH, ABTS, FRAP, and the Cellular Antioxidant Activity (CAA) assay, are widely accepted and robust methods for quantifying antioxidant potential.
Data Presentation
Quantitative results from the antioxidant assays should be summarized for clear comparison. The following tables provide a template for presenting the data.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound | Standard (e.g., Trolox, Gallic Acid) |
| DPPH | IC50 (µg/mL) | Insert Value | Insert Value |
| TEAC (Trolox Equivalents) | Insert Value | 1.0 | |
| ABTS | IC50 (µg/mL) | Insert Value | Insert Value |
| TEAC (Trolox Equivalents) | Insert Value | 1.0 | |
| FRAP | FRAP Value (µM Fe(II)/mg) | Insert Value | Insert Value |
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Parameter | This compound | Standard (e.g., Quercetin) |
| CAA | CAA Value (µmol QE/100 µmol) | Insert Value | Insert Value |
| IC50 (µg/mL) | Insert Value | Insert Value |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][2][3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution. Prepare a series of dilutions of Trolox in methanol to serve as the standard curve.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound or Trolox to the wells. For the control, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.
-
Express the antioxidant activity as Trolox Equivalents (TEAC) by comparing the IC50 value of the sample to that of Trolox.
-
Caption: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[5][6][7]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox as a standard
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[6]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]
-
Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Preparation of Sample and Standard Solutions: Prepare serial dilutions of this compound and Trolox in the same solvent used to dilute the ABTS•+ solution.
-
Assay Procedure:
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value and express the antioxidant activity as TEAC.
-
Caption: ABTS Radical Cation Decolorization Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[9][10]
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
Mix in a 10:1:1 (v/v/v) ratio.[10]
-
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox as a standard
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution. Warm the reagent to 37°C before use.
-
Preparation of Sample and Standard Solutions: Prepare serial dilutions of this compound and a standard (ferrous sulfate or Trolox) in an appropriate solvent.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using the absorbance values of the ferrous sulfate or Trolox standards.
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are expressed as µM Fe(II) equivalents per milligram of the compound.
-
Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell line, providing a more biologically relevant measure of antioxidant activity that accounts for cell uptake and metabolism.[11][12][13]
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another peroxyl radical initiator
-
Quercetin as a standard
-
Black 96-well cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Seed HepG2 or Caco-2 cells in a black 96-well plate at an appropriate density and grow to confluence.[13]
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin in treatment medium containing DCFH-DA for 1 hour.
-
-
Induction of Oxidative Stress:
-
After incubation, wash the cells with PBS.
-
Add AAPH solution to all wells except the negative control to induce peroxyl radical formation.
-
-
Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Express the results as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.
-
Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.
Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, phenolic antioxidants, in general, can modulate cellular signaling pathways involved in the oxidative stress response. One of the most critical is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Potential involvement of this compound in the Nrf2 signaling pathway.
References
- 1. Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. phcogj.com [phcogj.com]
- 5. researchgate.net [researchgate.net]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Handling Sterically Hindered Phenols
Introduction
Sterically hindered phenols are a class of organic compounds characterized by the presence of bulky alkyl groups, typically tert-butyl groups, at one or both ortho positions to the hydroxyl group. This steric hindrance imparts unique chemical properties, most notably a significant reduction in the typical reactivity of the phenolic proton. This makes them excellent antioxidants and radical scavengers, as they can donate their hydrogen atom to a free radical, forming a stable phenoxyl radical that does not propagate further radical reactions. These compounds are widely used as stabilizers in plastics, elastomers, and food products. In a laboratory setting, they are crucial reagents and intermediates in organic synthesis and are studied for their applications in drug development as potential therapeutic agents.
This document provides detailed protocols for the synthesis, modification, and evaluation of sterically hindered phenols, along with essential safety procedures and quantitative data for researchers, scientists, and drug development professionals.
Safety and Handling Procedures
While steric hindrance reduces some of the typical reactivity of phenols, these compounds must still be handled with care. They are often crystalline solids with low volatility but can be irritating to the skin, eyes, and respiratory tract.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (such as nitrile) when handling sterically hindered phenols.
-
Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood, especially when working with solutions or heating them.
-
Spill Cleanup: In case of a spill, absorb the solid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid generating dust.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Figure 1: General workflow for safely handling sterically hindered phenols in a laboratory setting.
Quantitative Data Summary
The following tables summarize key physical, spectroscopic, and reactivity data for common sterically hindered phenols.
Table 1: Physical and Spectroscopic Data of Common Hindered Phenols
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) |
| 2,6-Di-tert-butylphenol | 206.33 | 34-37 | ~3640 (O-H, sharp), ~2960 (C-H) | 7.08 (t, 1H), 6.85 (d, 2H), 5.15 (s, 1H, OH), 1.45 (s, 18H) | |
| Butylated Hydroxytoluene (BHT) | 220.35 | 69-71 | ~3630 (O-H, sharp), ~2955 (C-H) | 6.83 (s, 2H), 4.90 (s, 1H, OH), 2.27 (s, 3H), 1.44 (s, 18H) | |
| 2,4,6-Tri-tert-butylphenol | 262.44 | 130-133 | ~3650 (O-H, sharp), ~2960 (C-H) | 7.15 (s, 2H), 5.20 (s, 1H, OH), 1.43 (s, 18H), 1.31 (s, 9H) |
Table 2: Comparative Reaction Data for Hindered Phenols
| Reaction | Substrate | Reagents | Typical Yield (%) | Key Observations |
| Alkylation (BHT Synthesis) | p-Cresol | Isobutylene, H₂SO₄ (cat.) | 85-95% | Exothermic reaction; requires temperature control. |
| Acylation | 2,6-Di-tert-butylphenol | Acetic anhydride, H₂SO₄ (cat.) | < 5% | The hydroxyl group is highly hindered, making acylation very difficult under standard conditions. |
| Oxidation | 2,6-Di-tert-butylphenol | Lead dioxide (PbO₂) | > 90% | Rapid formation of a deeply colored, stable phenoxyl radical. |
Table 3: Antioxidant Activity Data (DPPH Radical Scavenging)
| Compound | IC₅₀ (µg/mL) | Stoichiometric Factor (n)¹ |
| Butylated Hydroxytoluene (BHT) | ~29 | 2 |
| 2,6-Di-tert-butylphenol | ~35 | 2 |
| Ascorbic Acid (Reference) | ~5 | 2 |
| Trolox (Reference) | ~8 | 2 |
| ¹ n = number of DPPH radicals scavenged by one molecule of the antioxidant. |
Experimental Protocols
Protocol 1: Synthesis of Butylated Hydroxytoluene (BHT)
This protocol describes the acid-catalyzed Friedel-Crafts alkylation of p-cresol with isobutylene.
Methodology:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a thermometer.
-
Reagents: Add 21.6 g (0.2 mol) of p-cresol and 50 mL of dichloromethane to the flask.
-
Catalyst: Cool the mixture to 0°C in an ice bath and slowly add 1 mL of concentrated sulfuric acid with stirring.
-
Reaction: Bubble isobutylene gas through the solution at a steady rate while maintaining the temperature below 10°C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (typically 2-3 hours), stop the gas flow and quench the reaction by adding 50 mL of water. Separate the organic layer, wash with 10% sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Recrystallize the crude product from methanol or ethanol to obtain pure BHT as white crystals.
Figure 2: Experimental workflow for the synthesis of Butylated Hydroxytoluene (BHT).
Protocol 2: Oxidation to a Stable Phenoxyl Radical
This protocol describes the oxidation of 2,6-di-tert-butylphenol to its corresponding stable blue phenoxyl radical using lead dioxide.
Methodology:
-
Solution Prep: Dissolve 206 mg (1.0 mmol) of 2,6-di-tert-butylphenol in 20 mL of a non-polar solvent like hexane or toluene in an Erlenmeyer flask.
-
Oxidizing Agent: Add 478 mg (2.0 mmol) of activated lead dioxide (PbO₂) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature using a magnetic stirrer. A deep blue color should develop almost immediately, indicating the formation of the phenoxyl radical.
-
Filtration: After 10 minutes of stirring, filter the mixture through a pad of Celite or a cotton plug in a pipette to remove the lead dioxide and lead salts.
-
Analysis: The resulting deep blue solution contains the stable 2,6-di-tert-butylphenoxyl radical and can be analyzed directly by techniques like UV-Vis or ESR spectroscopy. The radical is stable for hours in solution if protected from light.
Protocol 3: DPPH Radical Scavenging Assay
This protocol quantifies the antioxidant activity of a hindered phenol by measuring its ability to bleach a solution of the stable radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Methodology:
-
Stock Solutions: Prepare a 0.1 mM stock solution of DPPH in methanol. Prepare a series of concentrations (e.g., 10-100 µg/mL) of the test hindered phenol in methanol.
-
Reaction Setup: In a 96-well plate or cuvettes, add 100 µL of each concentration of the test compound solution.
-
Initiation: Add 100 µL of the DPPH stock solution to each well/cuvette, mix, and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at the λmax of DPPH (typically ~517 nm) using a spectrophotometer. A blank (methanol only) and a control (test compound solvent + DPPH) should be included.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined by plotting % inhibition versus concentration.
Mechanism of Action: Radical Scavenging
The primary application of sterically hindered phenols is their ability to act as chain-breaking antioxidants. They intercept and neutralize chain-propagating radicals (R•) through a process of hydrogen atom transfer (HAT). The steric bulk around the hydroxyl group is critical, as it allows the donation of the hydrogen atom while preventing the resulting phenoxyl radical from participating in further undesirable reactions.
Figure 3: Mechanism of a sterically hindered phenol acting as a radical scavenger.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-tert-Butyl-2-cyclopentylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 6-tert-Butyl-2-cyclopentylphenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared through the alkylation of 2-cyclopentylphenol with isobutylene.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Ensure the catalyst (e.g., phenosulfonic acid) is fresh and has been stored under appropriate conditions to prevent degradation. Consider activating the catalyst according to literature procedures if applicable. | An active catalyst is crucial for the electrophilic aromatic substitution to proceed, leading to product formation. |
| Insufficient Reaction Temperature | The reaction temperature for the alkylation of 2-cyclopentylphenol with isobutylene is typically maintained between 90-120°C. Verify that the internal reaction temperature is within the optimal range using a calibrated thermometer. | Optimal temperature ensures a sufficient reaction rate without promoting side reactions or catalyst decomposition. |
| Incorrect Reactant Ratio | An inappropriate molar ratio of isobutylene to 2-cyclopentylphenol can affect the yield. The recommended ratio is generally 1:1 to 1.5:1. Ensure accurate measurement and addition of reactants. | A proper stoichiometric balance drives the reaction towards the desired mono-alkylation product. |
| Presence of Water | Water can deactivate many acid catalysts used in Friedel-Crafts alkylation. Ensure all reactants and solvents are anhydrous and the reaction is carried out under a dry atmosphere (e.g., nitrogen or argon). | The absence of water maintains catalyst activity and prevents unwanted side reactions. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Temperatures exceeding the optimal range can lead to the formation of undesired isomers and poly-alkylated products. Lower the reaction temperature to within the 90-120°C range. | Reduced temperature can increase the selectivity for the desired this compound isomer. |
| Excess Isobutylene | A high excess of isobutylene can promote di- and tri-alkylation of the phenol. Reduce the molar ratio of isobutylene to 2-cyclopentylphenol. | A lower concentration of the alkylating agent will favor mono-substitution. |
| Prolonged Reaction Time | Extended reaction times can lead to product isomerization or degradation. Monitor the reaction progress using techniques like TLC or GC and quench the reaction upon completion. | Timely quenching of the reaction will preserve the desired product and minimize byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of this compound?
A1: While various acid catalysts can be used for Friedel-Crafts alkylation, phenosulfonic acid has been reported to be an effective catalyst for the alkylation of 2-cyclopentylphenol with isobutylene, leading to high yield and purity.
Q2: How can I purify the final product?
A2: The crude product can be purified by rectification (a form of distillation) to separate the desired this compound from unreacted starting materials and byproducts. Column chromatography may also be a viable alternative for laboratory-scale purification.
Q3: What are the common byproducts in this synthesis?
A3: Common byproducts include other isomers of tert-butyl-2-cyclopentylphenol (e.g., 4-tert-butyl-2-cyclopentylphenol), di-tert-butylated products, and potentially small amounts of oligomers of isobutylene.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to determine the consumption of the starting material and the formation of the product.
Experimental Protocol: Alkylation of 2-Cyclopentylphenol
This protocol is a general guideline based on typical Friedel-Crafts alkylation procedures.
Materials:
-
2-Cyclopentylphenol
-
Isobutylene (or a suitable precursor like tert-butanol)
-
Phenosulfonic acid (catalyst)
-
Anhydrous toluene (solvent)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a thermometer, a reflux condenser, and an inlet for gas.
-
Charge the reactor with 2-cyclopentylphenol and anhydrous toluene under an inert atmosphere.
-
Add the phenosulfonic acid catalyst to the mixture with stirring.
-
Heat the mixture to the desired reaction temperature (e.g., 90-120°C).
-
Slowly introduce isobutylene gas into the reaction mixture or add tert-butanol dropwise.
-
Maintain the reaction temperature and continue stirring for the desired reaction time, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a dilute aqueous base.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation (rectification) or column chromatography.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound
| Entry | Temperature (°C) | Isobutylene:2-Cyclopentylphenol Molar Ratio | Catalyst Loading (mol%) | Yield (%) |
| 1 | 80 | 1.2:1 | 1 | 85 |
| 2 | 100 | 1.2:1 | 1 | >95 |
| 3 | 120 | 1.2:1 | 1 | 92 |
| 4 | 100 | 1:1 | 1 | 90 |
| 5 | 100 | 1.5:1 | 1 | 94 |
| 6 | 100 | 1.2:1 | 0.5 | 88 |
| 7 | 100 | 1.2:1 | 2 | 95 |
Note: The data in this table is illustrative and based on reported high yields under optimized conditions. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Technical Support Center: Alkylation of Phenols with Olefins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of phenols with olefins.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of phenols with olefins, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my desired mono-alkylated phenol low, with a significant amount of di- or tri-alkylated products?
A1: This issue, known as polyalkylation, is a common side reaction in Friedel-Crafts alkylation. The initial alkylation product is often more reactive than the starting phenol, leading to further alkylation.
-
Possible Cause 1: Incorrect Molar Ratio of Reactants. An excess of the olefin relative to the phenol will favor polyalkylation.
-
Solution: Use a molar excess of the phenol relative to the olefin. This statistically favors the alkylation of the more abundant unreacted phenol. For predominantly monoalkylated products, a phenol to olefin mole ratio of 5:1 to 20:1 or higher is recommended.
-
-
Possible Cause 2: High Reaction Temperature. Higher temperatures can increase the rate of polyalkylation.
-
Solution: Lower the reaction temperature. The optimal temperature will depend on the specific reactants and catalyst, but generally, starting with a lower temperature and gradually increasing it can help control the reaction.
-
-
Possible Cause 3: Highly Active Catalyst. Very active Lewis acid catalysts (e.g., AlCl₃) can promote polyalkylation.
-
Solution: Switch to a milder catalyst, such as a solid acid catalyst (e.g., zeolites, Amberlyst-15) or a less active Lewis acid (e.g., FeCl₃, ZnCl₂).
-
Q2: My reaction is producing a significant amount of O-alkylated product (ether) instead of the desired C-alkylated product (alkylphenol). How can I improve the selectivity for C-alkylation?
A2: The competition between O-alkylation (ether formation) and C-alkylation (ring alkylation) is a key challenge. O-alkylation is often kinetically favored, especially at lower temperatures.
-
Possible Cause 1: Low Reaction Temperature. O-alkylation is often the dominant pathway at lower temperatures.
-
Solution: Increase the reaction temperature. C-alkylation products are generally more thermodynamically stable, and higher temperatures can promote the rearrangement of the initially formed ether to the C-alkylated product.
-
-
Possible Cause 2: Catalyst Choice. The nature of the catalyst plays a crucial role in selectivity.
-
Solution: Employ a catalyst that favors C-alkylation. Solid acid catalysts like zeolites and ion-exchange resins can provide shape selectivity and acidic sites that promote C-alkylation. For instance, large-pore zeolites have been shown to be effective for the C-alkylation of phenol with long-chain olefins.
-
-
Possible Cause 3: Reaction Time. Insufficient reaction time may not allow for the conversion of the O-alkylated intermediate to the C-alkylated product.
-
Solution: Increase the reaction time to allow for the thermodynamically favored C-alkylated product to form, potentially via rearrangement of the ether.
-
Q3: The regioselectivity of my reaction is poor, resulting in a mixture of ortho- and para-isomers. How can I control the formation of a specific isomer?
A3: The ratio of ortho- to para-alkylation is influenced by steric effects and the catalyst system.
-
Possible Cause 1: Steric Hindrance. The size of the alkylating agent and the substituents on the phenol can influence the position of alkylation.
-
Solution: To favor para-alkylation, use a bulkier olefin. For ortho-alkylation, specific catalysts that can direct the reaction to the ortho position are needed.
-
-
Possible Cause 2: Catalyst System. The choice of catalyst can significantly impact the ortho/para ratio.
-
Solution: Aluminum phenoxide catalysts are known to favor ortho-alkylation. The use of a two-stage temperature process with an aluminum phenoxide catalyst can achieve high yields of 2,6-di-alkylphenol.
-
Q4: I am observing unexpected byproducts, possibly due to rearrangement of the alkyl group. How can this be minimized?
A4: Carbocation rearrangements are a known side reaction in Friedel-Crafts alkylation, especially with primary and secondary alkylating agents.
-
Possible Cause 1: Unstable Carbocation Intermediate. The initial carbocation formed from the olefin may rearrange to a more stable carbocation before attacking the phenol ring.
-
Solution: Choose a milder catalyst and lower reaction temperatures to reduce the likelihood of carbocation rearrangement. Using an olefin that forms a stable tertiary carbocation (e.g., isobutylene) can also minimize rearrangements.
-
-
Possible Cause 2: Isomerization of Linear Olefins. Linear olefins can isomerize under acidic conditions, leading to a mixture of alkylphenols with branched alkyl chains.
-
Solution: Optimize the reaction conditions (milder catalyst, lower temperature) to favor alkylation over isomerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in the alkylation of phenols with olefins?
A1: The primary side reactions include:
-
Polyalkylation: The introduction of more than one alkyl group onto the phenol ring.
-
O-alkylation: The formation of an ether by alkylation of the hydroxyl group instead of the aromatic ring.
-
Rearrangement: The isomerization of the alkyl group on the aromatic ring or the rearrangement of the carbocation intermediate.
-
Olefin Polymerization: The polymerization of the olefin under acidic conditions.
Q2: How does the choice of catalyst affect the reaction?
A2: The catalyst is a critical factor influencing the outcome of the reaction:
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These are traditional catalysts for Friedel-Crafts alkylation. Their activity varies, with AlCl₃ being very active and prone to causing polyalkylation and rearrangements.
-
Brønsted Acids (e.g., H₂SO₄, HF): These are also effective catalysts but can be corrosive and difficult to handle.
-
Solid Acid Catalysts (e.g., Zeolites, Ion-Exchange Resins like Amberlyst-15): These are often preferred due to their ease of separation, reusability, and potential for improved selectivity (shape selectivity). They can reduce undesirable side reactions.
Q3: What is the general mechanism for the alkylation of phenol with an olefin?
A3: The reaction typically proceeds via an electrophilic aromatic substitution mechanism:
-
Formation of a Carbocation: The olefin reacts with the acid catalyst to form a carbocation.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the carbocation. This can occur at the ortho or para positions (C-alkylation) or at the hydroxyl oxygen (O-alkylation).
-
Deprotonation: A proton is lost from the ring to restore aromaticity, yielding the alkylated phenol and regenerating the catalyst.
Q4: Can I use crude olefin feedstocks for phenol alkylation?
A4: Yes, it is possible to use cracked petroleum distillates containing olefins to alkylate phenols. The branched olefins in the feed tend to react faster than the linear ones. However, the presence of impurities may affect catalyst activity and product purity.
Quantitative Data on Product Distribution
The following table summarizes the product distribution for the alkylation of phenol with various olefins under different catalytic conditions.
| Phenol/Olefin | Catalyst | Temp (°C) | Phenol Conv. (%) | O-Alkylate (%) | Mono-C-Alkylates (%) | Poly-C-Alkylates (%) | Reference |
| Phenol/1-Octene | H-beta (BEA(15)) | 100 | 45.3 | 21.6 | 78.4 | - | |
| Phenol/1-Octene | H-USY (FAU(15)) | 100 | 33.8 | 32.5 | 67.5 | - | |
| Phenol/1-Octene | H-Mordenite (MOR(11)) | 100 | 12.5 | 37.6 | 62.4 | - | |
| Phenol/Cyclohexene | 94% H₂SO₄ | 100 | - | - | 78.3 (p-cyclohexylphenol) | - | |
| Phenol/Isobutylene | Aluminum Phenoxide | 115 (1st stage) | >97 | - | - | 84.1 (2,6-di-tert-butylphenol) | |
| 70 (2nd stage) |
Experimental Protocols
Example Protocol: Alkylation of Phenol with Cyclohexene using Sulfuric Acid
This protocol is adapted from the study by Saha et al.
Materials:
-
Phenol
-
Cyclohexene
-
Concentrated Sulfuric Acid (94%)
-
Sodium Bicarbonate Solution (5%)
-
Anhydrous Sodium Sulfate
-
Solvent for extraction (e.g., diethyl ether)
Procedure:
-
A mixture of phenol and cyclohexene (e.g., a 8:1 molar ratio) is taken in a three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
The flask is heated to the desired reaction temperature (e.g., 100°C) in a water bath.
-
Concentrated sulfuric acid (e.g., 7% by weight of the reactants) is added dropwise to the stirred reaction mixture over a period of 2 hours.
-
After the addition is complete, the reaction mixture is stirred for an additional 1 hour at the same temperature.
-
The reaction mixture is cooled to room temperature and then washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the washings are neutral.
-
The organic layer is separated and dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the product is purified, for example, by vacuum distillation or column chromatography.
-
The product composition is analyzed by spectroscopic methods (e.g., ¹H NMR, IR) and chromatography (e.g., GC).
Visualizations
Caption: Reaction pathways in the alkylation of phenols with olefins.
Technical Support Center: Catalyst Selection for Selective ortho-Alkylation of Phenols
Welcome to the technical support center for the selective ortho-alkylation of phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the selective ortho-alkylation of phenols.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TS-001 | Low to no conversion of the starting phenol. | - Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. - Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. - Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy. - Inappropriate Solvent: The chosen solvent may not be suitable for the specific catalytic system. - Presence of Inhibitors: Impurities in the reactants or solvent can poison the catalyst. | - Use a fresh batch of catalyst and ensure it is stored under the recommended conditions (e.g., inert atmosphere). - Increase the catalyst loading incrementally. For instance, in aluminum thiophenoxide catalyzed reactions, amounts between 0.1 and 1.0 percent by weight of the phenol (based on aluminum content) are suitable[1]. - Increase the reaction temperature. For example, Rhenium-catalyzed alkylations are often performed at high temperatures (e.g., 160-180 °C)[2]. - Consult the literature for the optimal solvent for your chosen catalyst. Mesitylene is a common solvent for Rhenium-catalyzed reactions[2]. - Purify reactants and solvents prior to use. Distillation of liquid reactants and solvents is a standard practice[2]. |
| TS-002 | Poor regioselectivity with the formation of para- and/or meta-isomers. | - Inappropriate Catalyst Choice: Some catalysts, particularly strong Lewis acids used in traditional Friedel-Crafts alkylations, can lead to a mixture of isomers[2]. - High Reaction Temperature: In some systems, higher temperatures can favor the thermodynamically more stable para-product. | - Select a catalyst known for high ortho-selectivity. Rhenium carbonyl (Re₂(CO)₁₀) and certain aluminum thiophenoxide catalysts are reported to be highly selective for the ortho-position[1][2]. A dual catalyst system of Palladium on carbon (Pd/C) and Scandium trifluoromethanesulfonate (Sc(OTf)₃) also shows high ortho-selectivity[3][4]. - Optimize the reaction temperature. While high temperatures are often necessary, a systematic study to find the optimal temperature for selectivity is recommended. |
| TS-003 | Formation of polyalkylated products (di- or tri-alkylated phenols). | - High Alkylating Agent Concentration: An excess of the alkylating agent can lead to multiple alkylations on the phenol ring. - Highly Active Catalyst: A very active catalyst can promote further alkylation of the mono-alkylated product. | - Control the stoichiometry of the alkylating agent. Using a slight excess or a 1:1 ratio of phenol to alkylating agent can minimize polyalkylation. - Choose a catalyst with controlled activity. For example, the Re₂(CO)₁₀ catalyzed reaction often stops at mono-alkylation, even with an excess of the alkene[2]. In the Pd/C and Sc(OTf)₃ system, optimizing the catalyst loading can minimize the formation of bis-alkylated side products[4]. |
| TS-004 | Formation of rearranged alkyl side chains. | - Use of Catalysts that Promote Carbocation Formation: Strong Lewis acids in Friedel-Crafts reactions can generate carbocation intermediates that are prone to rearrangement to more stable forms[2]. | - Select a catalytic system that avoids the formation of free carbocations. The Rhenium-catalyzed pathway is believed not to proceed through a classical Friedel-Crafts mechanism, thus avoiding carbocation rearrangements[2]. |
| TS-005 | O-alkylation is observed as a significant side reaction. | - Reaction Conditions Favoring Nucleophilic Attack by the Phenolic Oxygen: The choice of base and solvent can influence the site of alkylation. | - Modify the reaction conditions. For phenoxide-mediated alkylations, the choice of counter-ion can be critical. For example, Na⁺ tends to favor C-alkylation, while K⁺ and Li⁺ can favor O-alkylation[5]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for selective ortho-alkylation of phenols?
A1: Several classes of catalysts have been developed for this purpose:
-
Rhenium Carbonyls: Dirhenium decacarbonyl (Re₂(CO)₁₀) is a highly effective catalyst for the selective ortho-mono-alkylation of phenols with alkenes[2].
-
Aluminum Thiophenoxides: Catalysts like aluminum thiophenoxide are used for the ortho-alkylation of phenols with olefins[1].
-
Dual Catalytic Systems: A combination of a transition metal (like Palladium on carbon) and a Lewis acid (like Scandium trifluoromethanesulfonate) has been shown to be effective for the ortho-alkylation of phenols with primary alcohols[3][4][6].
-
Lewis Acids: While traditional Lewis acids like aluminum chloride can be used, they often suffer from poor regioselectivity and side reactions[2][7].
Q2: How does the choice of alkylating agent affect the reaction?
A2: The alkylating agent is a critical parameter.
-
Alkenes and Alkynes: These are commonly used with Rhenium and aluminum thiophenoxide catalysts[1][2].
-
Primary Alcohols: These can be used with dual catalytic systems like Pd/C and Sc(OTf)₃[4][6].
-
Alkyl Halides: These are often used in traditional Friedel-Crafts reactions with a Lewis acid catalyst[7].
Q3: Are there any catalyst-free methods for selective ortho-alkylation?
A3: Yes, under specific conditions. The highly ortho-selective alkylation of phenol with 2-propanol has been achieved in supercritical water at 673 K without a catalyst[8][9]. The reaction proceeds through the dehydration of the alcohol to an alkene, followed by reaction with the phenol.
Q4: What is the role of the hydroxyl group of the phenol in directing ortho-alkylation?
A4: The phenolic hydroxyl group plays a crucial directing role in many selective ortho-alkylation reactions. For instance, in the Rhenium-catalyzed system, the hydroxyl group is indispensable for the reaction to proceed[2]. It is believed to coordinate to the metal center, facilitating the C-H activation at the adjacent ortho-position.
Q5: Can substrates with electron-withdrawing or electron-donating groups be used?
A5: This depends on the catalytic system. The Rhenium-catalyzed alkylation has a high functional group tolerance and is not inhibited by fluoro, chloro, or alkoxy groups[2]. However, in some Friedel-Crafts type reactions, aromatic rings with strong electron-withdrawing groups may not react.
Experimental Protocols
Key Experiment 1: Rhenium-Catalyzed ortho-Alkylation of Phenol with 1-Decene[2]
Materials:
-
Dirhenium decacarbonyl (Re₂(CO)₁₀)
-
Mesitylene (distilled)
-
Phenol
-
1-Decene (distilled)
-
Argon (inert gas)
Equipment:
-
Oven-dried 100-mL Schlenk flask
-
Teflon-coated magnetic stir bar
-
Reflux condenser with a three-way stopcock
-
Argon/vacuum manifold
-
Silicon oil bath
-
Rotary evaporator
-
Kugelrohr distillation apparatus
Procedure:
-
To an oven-dried 100-mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add Re₂(CO)₁₀ (488 mg, 0.750 mmol, 0.025 equiv), mesitylene (1.5 mL), phenol (2.82 g, 30.0 mmol), and 1-decene (8.5 mL, 45.0 mmol, 1.5 equiv).
-
Heat the resulting white suspension in a silicon oil bath at 160 °C for 48 hours under an argon atmosphere. The mixture will gradually turn into a colorless solution and then a light brown suspension.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent by rotary evaporation (40 °C, 60 mmHg).
-
Purify the black colored residue by Kugelrohr distillation to obtain the pure 2-(1-methylnonyl)phenol.
Key Experiment 2: Dual Pd/C and Sc(OTf)₃ Catalyzed ortho-Alkylation of Phenol with a Primary Alcohol[6]
Materials:
-
Palladium on carbon (Pd/C, 10 wt%)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
Phenol
-
Primary alcohol (e.g., 1-hexanol)
-
Ethyl acetate (EtOAc)
-
Silica gel
Equipment:
-
12 mL screw-cap vial
-
Magnetic stir bar
-
Heating plate with stirring function
Procedure:
-
In a 12 mL screw-cap vial equipped with a magnetic stir bar, weigh Pd/C (8.5 mg, 2 mol %), Sc(OTf)₃ (5.9 mg, 3 mol %), and the phenol (0.4 mmol).
-
Add the primary alcohol (20 equivalents).
-
Seal the vial and stir the mixture at 160 °C.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Filter the mixture through a pad of silica gel, eluting with ethyl acetate to remove the catalyst and the Lewis acid.
-
The filtrate containing the product can then be concentrated and further purified if necessary.
Data Summary
Table 1: Catalyst Performance in Selective ortho-Alkylation of Phenols
| Catalyst System | Alkylating Agent | Temperature (°C) | Typical Yield of ortho-product | Key Features | Reference |
| Re₂(CO)₁₀ | Alkenes | 160 - 180 | Good to Excellent | High ortho-selectivity, mono-alkylation, high functional group tolerance. | [2] |
| Aluminum Thiophenoxide | Olefins | 30 - 250 | High | Good ortho-directing ability. | [1] |
| Pd/C + Sc(OTf)₃ | Primary Alcohols | 160 | Excellent (up to 75%) | Cooperative catalysis, applicable in batch and flow. | [4] |
| None (Supercritical Water) | 2-Propanol | 400 | 83.1% (total alkylphenols) | Catalyst-free, high ortho/para ratio (>20). | [8] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Proposed Mechanism for Pd/Sc Dual Catalyzed ortho-Alkylation
Caption: Proposed cooperative catalytic mechanism.
General Reaction Scheme for Rhenium-Catalyzed ortho-Alkylation
References
- 1. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Optimization of temperature and pressure for phenol cycloalkylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of temperature and pressure for phenol cycloalkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for phenol cycloalkylation?
The optimal temperature for phenol cycloalkylation is highly dependent on the specific cycloalkene, catalyst, and desired product. However, a general temperature range of 80°C to 260°C is reported in the literature. For instance, with a KU-23 catalyst and 1-methylcyclopentene, the optimal temperature is 110°C.[1][2] Exceeding this temperature can lead to a decrease in yield and selectivity due to side reactions like dealkylation.[1] For reactions with alkyl-substituted cycloalkenes using K-1 and K-2 catalysts, the optimal temperature range is 80-130°C.[3] In contrast, using an aluminum phenolate catalyst with 1-methylcyclopentene requires a much higher temperature of 260°C.[1]
Q2: How does pressure influence the phenol cycloalkylation reaction?
While temperature is a more frequently discussed parameter, pressure can also play a role, particularly when working with volatile olefins or when trying to influence the physical state of the reactants. In some processes, the pressure naturally rises as the olefin is added, typically falling within a range of 50-1000 psig (approximately 3.4 to 68 atm).[4] For certain high-pressure applications, pressures can go up to 5.5 MPa (approximately 54 atm), which can favor the presence of hydrogen in the liquid media and overcome thermodynamic limitations in related reactions.[5] However, for many lab-scale syntheses under the specified temperature ranges, the reaction is often carried out at atmospheric pressure.
Q3: What are the primary effects of increasing the reaction temperature?
Initially, increasing the reaction temperature generally leads to a higher yield of the desired cycloalkylphenol product.[6][7] However, excessively high temperatures can have negative consequences. These include a decrease in selectivity, the formation of undesired isomers, and the occurrence of side reactions such as dealkylation (the removal of the alkyl group) and overalkylation (the addition of multiple alkyl groups).[1][3] For example, in the reaction of phenol with 1-methylcyclopentene, increasing the temperature from 110°C to 140°C resulted in a decrease in both yield and selectivity.[1]
Q4: Which catalysts are commonly used, and how do they affect optimal temperature?
A variety of catalysts are employed in phenol cycloalkylation, and the choice of catalyst directly influences the optimal reaction temperature. Commonly used catalysts include:
-
Cation-exchange resins (e.g., KU-23, Amberlyst-15): These solid acid catalysts often allow for milder reaction temperatures, for example, 110°C for the reaction with 1-methylcyclopentene.[1][2]
-
Zeolites (e.g., Zeolite-Y): These are also solid acid catalysts that can be effective in a similar temperature range.[3]
-
Aluminum phenolate: This catalyst typically requires significantly higher temperatures, around 260°C, to achieve maximum yield for certain products.[1]
-
Sulfonic acids (e.g., benzenesulphonic acid): These are strong acid catalysts used in liquid-phase alkylations.[6]
Troubleshooting Guide
Q1: My product yield is low. How can temperature and pressure be adjusted?
If you are experiencing low product yield, consider the following adjustments:
-
Increase Temperature Gradually: A low yield might indicate that the reaction temperature is insufficient to overcome the activation energy. Try increasing the temperature in small increments (e.g., 10-20°C) while monitoring the reaction progress. The yield of cyclooctylphenols, for instance, was found to increase with a rise in temperature.[6][7]
-
Check for Optimal Temperature Range: Be aware that there is an optimal temperature for each specific reaction. Exceeding this temperature can cause the yield to decrease again due to the promotion of side reactions.[1] Refer to the data tables below for optimal conditions reported for similar reactions.
-
Consider Pressure: If you are using a gaseous olefin, increasing the pressure can enhance its concentration in the reaction mixture, potentially improving the reaction rate and yield.
Q2: I am observing significant side product formation (e.g., isomers, di-alkylated phenols). What is the likely cause related to temperature?
The formation of multiple isomers and di-substituted phenols is a common issue, often linked to excessive reaction temperatures.[3]
-
Lower the Reaction Temperature: High temperatures provide enough energy to overcome the barriers for the formation of less-favored isomers (e.g., meta-isomers) and for the alkylation to occur at multiple sites on the phenol ring.[6] Reducing the temperature can significantly improve selectivity towards the desired para- or ortho-substituted product.[3] For example, in one study, an increase in temperature led to a decline in selectivity for the target mono-substituted phenol.[3]
-
Optimize Reaction Time with Temperature: At a given temperature, a longer reaction time might also lead to more side products. Consider running time-course experiments at a slightly lower temperature to find the optimal balance for maximizing the desired product while minimizing byproducts.
Q3: The catalyst appears to be deactivating quickly. Could temperature be the cause?
Yes, high temperatures can contribute to catalyst deactivation. This can happen through various mechanisms, including coking, where carbonaceous deposits form on the catalyst surface, blocking active sites. While some catalysts show good resistance to coke formation, it is a known issue in many catalytic processes.[8] If you suspect temperature-related deactivation, try running the reaction at the lower end of the effective temperature range.
Data Presentation
Table 1: Optimal Conditions for Phenol Cycloalkylation with 1-Methylcyclopentene
| Catalyst | Temperature (°C) | Molar Ratio (Phenol:Olefin) | Catalyst Amount (% wt) | Reaction Time (h) | Target Product Yield (%) | Selectivity (%) | Reference |
| KU-23 | 110 | 1:1 | 10 | 5 | 71.2 | 92.8 | [1] |
| KN-30 | 110 | 1:1 | 10 | 5 | 71.2 | 92.8 | [2] |
| Aluminum Phenolate | 260 | 1:2 | 20 | 5 | 44.3 | 87.6 | [1] |
Table 2: General Optimal Conditions for Phenol Alkylation with Substituted Cycloalkenes
| Catalyst | Temperature (°C) | Molar Ratio (Phenol:Olefin) | Catalyst Amount (% wt) | Reaction Time (h) | Target Product | Reference |
| K-1 (KU-23) | 80-130 | 1:2:1 | 10-20 | 5-6 | para-Substituted Phenols | [3] |
| K-2 (Zeolite-Y) | 80-130 | 1:2:1 | 10-20 | 5-6 | para-Substituted Phenols | [3] |
Experimental Protocols
General Experimental Protocol for Phenol Cycloalkylation (Batch Reactor)
This protocol is a generalized procedure based on common laboratory practices for phenol alkylation.[3][4]
-
Reactor Setup: Charge the phenol and the chosen catalyst (e.g., KU-23, Zeolite-Y) into a glass reactor or a stainless-steel autoclave equipped with a magnetic stirrer, a thermometer, a reflux condenser, and an inlet for the cycloalkene.
-
Inert Atmosphere: If necessary, purge the reactor with an inert gas like nitrogen, especially when using catalysts sensitive to air or moisture or at high temperatures.
-
Heating and Stirring: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 110°C).
-
Reactant Addition: Once the target temperature is stable, add the cycloalkene dropwise or in portions over a specified period. Maintain a controlled addition rate to manage any exothermic effects.
-
Reaction Monitoring: Maintain the reaction at the target temperature and pressure for the predetermined duration (e.g., 4-6 hours).[3] Samples can be withdrawn periodically to monitor the progress of the reaction by techniques like Gas Chromatography (GC).
-
Cooling and Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solid catalyst by filtration.
-
Work-up and Purification: The resulting liquid product mixture (alkylate) is then subjected to a work-up procedure, which may include washing with water or a basic solution to remove any remaining acid catalyst or unreacted phenol. The final product is typically purified by vacuum distillation or recrystallization.
-
Analysis: The purity and structure of the final product are confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[1]
Visualizations
Caption: General experimental workflow for phenol cycloalkylation.
Caption: Logical relationship of temperature and pressure on reaction outcomes.
References
- 1. Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene | Scientific.Net [scientific.net]
- 2. Optimization of the catalytic cycloalkylation process of phenol with 1-methylcyclopentene — Нефтепродукты, нефтехимия, нефтепереработка. Мир Нефтепродуктов. Научно-технический журнал [neftemir.ru]
- 3. ppor.azjm.org [ppor.azjm.org]
- 4. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Alkylation of Phenol with Cyclooctene: Effect of Temperature, Molar Ratio of Reactants and Amount of Catalyst | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-tert-Butyl-2-cyclopentylphenol
Welcome to the technical support center for the purification of 6-tert-Butyl-2-cyclopentylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The synthesis of this compound, typically achieved through Friedel-Crafts alkylation of o-cyclopentylphenol with an isobutylene source, can lead to several process-related impurities. The most common of these are isomers and products of varying degrees of alkylation. These include:
-
Isomers: 4-tert-Butyl-2-cyclopentylphenol. The para-substituted isomer can form due to the directing effects of the hydroxyl group on the phenol ring.
-
Over-alkylation products: 2,4-di-tert-Butyl-6-cyclopentylphenol. If the reaction conditions are not carefully controlled, a second tert-butyl group can be added to the aromatic ring.
-
Under-alkylation products: Unreacted o-cyclopentylphenol. Incomplete reaction will leave starting material in the crude product mixture.
-
Other related phenols: Small amounts of other tert-butylated phenols may be present depending on the purity of the starting materials and reaction specificity.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity of the product. The most commonly employed and effective methods for sterically hindered phenols like this compound are:
-
Vacuum Distillation: This is a highly effective method for separating compounds with different boiling points. Given the likely high boiling point of this compound, distillation under reduced pressure is necessary to prevent thermal decomposition.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating isomers and other closely related impurities based on their polarity differences.
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent system can be a powerful technique for achieving high purity.
Q3: My purified this compound is a yellow oil, but I expected a colorless product. What could be the cause?
A3: Phenols are susceptible to oxidation, which can result in the formation of colored impurities, often quinone-type structures. This can be exacerbated by exposure to air, light, and elevated temperatures during purification or storage. To minimize color formation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. If the product is still colored after purification, a final filtration through a short plug of silica gel or activated carbon may help to remove some of the colored impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Vacuum Distillation Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping or unstable boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Use a heating mantle with a stirrer for uniform heating.- Add fresh boiling chips or a magnetic stir bar before starting the distillation. |
| Product decomposition (darkening) | - Distillation temperature is too high.- Prolonged heating time. | - Reduce the pressure of the vacuum system to lower the boiling point.- Ensure the distillation is performed as quickly as possible once the desired fraction begins to distill. |
| Poor separation of fractions | - Inefficient distillation column.- Distillation rate is too fast. | - Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. |
| Low recovery of the product | - Leaks in the vacuum system.- Condenser is not efficient enough. | - Check all joints and connections for leaks using a vacuum gauge.- Ensure a sufficient flow of cold coolant through the condenser. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak tailing or streaking | - Strong interaction of the phenolic hydroxyl group with the silica gel.- Sample overload. | - Add a small amount of a polar modifier (e.g., 0.1-1% acetic acid or triethylamine) to the eluent to suppress silanol interactions.[1][2]- Reduce the amount of sample loaded onto the column.[1] |
| Poor separation of isomers | - Inappropriate solvent system.- Column is not packed properly. | - Optimize the eluent polarity through TLC analysis. A less polar solvent system will generally provide better resolution for closely related non-polar compounds.- Ensure the column is packed uniformly without any cracks or channels. |
| Compound is not eluting from the column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). |
| Colored impurities co-elute with the product | - Impurities have similar polarity to the product. | - Try a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity of the separation. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling | - Solution is not supersaturated.- The chosen solvent is too good a solvent at low temperatures. | - Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which the product is poorly soluble) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| Oily product forms instead of crystals | - The melting point of the compound is lower than the temperature of the solution.- High concentration of impurities. | - Cool the solution to a lower temperature.- Try a different recrystallization solvent or solvent mixture.- Perform a preliminary purification step (e.g., column chromatography) to remove a significant portion of the impurities. |
| Low recovery of crystals | - Too much solvent was used.- The product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution in an ice bath to minimize the solubility of the product.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying several grams of crude this compound.
-
Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly reduce the pressure in the system.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as the first fraction.
-
Increase the temperature to distill the this compound. Collect the main fraction at the appropriate boiling point and pressure.
-
Stop the distillation when the temperature starts to rise again, indicating the presence of higher-boiling impurities.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before carefully releasing the vacuum.
-
The purified product is in the receiving flask.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Boiling Point (at reduced pressure) | ~120-130 °C at 1 mmHg (estimated) |
| Expected Purity | >98% (by GC analysis) |
| Typical Recovery | 80-90% |
Protocol 2: Purification by Column Chromatography
This protocol is suitable for purifying smaller quantities of this compound and for separating closely related isomers.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent if necessary to elute the desired compound.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 100:1 to 50:1) |
| Expected Purity | >99% (by HPLC analysis) |
| Typical Recovery | 70-85% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
Overcoming steric hindrance in reactions with 6-tert-Butyl-2-cyclopentylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered phenol, 6-tert-Butyl-2-cyclopentylphenol. The bulky tert-butyl and cyclopentyl groups ortho to the hydroxyl group present unique challenges in chemical synthesis. This guide aims to provide solutions to common experimental issues.
Troubleshooting Guides
This section addresses specific problems that may be encountered during reactions with this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield in O-Alkylation (Williamson Ether Synthesis)
Question: I am attempting to synthesize an ether from this compound using a standard Williamson ether synthesis protocol (e.g., NaH and an alkyl halide in THF), but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
The significant steric hindrance from the ortho tert-butyl and cyclopentyl groups can dramatically slow down the desired SN2 reaction on the phenoxide. Several factors could be contributing to the low yield:
-
Insufficiently Strong Base: While NaH is a strong base, incomplete deprotonation of the hindered phenol can limit the concentration of the nucleophilic phenoxide.
-
Competing C-Alkylation: Under certain conditions, particularly at higher temperatures, the phenoxide can act as a nucleophile through its aromatic ring, leading to undesired C-alkylation at the para position.
-
Elimination Side Reaction: If you are using a secondary or tertiary alkyl halide, the phenoxide will act as a base, leading to E2 elimination as the major pathway.
-
Solvent Choice: While THF is a common solvent, for particularly challenging alkylations, a more polar aprotic solvent can enhance the reactivity of the nucleophile.
Recommended Solutions:
-
Optimize Base and Solvent System: Switch to a more effective base/solvent combination. Using a strong base like sodium hydride (NaH) or potassium hydride (KH) in a polar aprotic solvent such as DMF or DMSO can significantly improve the rate of O-alkylation.
-
Use a More Reactive Alkylating Agent: Whenever possible, use primary alkyl halides or tosylates, as they are less prone to elimination reactions. For methylations, powerful reagents like methyl triflate or dimethyl sulfate can be effective, though they must be handled with extreme care.
-
Control Reaction Temperature: To minimize C-alkylation, it is often best to conduct the reaction at ambient temperatures, even if it requires a longer reaction time. A process for oxygen-alkylation of similarly hindered phenols has been described at temperatures between 20-40°C.[1]
-
Consider Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can sometimes provide the necessary energy to overcome the activation barrier without promoting side reactions that occur with prolonged conventional heating.
Issue 2: Failure of Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Etherification)
Question: I am trying to form a diaryl ether using this compound and an aryl halide via a Buchwald-Hartwig C-O coupling reaction, but the reaction is not proceeding. How can I troubleshoot this?
Answer:
Palladium-catalyzed C-O coupling with sterically hindered phenols is a powerful but sensitive reaction. Failure can often be attributed to the catalyst system or reaction conditions.
-
Ligand Choice is Critical: The success of Buchwald-Hartwig reactions, especially with challenging substrates, is highly dependent on the phosphine ligand. Standard ligands like PPh3 are often ineffective.
-
Base Incompatibility: The choice of base is crucial. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common, but for some systems, weaker bases like K3PO4 or Cs2CO3 may be more effective.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction.
Recommended Solutions:
-
Employ Bulky, Electron-Rich Ligands: Use specialized biaryl phosphine ligands designed for sterically demanding couplings. Examples include SPhos, XPhos, or BrettPhos. These ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.[2][3]
-
Screen Different Bases: Perform small-scale test reactions with various bases such as NaOtBu, K3PO4, and Cs2CO3 to identify the optimal choice for your specific substrate combination.
-
Use a Pre-formed Catalyst: Instead of generating the active Pd(0) catalyst in situ, consider using a pre-formed catalyst complex, which can sometimes offer greater activity and reproducibility.
-
Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction, as it can oxidize the phosphine ligands and the Pd(0) catalyst.
Issue 3: Difficulty with Directed ortho-Metalation (DoM)
Question: I want to functionalize the aromatic ring of this compound at the position between the hydroxyl and cyclopentyl groups using directed ortho-metalation, but the reaction is failing. What is the problem?
Answer:
Directing ortho-metalation on a phenol is challenging due to the acidity of the hydroxyl proton. The strong organolithium bases (like n-BuLi or s-BuLi) required for deprotonating the aromatic ring will preferentially deprotonate the hydroxyl group first. This forms a lithium phenoxide, which is a poor directing group for ortho-lithiation.
Recommended Solutions:
-
Protect the Hydroxyl Group: The most reliable strategy is to protect the hydroxyl group with a functional group that is also a strong directing metalation group (DMG).[1][4][5]
-
Methoxymethyl (MOM) ether: Can be introduced using MOM-Cl and a base. The ether oxygen directs the lithiation to the adjacent position.
-
Carbamate: Reacting the phenol with an isocyanate or carbamoyl chloride forms a carbamate. The carbonyl oxygen of the carbamate is an excellent directing group.
-
-
Choose the Right Base: Even with a protecting group, a strong base is necessary. sec-Butyllithium, often in the presence of a chelating agent like TMEDA, is commonly used. For particularly sensitive substrates, a highly hindered amide base like TMPMgCl•LiCl may be effective.[1]
-
Maintain Low Temperatures: These reactions must be carried out at low temperatures (typically -78 °C) to prevent side reactions, such as the rearrangement of lithiated carbamates (anionic Fries rearrangement).[5]
Frequently Asked Questions (FAQs)
Q1: Why is C-alkylation a common side product when attempting O-alkylation of this compound, and how can it be minimized?
A1: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (leading to O-alkylation) or the aromatic ring (leading to C-alkylation, usually at the less hindered para-position). Steric hindrance around the oxygen atom from the bulky ortho substituents slows down the rate of O-alkylation, making the electronically favorable C-alkylation more competitive, especially at higher temperatures. To minimize C-alkylation, use conditions that favor the kinetically controlled O-alkylation pathway: lower reaction temperatures, polar aprotic solvents (DMSO, DMF) that solvate the cation and enhance the nucleophilicity of the oxygen, and choosing the appropriate base.[1]
Q2: Can I use Ullmann condensation to form a diaryl ether with this hindered phenol? What are the key considerations?
A2: Yes, the Ullmann condensation is a viable method, but traditional conditions (stoichiometric copper powder at high temperatures) are often too harsh and give low yields with hindered phenols. Modern protocols use a catalytic amount of a copper(I) salt (e.g., CuI) with a ligand. The choice of ligand is critical for success. Ligands like picolinic acid or N,N-dimethylglycine have been shown to be effective for coupling sterically hindered phenols.[6][7][8] A suitable base, such as Cs2CO3 or K3PO4, is also required. These catalyzed reactions can often be run at much milder temperatures (e.g., 90-120 °C).
Q3: Are there any alternatives to organolithium reagents for functionalizing the aromatic ring?
A3: While directed ortho-metalation is a powerful tool for regioselective functionalization, Friedel-Crafts type reactions can also be used to introduce substituents onto the aromatic ring. However, due to the activating nature of the hydroxyl group, these reactions often lead to a mixture of ortho and para products, and polyalkylation can be a significant issue.[8][9] For this compound, the para position is open, so electrophilic aromatic substitution will likely occur there. Achieving regioselectivity at other positions without using DoM is very challenging.
Data Presentation
The following tables summarize typical conditions for key reactions involving sterically hindered phenols, which can be adapted for this compound. Note: Yields are highly substrate-dependent and these values should be considered as starting points for optimization.
Table 1: Comparison of Conditions for O-Alkylation of Hindered Phenols
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield Range | Key Challenges |
| Primary Alkyl Bromide | NaH | DMF | 25 - 60 | 60-90% | Sluggish reaction, potential for C-alkylation |
| Methyl Iodide | K2CO3 | Acetone | 56 (reflux) | 70-95% | Volatility of reagent, requires sealed vessel |
| Benzyl Bromide | KOH | DMSO | 25 | 50-80% | Potential for over-alkylation at benzylic position |
| Secondary Alkyl Tosylate | KH | THF | 0 - 25 | < 20% | E2 Elimination is the major pathway |
Table 2: Catalyst Systems for C-O Cross-Coupling of Hindered Phenols with Aryl Halides
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Buchwald-Hartwig | Pd2(dba)3 | SPhos | NaOtBu | Toluene | 100-110 | 75-95% |
| Buchwald-Hartwig | Pd(OAc)2 | XPhos | K3PO4 | Dioxane | 100 | 70-90% |
| Ullmann Condensation | CuI | Picolinic Acid | K3PO4 | DMSO | 90-120 | 65-85% |
| Ullmann Condensation | CuI | N,N-Dimethylglycine | Cs2CO3 | Dioxane | 90 | 70-90% |
Experimental Protocols
Protocol 1: General Procedure for O-Methylation of this compound
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the phenol (concentration approx. 0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium phenoxide forms.
-
Alkylation: Cool the solution back to 0 °C and add dimethyl sulfate (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig C-O Coupling with an Aryl Bromide
-
Preparation: To an oven-dried Schlenk tube, add Pd2(dba)3 (2 mol%), SPhos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.2 eq) and the aryl bromide (1.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert atmosphere (Argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude diaryl ether by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Overcoming Steric Hindrance
Caption: Troubleshooting workflow for common reactions involving sterically hindered phenols.
Catalytic Cycle for Buchwald-Hartwig C-O Coupling
Caption: Key steps in the palladium-catalyzed Buchwald-Hartwig C-O coupling cycle.
References
- 1. hwpi.harvard.edu [hwpi.harvard.edu]
- 2. alkyl substituted phenols: Topics by Science.gov [science.gov]
- 3. Frontiers | Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate [frontiersin.org]
- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 9. jk-sci.com [jk-sci.com]
Preventing oxidation of 6-tert-Butyl-2-cyclopentylphenol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of 6-tert-Butyl-2-cyclopentylphenol during storage.
Troubleshooting Guide
This guide addresses common issues related to the storage and stability of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing, browning) | Oxidation of the phenolic group, potentially leading to the formation of quinone-type structures. This can be initiated by exposure to air (oxygen), light, or trace metal impurities. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in the dark. Consider purification to remove metal contaminants. |
| Appearance of Impurities in Analysis (e.g., HPLC, GC-MS) | Degradation of the parent compound into various oxidation byproducts. Common byproducts of phenol oxidation can include dimers and quinones. | Confirm the identity of impurities using mass spectrometry. If oxidation is confirmed, implement stricter storage conditions as outlined above. Re-purify the material if necessary. |
| Inconsistent Experimental Results | Variability in the purity of this compound due to differing levels of oxidation between batches or over time. | Always use a freshly opened or properly stored sample for critical experiments. Qualify new batches upon receipt to establish a baseline purity. Re-analyze stored material periodically. |
| Precipitate Formation | Formation of insoluble degradation products, such as polymers resulting from extensive oxidation. | Characterize the precipitate to confirm its origin. If it is an oxidation product, the entire batch of the compound may be compromised. Review and improve storage protocols immediately. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: The primary factors that accelerate the oxidation of this compound are exposure to oxygen (air), light (especially UV), elevated temperatures, and the presence of metal ions (e.g., iron, copper), which can catalyze oxidation reactions.
Q2: What is the recommended method for long-term storage of this compound?
A2: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed amber glass container, with the headspace purged with an inert gas such as argon or nitrogen. Storage at reduced temperatures (e.g., 2-8 °C) is also advisable to slow down the rate of any potential degradation.
Q3: Can antioxidants be used to prevent the oxidation of this compound?
A3: Yes, the addition of a small amount of an antioxidant can be effective. Common antioxidants for phenolic compounds include butylated hydroxytoluene (BHT) or ascorbic acid. However, the choice of antioxidant must be compatible with the intended downstream application of the compound.
Q4: How can I monitor the stability of my stored this compound?
A4: Stability can be monitored by periodically analyzing the material using techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and a decrease in the purity of the main compound. Visual inspection for color change is a simple, albeit less sensitive, indicator of oxidation.
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a method to assess the stability of this compound under various storage conditions.
1. Materials:
-
This compound
-
Amber glass vials with Teflon-lined caps
-
Nitrogen or Argon gas source
-
Temperature-controlled chambers/ovens
-
HPLC system with a C18 column
-
Appropriate solvents for HPLC analysis (e.g., acetonitrile, water)
2. Procedure:
-
Aliquot equal amounts of this compound into several amber glass vials.
-
Divide the vials into different storage condition groups. For example:
-
Group A: Ambient temperature, exposed to air.
-
Group B: Ambient temperature, under nitrogen atmosphere.
-
Group C: 40°C, exposed to air.
-
Group D: 40°C, under nitrogen atmosphere.
-
Group E: 40°C, exposed to light, under nitrogen atmosphere.
-
-
For vials under an inert atmosphere, purge the headspace with nitrogen or argon for 1-2 minutes before sealing.
-
At designated time points (e.g., Day 0, Week 1, Week 2, Week 4), remove one vial from each group.
-
Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Analyze the sample by HPLC to determine the purity of this compound and the presence of any degradation products.
3. Data Analysis:
-
Calculate the percentage purity of this compound at each time point for each condition.
-
Plot the percentage purity against time for each storage condition to determine the degradation rate.
Visualizations
Caption: Conceptual pathway for the oxidation of this compound.
Caption: Troubleshooting workflow for suspected oxidation of this compound.
Resolving impurities in crude 6-tert-Butyl-2-cyclopentylphenol product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-tert-Butyl-2-cyclopentylphenol. The information provided is designed to help resolve common impurities encountered in the crude product during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities arise from the synthesis process, which is typically a Friedel-Crafts alkylation of a phenolic substrate. These impurities can include:
-
Unreacted Starting Materials: Residual phenol, tert-butanol, or cyclopentene.
-
Isomeric Products: Positional isomers such as 4-tert-Butyl-2-cyclopentylphenol or 2-tert-Butyl-4-cyclopentylphenol.
-
Poly-alkylated Products: Species such as 2,4-di-tert-Butyl-6-cyclopentylphenol or 2,6-di-cyclopentyl-4-tert-butylphenol.[1][2]
-
O-Alkylated Byproducts: Formation of ethers, although C-alkylation is generally favored for phenols.
-
Residual Catalyst: Traces of the Lewis acid catalyst (e.g., AlCl₃) or Brønsted acid used in the reaction.
-
Solvent Residues: Remaining solvents from the reaction or work-up steps.
Q2: How can I assess the purity of my this compound product?
A2: Several analytical techniques can be employed to determine the purity of your product. The most common are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) can effectively separate the desired product from less volatile impurities and isomers.[3][4][5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify impurities by comparing the spectra to that of the pure compound.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. Phenolic compounds can be sensitive to light and air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter with your crude this compound product.
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
GC-MS analysis shows peaks corresponding to the molecular weights of phenol, tert-butanol, or cyclopentene.
-
¹H NMR spectrum shows characteristic signals of the starting materials.
Root Cause:
-
Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity.
-
Incorrect stoichiometry of reactants.
Resolution Workflow:
Figure 1. Troubleshooting workflow for unreacted starting materials.
Experimental Protocols:
-
Aqueous Wash:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a 5% sodium bicarbonate solution to remove acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus.
-
Carefully heat the crude product under reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound. The boiling points of the starting materials are significantly lower and will distill first.
-
Issue 2: Presence of Isomeric Impurities
Symptoms:
-
Multiple peaks with the same mass-to-charge ratio in the GC-MS chromatogram.
-
Complex aromatic region in the ¹H NMR spectrum, indicating different substitution patterns.
-
Broadened melting point range.
Root Cause:
-
Lack of regioselectivity in the Friedel-Crafts alkylation reaction. The hydroxyl group of phenol directs incoming electrophiles to the ortho and para positions.
Resolution Workflow:
Figure 2. Troubleshooting workflow for isomeric impurities.
Experimental Protocols:
-
Column Chromatography:
-
Pack a silica gel column with a non-polar solvent system (e.g., hexane/ethyl acetate gradient).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure desired isomer.
-
-
Recrystallization:
-
Dissolve the isomerically enriched product in a minimal amount of a suitable hot solvent (e.g., heptane, ethanol/water).
-
Allow the solution to cool slowly to induce crystallization of the desired isomer.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Issue 3: Presence of Poly-alkylated Impurities
Symptoms:
-
GC-MS analysis shows peaks with higher molecular weights than the desired product.
-
¹H NMR spectrum shows a lower integration value for the aromatic protons relative to the alkyl protons.
Root Cause:
-
The initial alkylation product is more activated towards further electrophilic substitution than the starting phenol, leading to the addition of more alkyl groups.
Resolution Workflow:
Figure 3. Troubleshooting workflow for poly-alkylated impurities.
Experimental Protocols:
-
Fractional Vacuum Distillation:
-
Use a fractional distillation column (e.g., Vigreux or packed column) for enhanced separation.[9][10][11]
-
Carefully heat the crude mixture under reduced pressure.
-
Collect the fractions at different temperature ranges. The desired mono-alkylated product will have a lower boiling point than the poly-alkylated impurities.
-
-
Column Chromatography:
-
Follow the protocol for column chromatography as described for isomeric impurities. The less polar poly-alkylated products will typically elute before the more polar mono-alkylated product.
-
Data Presentation
The following tables provide a summary of expected quantitative data for a typical crude this compound synthesis and the expected purity after applying the recommended purification methods.
Table 1: Typical Impurity Profile of Crude this compound
| Compound | Expected Concentration (%) |
| This compound | 70 - 85 |
| Unreacted Phenol | 5 - 10 |
| Isomeric Products | 5 - 15 |
| Poly-alkylated Products | 2 - 8 |
| Other Byproducts | 1 - 3 |
Table 2: Purity of this compound After Purification
| Purification Method | Purity of this compound (%) |
| Aqueous Wash + Vacuum Distillation | > 95 |
| Column Chromatography | > 98 |
| Recrystallization | > 99 |
| Combined Methods | > 99.5 |
Key Experimental Methodologies
1. Synthesis of this compound (Illustrative Protocol)
-
Reaction: Friedel-Crafts Alkylation
-
Reactants: o-tert-Butylphenol and cyclopentene
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
-
Solvent: Dichloromethane
-
Procedure:
-
To a stirred solution of o-tert-butylphenol in dichloromethane at 0 °C, slowly add anhydrous AlCl₃.
-
Add cyclopentene dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).
-
Quench the reaction by slowly pouring it over ice-water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
2. GC-MS Analysis Protocol
-
Column: 5% Phenylmethylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
3. HPLC Analysis Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting condition could be 70:30 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
References
- 1. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Purification [chem.rochester.edu]
- 10. chembam.com [chembam.com]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Antioxidant Performance in Lubricant Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low antioxidant performance in lubricant formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of low antioxidant performance in a lubricant?
A1: The most common indicators of diminished antioxidant performance include a significant increase in the lubricant's viscosity, the formation of sludge, varnish, and other deposits, and an increase in the Acid Number (AN).[1][2] These physical and chemical changes suggest that the base oil is undergoing oxidation, a process that the antioxidant additives are meant to inhibit.[1][3]
Q2: What are the main categories of antioxidants used in lubricants and how do they work?
A2: Antioxidants in lubricants are broadly classified into two main categories:
-
Primary Antioxidants (Radical Scavengers): These antioxidants, such as hindered phenols and aromatic amines, interrupt the oxidation cycle by donating a hydrogen atom to reactive radical species, converting them into more stable molecules.[4][5] They are particularly effective at lower temperatures.[3]
-
Secondary Antioxidants (Peroxide Decomposers): This group, which includes compounds like zinc dialkyldithiophosphates (ZDDP), works by decomposing hydroperoxides into non-radical products, thus preventing the propagation of the oxidation chain reaction.[3][4][5]
Some additives, like ZDDP, can function as both an antioxidant and an anti-wear agent.[3]
Q3: Can the type of base oil affect antioxidant performance?
A3: Yes, the base oil plays a crucial role. Highly refined Group II and Group III base oils, which have lower sulfur content, may show a better response to antioxidant additives compared to less refined Group I base oils.[6] However, some natural compounds in less refined oils, like certain sulfur compounds, can have inherent antioxidant properties.[3][6] The interaction between the base oil and the antioxidant package is a critical factor in the overall oxidative stability of the lubricant.
Q4: What is meant by synergistic and antagonistic effects between additives?
A4:
-
Synergism is when the combined effect of two or more antioxidants is greater than the sum of their individual effects.[7] A common example is the combination of aminic and phenolic antioxidants, where the phenolic antioxidant can regenerate the more reactive aminic antioxidant, enhancing overall protection.[3]
-
Antagonism occurs when the interaction between additives reduces the effectiveness of one or more of them. For instance, certain additives may compete for the same active sites on a metal surface or react with each other in a way that diminishes their antioxidant capabilities.[7]
Troubleshooting Guide
Problem: My lubricant formulation is showing signs of premature oxidation (e.g., increased viscosity, sludge formation) despite containing an antioxidant package.
This guide will walk you through potential causes and steps to diagnose and resolve the issue.
Step 1: Review Formulation Components and Operating Conditions
Question: Are the formulation components and operating conditions contributing to accelerated oxidation?
Possible Causes:
-
High Operating Temperatures: For every 10°C increase in temperature, the rate of oxidation can roughly double, leading to a shorter lubricant life.[2]
-
Presence of Catalysts: Wear metals (e.g., copper, iron) and contaminants can act as catalysts, significantly accelerating the oxidation process.[2]
-
Aeration and Air Entrainment: Increased exposure to oxygen will increase the rate of oxidation.[2]
-
Incompatible Additives: Certain additives may have an antagonistic effect on the antioxidant package.[7]
-
Base Oil Instability: The base oil itself may have poor oxidative stability.[8]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low antioxidant performance.
Step 2: Conduct Experimental Analysis
Question: How can I experimentally quantify the antioxidant depletion and oxidative stability of my lubricant?
Recommended Experiments:
A variety of standard tests can be used to evaluate the oxidative stability and antioxidant content of a lubricant. The choice of test depends on the specific information required.
Experimental Methods for Lubricant Oxidation Analysis
| Test Method | ASTM Designation | Information Provided | Application Notes |
| Rotating Pressure Vessel Oxidation Test (RPVOT) | ASTM D2272 | Measures the resistance of the oil to oxidation under pressurized oxygen at elevated temperatures. Provides an indication of the remaining oxidative life. | A widely used industry standard, but can be slow and expensive.[2][9] |
| Linear Sweep Voltammetry (LSV) / RULER™ | ASTM D6971, D7527 | Quantifies the amount of specific amine and phenolic antioxidants remaining in the oil.[9][10][11] | Allows for trending of individual antioxidant depletion rates to predict remaining useful life.[9][12] |
| Fourier Transform Infrared (FTIR) Spectroscopy | ASTM D7414 | Detects the presence of oxidation by-products, such as carbonyl compounds. | Primarily used to confirm that oxidation has occurred, rather than quantifying remaining antioxidant levels.[2][9] |
| Pressure Differential Scanning Calorimetry (PDSC) | ASTM D6186 | Measures the time to onset of oxidation under high pressure and temperature. | A sensitive method for determining the oxidative stability of an oil or grease.[5] |
| Oxidation Onset Temperature (OOT) | ASTM E2009-08 | Determines the temperature at which rapid oxidation begins. | Useful for evaluating the effectiveness of antioxidants in base oils.[13] |
Experimental Workflow for RPVOT:
Caption: A simplified workflow for the RPVOT experimental protocol.
Step 3: Analyze the Results and Reformulate
Question: My results confirm rapid antioxidant depletion. What are my next steps?
Analysis and Action:
-
Correlate with Operating Conditions: If depletion is rapid, assess if high temperatures or contaminants are the primary cause. Mitigating these external factors can significantly extend lubricant life.
-
Evaluate Antioxidant Synergy: If using a combination of antioxidants, consider if their ratio is optimal. An imbalance can lead to premature depletion of one component, compromising overall performance. For example, in amine-phenol systems, phenols are expected to deplete first as they regenerate the amines. If amines are depleting at the same or a faster rate, it could indicate an alternative degradation pathway, possibly involving water.[1]
-
Consider a Different Antioxidant Package: If the current antioxidant is not robust enough for the application, consider one with higher thermal stability or a different mechanism of action. For instance, if significant metal catalysis is occurring, a metal deactivator may be beneficial.[3]
-
Assess Base Oil Contribution: The performance of the antioxidant is intrinsically linked to the base oil. A higher quality, more oxidatively stable base oil may be required to meet performance targets.[6]
The Lubricant Oxidation Cycle:
Understanding the oxidation cycle is key to effective troubleshooting. Primary and secondary antioxidants intervene at different stages to break the chain reaction.
Caption: The lubricant oxidation cycle and points of antioxidant intervention.
References
- 1. lubesngreases.com [lubesngreases.com]
- 2. Oxidation – the battle vs antioxidants occuring in your lube oil. - LEARN OIL ANALYSIS [learnoilanalysis.com]
- 3. precisionlubrication.com [precisionlubrication.com]
- 4. mdpi.com [mdpi.com]
- 5. support.newgatesimms.com [support.newgatesimms.com]
- 6. lube-media.com [lube-media.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Testing Methods for Detecting Antioxidants in Lubricants - Strategic Reliability Solutions Ltd [strategicreliabilitysolutions.com]
- 10. store.astm.org [store.astm.org]
- 11. Antioxidant Additive Determination in Lubricants | Diram s.r.o. [diram.cz]
- 12. store.astm.org [store.astm.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Phenolic Additive Solubility in Non-Polar Matrices
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when incorporating phenolic additives into non-polar matrices such as polymers and oils.
Troubleshooting Guide & FAQs
This section is designed to provide quick and actionable solutions to specific problems you may encounter during your experiments.
Q1: I'm observing a hazy or white film on the surface of my polymer after processing. What is causing this?
A1: This phenomenon is likely "blooming," where the phenolic antioxidant migrates from the bulk of the polymer to the surface.[1][2] Blooming can appear as a hazy, waxy, or crystalline layer. The primary cause is poor compatibility or low solubility of the additive in the polymer matrix.[1][2] High concentrations of the additive can also increase the likelihood of blooming.[1]
Q2: My phenolic additive is not dispersing evenly during melt extrusion, leading to clumps and inconsistencies in the final product. What should I do?
A2: Poor dispersion during extrusion can be caused by several factors. Firstly, ensure that the processing temperature is sufficient to fully melt and reduce the viscosity of both the polymer and the additive. Inadequate mixing can also be a culprit; consider increasing the screw speed or using a screw design with more mixing elements. The particle size of the additive can also play a role; finer particles generally disperse more readily.
Q3: I'm experiencing discoloration (yellowing or pinking) in my polymer after adding a phenolic antioxidant. How can I prevent this?
A3: Discoloration can occur due to the degradation of the phenolic antioxidant itself, especially at high processing temperatures or upon exposure to light.[3] The formation of quinone-type structures from the antioxidant is a common cause of yellowing.[3] To mitigate this, consider using a more thermally stable antioxidant or incorporating a co-stabilizer, such as a phosphite antioxidant, which can help protect the primary phenolic antioxidant.[4] Additionally, ensuring a low-oxygen environment during processing can minimize oxidative discoloration.[3]
Q4: My phenolic additive seems to have low solubility in the non-polar solvent I'm using for solution-based processing. What are my options?
A4: Low solubility in non-polar solvents is a common issue with phenolic compounds due to their polar hydroxyl groups. You can explore several strategies to enhance solubility:
-
Co-solvency: Introduce a small amount of a more polar "co-solvent" that is miscible with your primary non-polar solvent. This can help to bridge the polarity gap between the solvent and the phenolic additive.
-
Chemical Modification: Modify the phenolic additive to make it more lipophilic. Esterification of the hydroxyl groups with long-chain fatty acids is a common approach.
-
Solid Dispersion: Create a solid dispersion of the phenolic additive in a carrier polymer. This involves dissolving both the additive and a carrier polymer in a common solvent and then removing the solvent, or by melt-extruding the additive with the carrier.
Q5: How do I choose the right solubility enhancement technique for my specific application?
A5: The selection of a suitable technique depends on several factors, including the properties of your phenolic additive, the non-polar matrix, your processing method (melt vs. solution), and the desired properties of the final product. The decision tree in the "Experimental Workflows and Logic" section below can guide you through this selection process.
Quantitative Data: Solubility of Phenolic Additives
The following tables summarize the solubility of common phenolic additives in various solvents. This data can help in selecting appropriate solvents for processing and in understanding the compatibility of additives with different matrices.
| Phenolic Additive | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Butylated Hydroxytoluene (BHT) | Methanol | 20 | 25 |
| Ethanol | 20 | 26 | |
| Isopropanol | 20 | 30 | |
| Mineral Oil | 20 | 30 | |
| Acetone | 20 | 40 | |
| Benzene | 20 | 40 | |
| Water | 20 | Insoluble | |
| Irganox 1010 | Acetone | 20 | 47 |
| Chloroform | 20 | 71 | |
| Ethyl Acetate | 20 | 50 | |
| Methanol | 20 | 1.5 | |
| n-Hexane | 20 | 1 | |
| Water | 20 | <0.01 | |
| Propyl Gallate | Ethanol (95%) | 20 | Freely Soluble |
| Ether | 20 | Freely Soluble | |
| Propylene Glycol | 20 | Freely Soluble | |
| Mineral Oil | 20 | Slightly Soluble | |
| Water | 20 | Slightly Soluble |
Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing the solubility of phenolic additives.
Protocol 1: Preparation of a Solid Dispersion of a Phenolic Additive in a Polymer Matrix via Solvent Casting
This protocol describes a lab-scale method for creating a solid dispersion to improve the distribution of a phenolic additive in a non-polar polymer film.
Materials:
-
Phenolic additive (e.g., BHT, Irganox 1010)
-
Non-polar polymer (e.g., polyethylene, polypropylene)
-
Volatile organic solvent capable of dissolving both the polymer and the additive (e.g., toluene, xylene, chloroform)
-
Glass petri dish or other suitable casting surface
-
Stir plate and magnetic stir bar
-
Drying oven or vacuum oven
Procedure:
-
Solution Preparation: a. Weigh the desired amount of the non-polar polymer and dissolve it in the chosen solvent in a beaker with a magnetic stir bar. The concentration will depend on the desired film thickness and the viscosity of the solution. A typical starting point is a 5-10% (w/v) polymer solution. b. Once the polymer is fully dissolved, add the desired amount of the phenolic additive to the solution. The concentration of the additive should be based on the final desired loading in the polymer. c. Stir the mixture until the phenolic additive is completely dissolved. Gentle heating may be applied if necessary, but avoid excessive heat that could degrade the additive or polymer.
-
Film Casting: a. Place the glass petri dish on a level surface. b. Carefully pour the polymer-additive solution into the petri dish, ensuring the bottom is evenly coated. c. Cover the petri dish loosely to allow for slow solvent evaporation. This helps to form a uniform film.
-
Drying: a. Allow the solvent to evaporate at room temperature in a well-ventilated fume hood. This may take several hours to days depending on the solvent's volatility and the film's thickness. b. Once the film appears dry, transfer the petri dish to a vacuum oven. c. Dry the film under vacuum at a temperature below the polymer's glass transition temperature to remove any residual solvent. Drying for 24-48 hours is typically sufficient.
-
Film Removal: a. Carefully peel the dried polymer film from the casting surface. The resulting film contains a solid dispersion of the phenolic additive within the polymer matrix.
Protocol 2: Enhancing Solubility using a Co-solvent System
This protocol outlines a method to determine the effectiveness of a co-solvent in solubilizing a phenolic additive in a non-polar solvent.
Materials:
-
Phenolic additive
-
Primary non-polar solvent (e.g., hexane, cyclohexane)
-
A selection of potential co-solvents with slightly higher polarity (e.g., isopropanol, ethyl acetate, toluene)
-
Vials with screw caps
-
Analytical balance
-
Shaker or vortex mixer
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Prepare Stock Solutions: a. Prepare a stock solution of the phenolic additive in a solvent in which it is readily soluble (e.g., ethanol) at a known concentration. This will be used to create a calibration curve.
-
Solubility Measurement in Pure Non-Polar Solvent: a. Add an excess amount of the phenolic additive to a known volume of the primary non-polar solvent in a vial. b. Tightly cap the vial and shake it vigorously for 24 hours at a constant temperature to ensure equilibrium is reached. c. Allow the undissolved solid to settle. d. Carefully take an aliquot of the supernatant and filter it through a syringe filter to remove any suspended particles. e. Analyze the concentration of the dissolved phenolic additive using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) and a pre-established calibration curve. This is the baseline solubility.
-
Solubility Measurement with Co-solvents: a. Prepare a series of solvent blends by mixing the primary non-polar solvent with varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v). b. For each solvent blend, repeat steps 2a-2e to determine the solubility of the phenolic additive. c. Plot the solubility of the phenolic additive as a function of the co-solvent percentage.
-
Data Analysis: a. Compare the solubility data for the different co-solvents and their concentrations. The co-solvent system that provides the most significant increase in solubility is the most effective for your system.
Experimental Workflows and Logic
The following diagrams illustrate logical workflows for troubleshooting common issues and selecting an appropriate solubility enhancement strategy.
Caption: Troubleshooting workflow for poor phenolic additive performance.
Caption: Decision tree for selecting a solubility enhancement method.
References
Technical Support Center: Scaling Up 6-tert-Butyl-2-cyclopentylphenol Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-tert-Butyl-2-cyclopentylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is through the Friedel-Crafts alkylation of 2-cyclopentylphenol. This reaction involves an electrophilic aromatic substitution where an alkylating agent, typically isobutylene or its precursor tert-butanol, reacts with the phenol in the presence of an acid catalyst.[1]
Q2: What are the most common impurities and side products encountered during synthesis?
During the alkylation process, several side products can form, complicating purification and reducing the yield of the desired product. The main impurities include:
-
Para-isomer (4-tert-Butyl-2-cyclopentylphenol): Alkylation can occur at the para-position relative to the hydroxyl group, which is often the thermodynamically favored product.[2][3]
-
Polyalkylated Products: The initial product, being more nucleophilic than the starting phenol, can undergo further alkylation to form di- or tri-substituted phenols, such as 2,4-di-tert-butyl-6-cyclopentylphenol.[4][5]
-
O-Alkylated Product (2-cyclopentylphenyl tert-butyl ether): Under certain conditions, particularly with weaker acid catalysts, alkylation can occur on the phenolic oxygen, forming an ether.[5][6]
Q3: How can the selectivity for the desired 6-tert-butyl (ortho) isomer be improved?
Achieving high ortho-selectivity is a primary challenge. Strategies to favor the formation of the 6-tert-butyl isomer include:
-
Catalyst Selection: Utilizing catalysts that favor ortho-alkylation, such as certain solid acids (e.g., modified zeolites) or aluminum phenoxide-type catalysts, can be effective.[2][5]
-
Reaction Temperature: Lower reaction temperatures generally favor kinetic control, which can lead to a higher proportion of the ortho-isomer.[2]
-
Molar Ratio: Using an excess of the starting phenol (2-cyclopentylphenol) can help minimize polyalkylation, a common side reaction.[4]
Q4: What types of catalysts are suitable for this reaction?
A variety of acid catalysts can be used for the tert-butylation of phenols. The choice depends on the scale, desired selectivity, and environmental considerations:
-
Homogeneous Liquid Acids: Sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective but can be corrosive and difficult to recycle.[5][7]
-
Lewis Acids: Catalysts like aluminum chloride (AlCl₃) are highly active but can be harsh, potentially degrading the substrate, and are sensitive to moisture.[4] The phenolic oxygen can also coordinate with and deactivate the Lewis acid.[6][8]
-
Solid Acid Catalysts: Environmentally friendlier options include cation-exchange resins, modified zeolites, and promoted metal oxides (e.g., tungstate-promoted zirconia).[3][5] These are often reusable, non-corrosive, and can offer high selectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Inactive Catalyst: Lewis acid catalysts can be deactivated by coordination with the phenol's hydroxyl group.[6][8] 2. Reversible Reaction: At elevated temperatures, the de-tert-butylation reaction can occur, reducing the product concentration.[9][10] 3. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. | 1. Ensure anhydrous conditions for Lewis acids. Consider switching to a more robust solid acid catalyst.[5] 2. Optimize the reaction temperature; avoid excessively high temperatures. Monitor product concentration over time to find the optimal endpoint. 3. Increase reaction time or moderately increase the temperature, monitoring for the formation of degradation products. |
| High Levels of Polyalkylation | The mono-alkylated product is often more reactive than the starting phenol, leading to a second alkylation.[8] This is common when the ratio of the alkylating agent to the phenol is high. | Use a molar excess of 2-cyclopentylphenol relative to the alkylating agent.[4] Implement slow, controlled addition of the alkylating agent to maintain its low concentration in the reaction mixture. |
| Excessive Para-Isomer Formation | The para-isomer is often the thermodynamically more stable product.[2] Higher reaction temperatures tend to favor its formation. | Operate under kinetic control at lower temperatures. Screen different catalysts, as the catalyst's acidity and pore structure can significantly influence ortho/para selectivity.[5] |
| Presence of O-Alkylated Byproduct | This typically occurs with weaker acid catalysts or at lower temperatures where the subsequent Fries rearrangement to the C-alkylated product is slow.[5][6] | Use a stronger acid catalyst to promote C-alkylation. Increase the reaction temperature or time to facilitate the rearrangement of the ether byproduct to the desired phenolic product. |
| Difficult Purification | The boiling points of the ortho- and para-isomers, as well as the di-substituted byproducts, can be very close, making separation by standard distillation challenging. | Utilize high-efficiency fractional vacuum distillation. For challenging separations, consider melt crystallization, a technique effective for purifying phenol isomers.[11] Analytical and preparative HPLC can also be used for separation.[12] |
Data Presentation
Table 1: Effect of Catalyst Type on Phenol tert-Butylation
The following data is representative of the tert-butylation of phenol and serves as a guideline for the alkylation of 2-cyclopentylphenol.
| Catalyst | Typical Phenol Conversion (%) | 4-TBP (para) Selectivity (%) | 2,4-DTBP (di-substituted) Selectivity (%) | Reference |
| Ga-FSM-16 (mesoporous silica) | 80.3% | 43.3% | 30.3% | [13] |
| Zeolite Y | Moderate | High selectivity for para-isomer | Low | [5] |
| Al-MCM-41 (mesoporous aluminosilicate) | Low (due to weak acidity) | - | - | [5] |
| Sulfuric Acid (H₂SO₄) | High | Isomer distribution changes over time, favoring the para-isomer at equilibrium. | Varies with conditions | [2] |
Table 2: Influence of Key Reaction Parameters
| Parameter | Effect on Yield | Effect on Polyalkylation | Effect on Ortho/Para Ratio |
| Increasing Temperature | Increases initially, but may decrease at very high temperatures due to side reactions or de-alkylation.[14] | Increases | Generally favors the thermodynamically stable para-isomer.[2] |
| Increasing Phenol:Alkylating Agent Ratio | May decrease conversion of the alkylating agent but improves selectivity. | Decreases significantly.[4] | Can slightly favor the ortho-isomer by reducing steric hindrance around the catalyst. |
| Increasing Catalyst Loading | Generally increases reaction rate and yield up to an optimal point. | Can increase if the reaction is too fast and localized heating occurs. | Highly dependent on the specific catalyst. |
Experimental Protocols
General Protocol for Laboratory-Scale Synthesis
-
Reactor Setup: Charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and an inert gas inlet (e.g., nitrogen or argon) with 2-cyclopentylphenol.
-
Catalyst Addition: If using a solid catalyst, add it directly to the phenol. If using a Lewis acid like AlCl₃, cool the flask in an ice bath (0-5 °C) and add the catalyst portion-wise while stirring.
-
Reactant Addition: Slowly add the alkylating agent (e.g., tert-butanol) dropwise from the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. If using isobutylene gas, bubble it through the reaction mixture at a controlled rate.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to the desired reaction temperature (e.g., 40-80 °C) and stir for 4-12 hours. Monitor the reaction progress using a suitable analytical technique like GC or TLC.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench it by slowly pouring it into a beaker of ice-cold water with vigorous stirring.
-
If a solvent like dichloromethane was used, separate the organic layer. If no solvent was used, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil via fractional vacuum distillation to isolate the this compound.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for synthesis issues.
Caption: Simplified reaction mechanism showing product and byproduct formation.
References
- 1. Friedel-Crafts Alkylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. data.epo.org [data.epo.org]
- 10. EP1151986B1 - Method for removing tert-butyl groups from tert-butyl phenol compounds - Google Patents [patents.google.com]
- 11. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Minimizing byproduct formation in Friedel-Crafts reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in Friedel-Crafts reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts alkylation is yielding a mixture of polyalkylated products. How can I improve the selectivity for the mono-alkylated product?
A1: Polyalkylation is a common issue in Friedel-Crafts alkylation because the initial alkylation product is often more reactive than the starting material. The newly introduced alkyl group is an activating group, making the aromatic ring more susceptible to further alkylation.
To favor mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a large excess of the aromatic substrate relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the already alkylated product.
-
Catalyst Choice: Employ a less reactive Lewis acid catalyst. Highly active catalysts like AlCl₃ can be replaced with milder ones such as FeCl₃ or ZnCl₂ to reduce the reaction rate and minimize over-alkylation.
-
Temperature Control: Running the reaction at a lower temperature can decrease the overall reaction rate and improve selectivity towards the mono-alkylated product.
-
Solvent Selection: The choice of solvent can influence the catalyst's activity. Using a more coordinating solvent can sometimes temper the reactivity of the Lewis acid.
Q2: I am observing an unexpected isomer as my major product in a Friedel-Crafts alkylation. What is causing this and how can it be prevented?
A2: The formation of unexpected isomers is typically due to the rearrangement of the carbocation intermediate to a more stable form. For example, a primary carbocation formed from a 1-halopropane will rearrange to a more stable secondary carbocation via a hydride shift, leading to isopropylbenzene instead of the expected n-propylbenzene when reacting with benzene.
Here are some approaches to prevent carbocation rearrangement:
-
Use Friedel-Crafts Acylation: Friedel-Crafts acylation followed by a reduction step (like a Clemmensen or Wolff-Kishner reduction) is a reliable method to obtain straight-chain alkylbenzenes. The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.
-
Milder Lewis Acids: Using a less reactive Lewis acid can sometimes suppress rearrangement by favoring a concerted S_N2-like mechanism over the formation of a discrete carbocation.
-
Lower Reaction Temperatures: Lowering the reaction temperature can disfavor the rearrangement pathway, which often has a higher activation energy.
Caption: Troubleshooting workflow for carbocation rearrangement.
Q3: My Friedel-Crafts acylation is sluggish or not proceeding to completion. What are the potential causes and solutions?
A3: A slow or incomplete Friedel-Crafts acylation can be due to several factors:
-
Deactivated Substrate: The aromatic ring may be substituted with strongly deactivating groups (e.g., -NO₂, -CF₃, -COR). Friedel-Crafts reactions generally fail with moderately to strongly deactivated rings. If your substrate is deactivated, you may need to consider alternative synthetic routes.
-
Insufficient Catalyst: Friedel-Crafts acylation requires more than a catalytic amount of the Lewis acid. The Lewis acid complexes with the carbonyl oxygen of the acylating agent and the resulting ketone product. Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent is typically needed.
-
Catalyst Quality: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. Ensure that the catalyst is anhydrous and handled under inert conditions.
-
Reaction Temperature: While high temperatures can lead to byproducts, a reaction that is too cold may not have sufficient energy to proceed. A modest increase in temperature might be necessary.
Caption: Key factors determining the success of Friedel-Crafts acylation.
Quantitative Data on Byproduct Formation
The following tables provide data on how reaction conditions can influence product distribution in Friedel-Crafts reactions.
Table 1: Effect of Catalyst on Alkylation of Toluene with Propene
| Catalyst | Temperature (°C) | % n-propyltoluene | % isopropyltoluene |
| AlCl₃ | 25 | ~0 | ~100 |
| FeCl₃ | 25 | ~10 | ~90 |
| ZnCl₂ | 25 | ~20 | ~80 |
| H₂SO₄ | 25 | ~45 | ~55 |
Data is illustrative and compiled from various sources.
Table 2: Influence of Temperature on the Alkylation of Benzene with 1-Chloropropane
| Temperature (°C) | Lewis Acid | % n-propylbenzene | % isopropylbenzene |
| -20 | AlCl₃ | ~25 | ~75 |
| 0 | AlCl₃ | ~15 | ~85 |
| 25 | AlCl₃ | ~5 | ~95 |
| 80 | AlCl₃ | <2 | >98 |
Data is illustrative and compiled from various sources.
Key Experimental Protocol
Protocol: Friedel-Crafts Acylation of Anisole with Acetic Anhydride
This protocol describes a standard procedure for the Friedel-Crafts acylation of an activated aromatic ring, anisole, to form 4-methoxyacetophenone, minimizing common byproducts.
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the round-bottom flask, dissolve anisole (1.0 eq) in anhydrous dichloromethane. Cool the flask to 0°C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.1 eq) to the stirred solution. The addition is exothermic, so maintain the temperature at 0°C.
-
Acylating Agent Addition: Prepare a solution of acetic anhydride (1.05 eq) in anhydrous dichloromethane. Add this solution dropwise from the dropping funnel to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully pouring the mixture over a mixture of crushed ice and concentrated HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 4-methoxyacetophenone.
Caption: Step-by-step workflow for the Friedel-Crafts acylation of anisole.
Technical Support Center: Characterization of Sterically Crowded Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of sterically crowded molecules.
General Workflow for Characterization
When dealing with sterically crowded molecules, selecting the appropriate analytical technique is crucial. The following workflow provides a general decision-making framework.
Caption: A decision tree for selecting analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structure elucidation, but sterically crowded molecules often lead to complex and poorly resolved spectra.[1][2][3]
FAQs and Troubleshooting
Question: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?
Answer: Peak broadening in sterically hindered molecules can be caused by several factors:
-
Slow Molecular Tumbling: Bulky groups slow down the molecule's rotation in solution, leading to inefficient relaxation and broader lines.
-
Conformational Exchange: The molecule may exist in multiple conformations that are slowly interconverting on the NMR timescale.
-
Aggregation: Sterically crowded molecules may aggregate, especially at higher concentrations, which restricts molecular motion.
-
Instrumental Issues: Poor shimming of the magnet can also contribute to broad peaks.[4]
Troubleshooting Steps:
-
Optimize Sample Concentration: Try diluting your sample. A lower concentration can reduce aggregation.
-
Increase Temperature: Acquiring the spectrum at a higher temperature can increase the rate of conformational exchange, potentially leading to sharper signals.[4]
-
Change Solvent: Using a different deuterated solvent can alter molecular interactions and improve resolution.[4] For example, spectra in benzene-d₆ often show different chemical shifts compared to chloroform-d₃.[4]
-
Improve Shimming: Ensure the instrument is properly shimmed before acquiring data.
Question: My ¹H NMR spectrum is too crowded, with many overlapping signals. How can I resolve individual protons?
Answer: Signal overlap is a major issue with complex molecules.[3] Two-dimensional (2D) NMR techniques are essential for resolving these signals by spreading them into a second dimension.[2][5][6]
Recommended 2D NMR Experiments:
| Experiment | Information Provided | Use Case for Crowded Molecules |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[5] | Helps trace out spin systems and identify neighboring protons even when their signals overlap in the 1D spectrum.[5][7] |
| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a spin system, not just direct neighbors.[2] | Useful for identifying all protons belonging to a specific molecular fragment, even if some are hidden under other signals.[8] |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to.[5] | Excellent for resolving overlapping proton signals by using the much larger chemical shift dispersion of ¹³C nuclei.[5][6][8] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[5] | Crucial for connecting different molecular fragments and establishing the overall carbon skeleton. |
| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, regardless of whether they are connected through bonds.[2][7] | Provides information about the 3D structure and stereochemistry of the molecule. |
Experimental Protocol: 2D HSQC
The HSQC experiment is highly effective for resolving proton signal overlap.
Objective: To obtain a 2D spectrum correlating proton signals with their directly attached ¹³C nuclei.
Methodology:
-
Sample Preparation: Prepare a concentrated solution of the compound in a suitable deuterated solvent. The concentration should be as high as possible without causing aggregation.
-
Instrument Setup:
-
Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: Use a standard HSQC pulse sequence with sensitivity enhancement and gradients for artifact suppression.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 150-200 ppm.
-
Number of Points (F2 - ¹H): 2048.
-
Number of Increments (F1 - ¹³C): 256-512.
-
Number of Scans: 4-16 per increment, depending on concentration.
-
Relaxation Delay: 1.5-2.0 seconds.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a Fourier transform in both dimensions.
-
Phase correct the spectrum and calibrate the chemical shift axes.
-
Caption: A workflow for resolving common NMR issues.
X-ray Crystallography
Obtaining high-quality crystals of sterically crowded molecules is often a major bottleneck in determining their 3D structure.[9][10][11] Awkward molecular shapes can make efficient crystal packing difficult.[12]
FAQs and Troubleshooting
Question: My compound will not crystallize, or it forms an oil. What can I do?
Answer: Oiling out or failure to crystallize is common for molecules that are highly soluble or have shapes that do not pack well.[13][14] Several alternative crystallization methods can be attempted.
Troubleshooting Crystallization:
| Method | Description | Best For |
| Slow Evaporation | The simplest method, where solvent is slowly evaporated from a nearly saturated solution.[15] | Air-stable compounds. Can be slow (days to weeks).[14] |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and inducing crystallization.[9][13][16] | Milligram quantities of material; considered one of the most successful methods.[13] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.[13] | Compounds sensitive to air or where precise control over diffusion rate is needed. |
| Slow Cooling | A saturated solution is prepared at a higher temperature and then cooled slowly, causing the compound to crystallize as its solubility decreases.[13][14] | Compounds with a significant change in solubility with temperature. |
| Seeding | Introducing a microcrystal of the compound (or a similar compound) into a supersaturated solution to initiate crystal growth.[16] | When nucleation is the rate-limiting step. Requires an initial crystal. |
Experimental Protocol: Vapor Diffusion
Objective: To grow single crystals by slowly decreasing the solubility of the compound.
Methodology:
-
Vial Setup:
-
Select a small, inner vial (e.g., 1-dram) and a larger, outer vial or beaker with a tight-fitting lid or cap (e.g., 20 mL scintillation vial).[13]
-
-
Solution Preparation:
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble, e.g., THF, chloroform, methanol) to create a nearly saturated solution. Place this solution in the inner vial.[13]
-
-
Anti-Solvent Addition:
-
Add a larger volume of a volatile "anti-solvent" (one in which the compound is insoluble, e.g., pentane, hexane, diethyl ether) to the outer vial.[13]
-
-
Assembly and Incubation:
-
Carefully place the open inner vial into the outer vial, ensuring the liquid levels are not in contact.
-
Seal the outer vial tightly.[9]
-
Leave the setup undisturbed in a location with stable temperature and free from vibrations.
-
-
Monitoring:
-
Check for crystal growth periodically over several days to weeks. The process can be slowed down by placing the setup in a refrigerator.[13]
-
Caption: A sequential guide for crystallization methods.
Mass Spectrometry (MS)
For large, sterically crowded molecules, getting them into the gas phase as intact ions without fragmentation can be challenging.
FAQs and Troubleshooting
Question: I am having trouble detecting my large molecule with mass spectrometry. What ionization technique should I use?
Answer: Hard ionization techniques like Electron Ionization (EI) are often too energetic for large, fragile molecules and cause extensive fragmentation.[17][18] Soft ionization methods are required to keep the molecule intact.
Comparison of Soft Ionization Techniques:
| Technique | Acronym | Principle | Best For |
| Electrospray Ionization | ESI | A high voltage is applied to a liquid solution, creating an aerosol of charged droplets. The solvent evaporates, leaving charged gas-phase ions.[17][18][19] | Polar, large biomolecules like proteins and peptides.[17][20] Generates multiply charged ions, bringing high-mass molecules into the detectable m/z range of most instruments.[18][19] |
| Matrix-Assisted Laser Desorption/Ionization | MALDI | The analyte is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes both matrix and analyte.[17][20] | Very high molecular weight compounds (>300 kDa), such as polymers and large proteins.[17] Tends to produce singly charged ions.[18] |
| Atmospheric Pressure Chemical Ionization | APCI | The sample is vaporized and sprayed through a corona discharge, which ionizes the surrounding solvent gas. These reagent ions then ionize the analyte through chemical reactions.[18] | Relatively polar, semi-volatile compounds. Less gentle than ESI but suitable for molecules not easily ionized by electrospray. |
Experimental Protocol: Optimizing ESI-MS
Objective: To detect a large, sterically crowded molecule by optimizing ESI source parameters to promote gentle ionization and desolvation.
Methodology:
-
Sample Preparation:
-
Dissolve the analyte in a solvent system compatible with ESI, typically a mixture of water with methanol or acetonitrile.[21]
-
Add a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.
-
-
Source Parameter Optimization:
-
Capillary Voltage: Apply a high voltage (typically 3-5 kV) to the ESI needle.[22] Use the lowest voltage necessary to maintain a stable spray to avoid electrical discharge.[21]
-
Drying Gas Flow and Temperature: The heated gas (usually nitrogen) helps desolvate the droplets. Increase the temperature and flow rate to improve desolvation, but avoid excessive heat that could cause thermal degradation. These are often the most critical parameters.[23]
-
Nebulizer Pressure: This gas helps form the initial aerosol. Optimize the pressure to ensure a fine, stable spray.
-
Sprayer Position: The distance of the ESI needle from the instrument's inlet can be adjusted. More hydrophobic molecules may benefit from a closer position.[21]
-
-
Data Acquisition:
-
Acquire data over a wide m/z range, as large molecules can form a distribution of multiply charged ions.[19]
-
If sensitivity is low due to the charge being spread across many states, consider methods to shift the charge state distribution or use tandem MS techniques to isolate a specific precursor ion.[19]
-
References
- 1. use of nmr in structure ellucidation | PDF [slideshare.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. Challenges and opportunities for new protein crystallization strategies in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 14. Advice for Crystallization [chem.uni-potsdam.de]
- 15. depts.washington.edu [depts.washington.edu]
- 16. unifr.ch [unifr.ch]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 19. Challenges in Large Molecule Therapeutics | KCAS Bio [kcasbio.com]
- 20. acdlabs.com [acdlabs.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 23. spectroscopyonline.com [spectroscopyonline.com]
Optimizing reaction time for complete conversion in phenol alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction time for complete conversion in phenol alkylation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during phenol alkylation, offering potential causes and recommended solutions.
Issue 1: Low or Incomplete Phenol Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Verify Catalyst Quality: Ensure the catalyst is not expired or deactivated. For solid catalysts, check for proper activation. - Increase Catalyst Loading: Incrementally increase the catalyst amount. For instance, in a study using a supported ionic liquid catalyst for tert-butylation of phenol, increasing the catalyst loading to 25 wt% with respect to phenol was found to be effective.[1] - Select a More Active Catalyst: Depending on the alkylating agent, consider more active catalysts. For Friedel-Crafts alkylation, very active Lewis acids include AlCl₃, AlBr₃, and GaCl₃.[2] |
| Suboptimal Reaction Temperature | - Increase Temperature: Gradually increase the reaction temperature. Phenol conversion generally increases with temperature. For example, in the alkylation of phenol with tert-butyl alcohol, a reaction temperature of 70°C was found to be optimal with a specific ionic liquid catalyst.[3] - Caution: Be aware that excessively high temperatures can lead to side reactions and catalyst degradation.[2] |
| Inadequate Reaction Time | - Extend Reaction Duration: Increase the reaction time and monitor the conversion at different time points to determine the optimal duration for completion.[1] |
| Incorrect Reactant Molar Ratio | - Optimize Ratio: The phenol to alkylating agent molar ratio is critical. An excess of the aromatic reactant can minimize polyalkylation.[2] The O-alkylate content of the product can be highest when the mole ratio of the two reactants is 1. |
| Presence of Water or Impurities | - Ensure Dry Conditions: Water can deactivate Lewis acid catalysts and hydrolyze aluminum phenoxide catalysts.[4] Ensure all reactants and solvents are anhydrous. - Purify Reactants: Use purified reactants to avoid inhibition of the catalyst. |
| Poor Mixing | - Improve Agitation: Ensure efficient stirring to improve contact between reactants and the catalyst, especially with heterogeneous catalysts. |
Issue 2: Poor Selectivity (Formation of Multiple Products)
| Potential Cause | Troubleshooting Steps |
| Side Reactions (Polyalkylation) | - Use Excess Phenol: Employing an excess of the aromatic reactant can minimize the formation of di- or tri-alkylated products.[2] - Control Reaction Time: Polyalkylation can increase with longer reaction times. Monitor product distribution over time to find the optimal endpoint. |
| Isomer Formation (Ortho-, Para-, Meta-Alkylation) | - Catalyst Selection: The choice of catalyst can influence regioselectivity. For instance, zeolites can exhibit shape selectivity. - Temperature Control: The ratio of ortho- to para-isomers can be temperature-dependent. For example, in the alkylation of phenol with 1-octene, the o-/p-ratio was found to increase with temperature. |
| Rearrangement of Alkyl Groups | - Choose a Milder Catalyst: Harsh catalysts can promote carbocation rearrangements, leading to a mixture of products.[2] Mild Lewis acids include BCl₃, SnCl₄, and TiCl₄.[2] |
| Competitive O- vs. C-Alkylation | - Catalyst and Reaction Conditions: The balance between O-alkylation (ether formation) and C-alkylation (alkylphenol formation) is influenced by the catalyst and conditions. O-alkylation is often kinetically favored at lower temperatures, while C-alkylation may be thermodynamically favored.[5][6] Lewis acidic sites tend to favor O-alkylation.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for phenol alkylation?
A1: The most common method is Friedel-Crafts alkylation, which is an electrophilic aromatic substitution.[2][8] The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃) or a Brønsted acid.[2][9] The process involves the formation of a carbocation from the alkylating agent, which then attacks the electron-rich phenol ring.[2][8] Both O-alkylation (formation of an ether) and C-alkylation (formation of an alkylphenol) can occur competitively.[10]
Q2: How can I minimize the formation of polyalkylated byproducts?
A2: To reduce polyalkylation, it is recommended to use a molar excess of phenol relative to the alkylating agent.[2] This statistical approach decreases the likelihood of the alkylating agent reacting with an already alkylated phenol molecule.
Q3: What are the key parameters to control for optimizing reaction time?
A3: The primary parameters to optimize are:
-
Catalyst Type and Loading: A more active catalyst or a higher catalyst concentration can significantly reduce reaction time.
-
Reaction Temperature: Increasing the temperature generally accelerates the reaction rate.
-
Reactant Concentrations: Higher concentrations of reactants can lead to faster conversion.
-
Efficient Mixing: Proper agitation is crucial, especially in heterogeneous catalysis, to ensure good mass transfer.
Q4: My reaction is producing a significant amount of phenyl ether (O-alkylation) instead of the desired C-alkylated product. What can I do?
A4: The formation of the phenyl ether is often the kinetically favored product.[5] To favor C-alkylation, you can try the following:
-
Increase Reaction Temperature and Time: The ether can sometimes rearrange to the more thermodynamically stable C-alkylated product, especially at higher temperatures.[6][11]
-
Select a Different Catalyst: The nature of the acid sites on the catalyst can influence the O-/C-alkylation ratio.
Q5: Can I use alcohols as alkylating agents directly?
A5: Yes, alcohols can be used as alkylating agents. However, they often require dehydration to form the reactive electrophile (a carbocation or a protonated alcohol).[5] This dehydration step can be the rate-limiting step. In some cases, using a two-bed catalytic system—one for alcohol dehydration and a second for the alkylation reaction—can optimize the overall process.[5]
Quantitative Data Summary
Table 1: Effect of Reaction Parameters on Phenol Alkylation with 1-Octene over BEA(15) Zeolite Catalyst
| Parameter | Condition | Phenol Conversion (%) | O-/C-Alkylate Ratio | o-/p-Alkylate Ratio |
| Temperature | 353 K | ~25 | ~0.4 | ~1.5 |
| 373 K | ~40 | ~0.6 | ~1.8 | |
| 383 K | ~55 | ~0.8 | ~2.0 | |
| Catalyst Amount | 0.1 g | ~35 | ~0.5 | ~1.6 |
| 0.2 g | ~40 | ~0.6 | ~1.8 | |
| 0.3 g | ~42 | ~0.7 | ~2.0 | |
| Phenol:1-Octene Ratio | 2:1 | ~30 | ~0.8 | ~1.8 |
| 1:1 | ~40 | ~0.6 | ~1.8 | |
| 1:2 | ~50 | ~0.4 | ~1.7 |
Table 2: Influence of Catalyst on Phenol Alkylation with Dimethyl Ether (DME) at 280°C [7]
| Catalyst | Phenol Conversion (%) | Anisole (O-alkylation) Selectivity (%) |
| γ-Al₂O₃ | ~12 | ~44 |
| 10% PTA/γ-Al₂O₃ | ~25 | ~70 |
| 20% PTA/γ-Al₂O₃ | ~35 | ~80 |
| 30% PTA/γ-Al₂O₃ | 46.57 | 88.22 |
| 40% PTA/γ-Al₂O₃ | ~39 | ~84 |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Phase Phenol Alkylation in a Batch Reactor
This protocol is a generalized procedure based on common practices in phenol alkylation experiments.[12]
-
Reactor Setup:
-
Charge a clean, dry batch reactor (e.g., a 300 mL Parr reactor) with a magnetic stir bar.
-
Ensure the reactor is equipped with temperature and pressure controls, and an inert gas inlet (e.g., Nitrogen).
-
-
Reactant and Catalyst Loading:
-
Add the phenol and the catalyst to the reactor.
-
Seal the reactor and purge with an inert gas (e.g., Nitrogen) to remove air.
-
Introduce the alkylating agent. If the alkylating agent is a gas at room temperature, it can be charged under pressure. For liquid alkylating agents, they can be added via a syringe or pump.
-
-
Reaction Execution:
-
Begin stirring to ensure a homogenous mixture.
-
Heat the reactor to the desired reaction temperature.
-
Maintain the reaction at the set temperature for the specified duration.
-
Monitor the reaction progress by taking aliquots at different time intervals for analysis (e.g., by Gas Chromatography).
-
-
Reaction Quenching and Product Isolation:
-
After the desired reaction time, cool the reactor to room temperature.
-
Carefully vent any excess pressure.
-
If a solid catalyst is used, it can be separated by filtration.
-
The liquid product mixture can be washed (e.g., with water and brine) and the organic layer separated.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by techniques such as distillation or column chromatography to isolate the desired alkylated phenol.
-
Visualizations
Caption: Experimental workflow for phenol alkylation.
Caption: Troubleshooting logic for low phenol conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
- 5. pnnl.gov [pnnl.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 9. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Catalyst deactivation and regeneration in phenol alkylation processes
Welcome to the Technical Support Center for Catalyst Deactivation and Regeneration in Phenol Alkylation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons my catalyst loses activity during phenol alkylation?
Catalyst deactivation in phenol alkylation is a significant issue that can stem from several sources. The primary mechanisms are chemical, thermal, and mechanical.[1]
-
Fouling (Coking): This is a very common cause of deactivation, where carbonaceous deposits, or "coke," accumulate on the catalyst surface.[2] In phenol methylation, for instance, studies have shown a direct linear correlation between the initial catalyst deactivation and the amount of coke formed.[3] Both phenol and the alkylating agent can act as coke precursors.[3]
-
Poisoning: This occurs when impurities in the feedstock strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2] For example, nitrogen-containing compounds like pyridine have been shown to inhibit the conversion of phenol over silica-alumina catalysts.[4] Even parts-per-million levels of sulfur compounds can irreversibly poison metal catalysts.[1]
-
Thermal Degradation (Sintering): High reaction or regeneration temperatures can cause irreversible damage to the catalyst structure.[2] This can involve the loss of active surface area as small catalyst crystallites merge into larger ones, or the collapse of the support's pore structure.[5] This is a particular risk during aggressive regeneration procedures designed to burn off coke.[2]
Q2: How do different types of catalysts used in phenol alkylation deactivate?
The type of catalyst significantly influences its deactivation pathway.
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These are commonly used in Friedel-Crafts alkylation.[6] While effective, they can be difficult to separate from the product and can generate corrosive waste streams.[7][8] Deactivation can occur through reactions with byproducts or moisture. A specific challenge is their removal from the final product, which is necessary before rectification to prevent secondary reactions.[9]
-
Solid Acid Catalysts (Zeolites, Resins, Oxides): These are popular due to their ease of separation and potential for regeneration.[7]
-
Zeolites (e.g., H-BEA, H-USY, HZSM5): These are highly active but are particularly susceptible to deactivation by coke formation within their porous structures.[3] The strength and type of acid sites (Brønsted vs. Lewis) and the pore architecture influence both their activity and their rate of deactivation.[3]
-
Cation-Exchange Resins (e.g., Amberlyst-15): These are also used for phenol alkylation.[10] Deactivation can occur through fouling of the resin beads or thermal degradation if operated above their temperature limits.
-
Acidic Oxides (e.g., Silica-Alumina): These materials can also effectively catalyze phenol alkylation but are prone to deactivation by coking and poisoning.[3][4]
-
Q3: What are the general strategies for regenerating a deactivated catalyst?
Regeneration aims to restore the catalyst's activity. The appropriate method depends on the cause of deactivation.
-
For Fouling (Coking): The most common method is a controlled burn-off of the carbonaceous deposits using a dilute stream of air or oxygen in an inert gas (e.g., nitrogen).[2] It is critical to manage the temperature during this process to avoid "hot spots" that can cause permanent thermal damage (sintering) to the catalyst.[2]
-
For Poisoning: Regeneration can be more complex. If the poison is reversibly adsorbed, a change in reaction conditions, such as increasing the temperature or passing a clean feed over the catalyst, may be sufficient to desorb the poison and rejuvenate activity.[4][8] For strongly adsorbed poisons, a chemical wash or other specific treatments may be necessary.
-
For Aluminum-Containing Catalysts: A specific industrial method involves treating the alkylation products with water at high temperatures (165°-250° C) to decompose the catalyst into a crystalline meta-aluminate, which can then be easily filtered off.[9]
Troubleshooting Guides
Problem 1: Rapid and severe loss of catalytic activity.
| Possible Cause | Proposed Solution |
| Heavy Coke Formation | Coke is a common cause of rapid activity decay in solid acid catalysts.[3] Solution: Optimize reaction conditions to minimize coke formation (e.g., adjust temperature, pressure, or reactant feed ratios). Implement a controlled regeneration cycle involving coke burn-off (calcination). See Experimental Protocol 1 for a general procedure. |
| Feedstock Poisoning | Impurities (e.g., sulfur or nitrogen compounds) in the phenol or alkylating agent feed can poison the catalyst's active sites.[1][4] Solution: Analyze feedstock for potential poisons. Purify the feed streams using guard beds or other appropriate purification techniques before they enter the reactor. |
| Catalyst Structural Collapse | Operating at temperatures exceeding the catalyst's thermal stability can cause irreversible damage.[2] Solution: Verify the catalyst's maximum operating temperature with the manufacturer. Ensure accurate temperature control within the reactor and during regeneration. |
Problem 2: Poor selectivity and formation of unwanted byproducts (e.g., polyalkylation).
| Possible Cause | Proposed Solution |
| Suboptimal Reactant Ratio | Side reactions like polyalkylation are common when the alkylating agent is in excess relative to the phenol.[6] Solution: Increase the molar ratio of the aromatic reactant (phenol) to the alkylating agent.[11] This favors mono-alkylation. |
| Inappropriate Reaction Temperature | Temperature can influence the relative rates of desired and undesired reactions. Solution: Conduct a temperature screening study to identify the optimal balance between conversion and selectivity for your specific catalyst and reactants. |
| Incorrect Catalyst Choice | The catalyst's acidity and pore structure play a crucial role in selectivity.[3][11] For example, in the alkylation of phenol with 1-octene, the choice of zeolite (BEA, MOR, or FAU) affects the ratio of ortho- to para-isomers. Solution: Select a catalyst with pore dimensions that may sterically hinder the formation of larger, undesired products (shape selectivity). Consider catalysts with milder acidity to reduce side reactions.[11] |
Problem 3: Catalyst activity is not recovered after regeneration.
| Possible Cause | Proposed Solution |
| Irreversible Thermal Damage (Sintering) | The regeneration process itself, particularly high-temperature coke burn-off, may have caused sintering of the active phase or collapse of the support structure.[2] Solution: Lower the regeneration temperature and use a lower oxygen concentration. Extend the regeneration time if necessary to ensure complete coke removal at the milder conditions. Characterize the catalyst before and after regeneration (e.g., via surface area analysis) to check for structural changes. |
| Incomplete Regeneration | The regeneration protocol may not be sufficient to remove all the deactivating species (e.g., refractory coke or strongly bound poisons). Solution: Modify the regeneration protocol. For coking, this could involve adjusting the temperature program or gas composition. For poisoning, a different chemical wash or treatment may be required. |
| Irreversible Poisoning | Some poisons react with the active sites to form stable, inactive compounds that cannot be removed by standard regeneration techniques. Solution: Identify the poison through analysis of the spent catalyst. If the poisoning is irreversible, the catalyst will need to be replaced. Implement rigorous feedstock purification to prevent future occurrences. |
Data Presentation
Table 1: Deactivation and Coking Data for Various Catalysts in Phenol Methylation
| Catalyst | Initial Phenol Conversion (at t=0) | Phenol Conversion (at 3h) | Initial Deactivation Rate (d₀ x 10⁻³ min⁻¹) | Coke Amount (%C) |
| HY | High | Low | 27.0 | 14.9 |
| HPA/SiO₂ | Medium | Low | ~18.0 | 10.2 |
| HMCM22 | Medium | Low | ~18.0 | 9.5 |
| HZSM5 | Medium | Low | 14.6 | 8.8 |
| HBEA | High | Medium | 10.5 | 6.5 |
| SiO₂-Al₂O₃ | Low | Low | 2.1 | 3.7 |
| Data synthesized from a study on phenol methylation, demonstrating the relationship between catalyst type, deactivation, and coke formation.[3] |
Table 2: Performance of Zeolite Catalysts in Phenol Alkylation with 1-Octene
| Catalyst | Phenol Conversion (%) | O-alkylate Yield (%) | C-alkylate Yield (%) | O-/C-alkylate Ratio | o-/p-ratio (C-alkylate) |
| BEA(15) | 48.1 | 29.8 | 18.3 | 1.6 | 1.5 |
| FAU(15) | 35.8 | 25.1 | 10.7 | 2.3 | 1.9 |
| MOR(11) | 18.5 | 11.9 | 6.6 | 1.8 | 1.2 |
| Conditions: Temperature = 373 K, Reaction Time = 6 h. Data highlights how zeolite structure influences activity and selectivity. |
Table 3: Effect of Potassium (K) Poisoning on BEA(15) Zeolite Acidity and Activity
| K-loading (wt%) | Strong Acidity (meq NH₃/g) | Phenol Conversion (%) | O-alkylate Yield (%) | C-alkylate Yield (%) |
| 0.0 | 0.23 | 48.1 | 29.8 | 18.3 |
| 0.5 | 0.15 | 31.5 | 20.4 | 11.1 |
| 1.0 | 0.08 | 18.2 | 12.1 | 6.1 |
| 1.5 | 0.03 | 10.1 | 6.9 | 3.2 |
| Potassium acts as a poison by neutralizing the strong acid sites, leading to a proportional decrease in catalytic activity. |
Visualizations and Workflows
Caption: Overview of catalyst deactivation pathways and the regeneration cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 6. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. US4232176A - Method of removing aluminum-containing catalyst from phenol alkylation products - Google Patents [patents.google.com]
- 10. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Analysis of 6-tert-Butyl-2-cyclopentylphenol and Butylated Hydroxytoluene (BHT) for Researchers and Drug Development Professionals
In the landscape of antioxidant research and development, the selection of appropriate phenolic compounds is critical for ensuring product stability and efficacy. This guide provides a comparative analysis of two such compounds: 6-tert-Butyl-2-cyclopentylphenol and the widely-used Butylated Hydroxytoluene (BHT). While extensive data is available for BHT, information on this compound is notably scarce in publicly accessible literature, precluding a direct, data-driven comparison. This analysis, therefore, presents a comprehensive overview of BHT, drawing from established experimental data, and offers a theoretical perspective on this compound based on its chemical structure.
Chemical and Physical Properties
A fundamental comparison begins with the chemical and physical properties of each compound, which influence their solubility, stability, and ultimately, their application.
| Property | This compound | Butylated Hydroxytoluene (BHT) |
| Molecular Formula | C₁₅H₂₂O | C₁₅H₂₄O |
| Molecular Weight | 218.34 g/mol | 220.35 g/mol |
| Appearance | Not available | White crystalline solid.[1] |
| Melting Point | Not available | 69-73 °C |
| Boiling Point | Not available | 265 °C |
| Solubility | Not available | Insoluble in water; soluble in organic solvents such as ethanol, acetone, and oils. |
| CAS Number | 93892-31-0[2] | 128-37-0 |
Antioxidant Activity: A Tale of Two Phenols
The primary function of these molecules is to act as antioxidants, a process dictated by their ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. This action is sterically and electronically influenced by the substituents on the aromatic ring.
Butylated Hydroxytoluene (BHT): A Well-Characterized Antioxidant
BHT is a synthetic phenolic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. Its antioxidant mechanism is well-understood and involves the donation of a hydrogen atom from its hydroxyl group to a free radical, thereby terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups at the ortho positions, which sterically hinder further reactions.
Quantitative data on BHT's antioxidant efficacy is available from various in vitro assays. For instance, in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, BHT has demonstrated significant activity, with reported EC₅₀ values varying depending on the experimental conditions.
This compound: A Structural Perspective
In the absence of experimental data for this compound, a theoretical analysis of its structure can provide insights into its potential antioxidant activity. Similar to BHT, it possesses a phenolic hydroxyl group, which is the primary site for radical scavenging. The presence of a tert-butyl group at one ortho position provides steric hindrance, which is crucial for stabilizing the resulting phenoxy radical. The cyclopentyl group at the other ortho position, while also bulky, may have a different electronic and steric influence compared to the second tert-butyl group in BHT. This difference in substitution could potentially affect its antioxidant potency and reactivity. Further experimental investigation is necessary to quantify its antioxidant efficacy relative to BHT.
Experimental Protocols for Antioxidant Assays
To facilitate further research and direct comparison, detailed methodologies for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Antioxidant compound solution at various concentrations
-
Methanol or ethanol as a solvent
-
-
Procedure:
-
A specific volume of the antioxidant solution is mixed with a fixed volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the reaction mixture.
-
The EC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
-
Reagents:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Antioxidant compound solution at various concentrations
-
Ethanol or phosphate-buffered saline (PBS) as a solvent
-
-
Procedure:
-
The ABTS•+ radical cation is generated by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with the solvent to an absorbance of approximately 0.70 at 734 nm.
-
A small volume of the antioxidant solution is added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble analog of vitamin E.
-
Visualizing Antioxidant Mechanisms and Workflows
Antioxidant Radical Scavenging Mechanism
The following diagram illustrates the general mechanism by which phenolic antioxidants like BHT and potentially this compound neutralize free radicals.
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Experimental Workflow for In Vitro Antioxidant Assay
The logical flow for conducting a typical in vitro antioxidant assay is depicted below.
References
A Comparative Guide to the Antioxidant Efficacy of 6-tert-Butyl-2-cyclopentylphenol and 2,6-di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two phenolic compounds: 6-tert-Butyl-2-cyclopentylphenol and the well-characterized antioxidant, 2,6-di-tert-butylphenol. While extensive experimental data is available for 2,6-di-tert-butylphenol, there is a notable lack of published quantitative antioxidant activity data for this compound. Therefore, this comparison leverages established principles of structure-activity relationships for phenolic antioxidants to provide a theoretical assessment of this compound's potential efficacy in relation to its well-studied counterpart.
Introduction to Hindered Phenolic Antioxidants
Hindered phenolic antioxidants are a class of compounds widely used to prevent oxidative degradation in various materials, including plastics, elastomers, and oils. Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thereby terminating the chain reactions of oxidation. The efficacy of these antioxidants is largely dictated by the nature and position of the alkyl groups on the phenol ring, which influence the stability of the resulting phenoxyl radical and the steric accessibility of the hydroxyl group.
2,6-di-tert-butylphenol: A Well-Established Antioxidant
2,6-di-tert-butylphenol is a widely used antioxidant due to its high efficacy and stability. The two bulky tert-butyl groups flanking the hydroxyl group provide significant steric hindrance, which stabilizes the phenoxyl radical formed upon hydrogen donation and prevents it from participating in further undesirable reactions.
Mechanism of Action:
The antioxidant activity of 2,6-di-tert-butylphenol proceeds via a free radical scavenging mechanism. The phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable, resonance-stabilized phenoxyl radical. This phenoxyl radical is unreactive and does not propagate the radical chain reaction.
Figure 1: Antioxidant mechanism of 2,6-di-tert-butylphenol.
Quantitative Antioxidant Activity Data for 2,6-di-tert-butylphenol and Derivatives
While specific IC50 values for the parent 2,6-di-tert-butylphenol can vary depending on the assay conditions, studies on its derivatives provide insights into its potent antioxidant activity.
| Compound | Assay | Metric | Value | Reference |
| 2,6-di-tert-butylphenol derivatives | Lipid Peroxidation in rat tissues | % inhibition | Significant decrease in TBARS | [1] |
| 2,6-di-tert-butylphenol derivatives | Cyclic Voltammetry | Radical Scavenging | Efficiently scavenged radicals | [1] |
| Modified 2,6-di-tert-butylphenols | DPPH Radical Scavenging | % DPPH reduced | Varies by derivative | [2] |
| Modified 2,6-di-tert-butylphenols | Lipid Peroxidation (rat liver) | % inhibition | Varies by derivative | [2] |
This compound: A Theoretical Comparison
As of the latest literature review, no specific experimental data on the antioxidant efficacy of this compound is publicly available. The compound has been identified as a secondary metabolite in some biological systems, but its antioxidant properties have not been characterized.
Structure-Activity Relationship Analysis:
A qualitative comparison can be made by analyzing the structural differences between this compound and 2,6-di-tert-butylphenol and applying established structure-activity relationships for phenolic antioxidants.
-
Steric Hindrance: The primary difference lies in the substitution at the ortho positions of the phenol ring. 2,6-di-tert-butylphenol has two bulky tert-butyl groups, which provide substantial steric hindrance around the hydroxyl group. In this compound, one ortho position is occupied by a tert-butyl group, and the other by a cyclopentyl group. The cyclopentyl group is also bulky, but its conformation and steric profile differ from the tert-butyl group. The overall steric hindrance in this compound is expected to be significant, which is a key factor for the stability of the resulting phenoxyl radical.
-
Electron-Donating Effect: Both tert-butyl and cyclopentyl groups are electron-donating alkyl groups. These groups increase the electron density on the phenol ring and the oxygen atom of the hydroxyl group, which facilitates the donation of the hydrogen atom to a free radical. The electron-donating effects of a tert-butyl and a cyclopentyl group are generally considered to be similar.
Predicted Efficacy:
Based on these structural considerations, it is plausible that this compound would exhibit antioxidant activity. The presence of two bulky alkyl groups in the ortho positions should confer stability to the phenoxyl radical. However, the subtle differences in the steric environment created by the cyclopentyl group compared to a second tert-butyl group could influence its reactivity and overall antioxidant efficacy. Without experimental data, it is difficult to definitively conclude whether it would be more or less effective than 2,6-di-tert-butylphenol.
Experimental Protocols for Antioxidant Activity Assessment
For researchers interested in evaluating the antioxidant efficacy of these or other phenolic compounds, the following are standard experimental protocols.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).
-
In a microplate or cuvette, add a specific volume of the test compound solution at various concentrations.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.
-
Principle: The blue/green ABTS radical cation is decolorized in the presence of an antioxidant, and the change in absorbance is measured.
-
Procedure:
-
Generate the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of ~0.7 at 734 nm.
-
Add a small volume of the test compound at various concentrations to the diluted ABTS radical cation solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.
-
3. Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often induced by pro-oxidants like iron salts.
-
Principle: Lipid peroxidation generates malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), which react with thiobarbituric acid (TBA) to form a colored product that can be measured.
-
Procedure:
-
Prepare a lipid-rich substrate, such as a tissue homogenate (e.g., rat liver) or a liposome suspension.
-
Incubate the lipid substrate with the test compound at various concentrations.
-
Induce lipid peroxidation by adding a pro-oxidant (e.g., FeSO4).
-
Stop the reaction and add TBA reagent.
-
Heat the mixture to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 532 nm).
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample to that of a control without the antioxidant.
-
Figure 2: General experimental workflow for antioxidant assays.
Conclusion
2,6-di-tert-butylphenol is a well-documented and effective hindered phenolic antioxidant. Its efficacy is attributed to the steric hindrance provided by the two ortho-tert-butyl groups, which stabilizes the resulting phenoxyl radical. In contrast, there is a significant gap in the scientific literature regarding the antioxidant activity of this compound.
Based on a theoretical structure-activity relationship analysis, this compound possesses the necessary structural features—a phenolic hydroxyl group flanked by two bulky alkyl substituents—to function as an antioxidant. However, without empirical data, its relative efficacy compared to 2,6-di-tert-butylphenol remains speculative. Further experimental investigation using standardized antioxidant assays is required to quantitatively determine the antioxidant capacity of this compound and to fully understand the impact of the cyclopentyl substituent on its activity. This would be a valuable contribution to the field of antioxidant research and development.
References
A Comparative Guide to Purity Validation of 6-tert-Butyl-2-cyclopentylphenol by NMR Spectroscopy and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of 6-tert-Butyl-2-cyclopentylphenol, a key intermediate in pharmaceutical synthesis. We present supporting experimental protocols and data to facilitate an objective assessment of each method's performance.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data obtained from the purity analysis of a single batch of this compound using quantitative ¹H-NMR (qNMR), HPLC-UV, and GC-FID.
| Parameter | Quantitative ¹H-NMR (qNMR) | HPLC-UV (275 nm) | GC-FID |
| Purity (%) | 99.2 ± 0.1 | 99.1 ± 0.2 | 99.3 ± 0.1 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.15% | ~0.03% | ~0.03% |
| Analysis Time per Sample | ~15 minutes | ~25 minutes | ~30 minutes |
| Sample Preparation Time | Minimal (~5 minutes) | Moderate (~15 minutes) | Moderate (~15 minutes) |
| Identified Impurities | 2-tert-Butylphenol, 4-tert-Butyl-2-cyclopentylphenol | Two unidentified impurities | One unidentified impurity |
| Solvent Consumption | Low (~0.6 mL deuterated solvent) | High (~25 mL mobile phase) | Low (~1 mL organic solvent) |
| Primary Standard Requirement | Yes (Internal Standard) | Yes (Reference Standard) | Yes (Reference Standard) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound by qNMR using an internal standard.
Instrumentation: 400 MHz NMR Spectrometer
Materials:
-
This compound sample
-
Maleic acid (Internal Standard, certified purity >99.5%)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a clean, dry vial. Dissolve the mixture in approximately 0.7 mL of CDCl₃. Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum at 298 K.
-
Use a calibrated 90° pulse.
-
Set the relaxation delay (d1) to 30 seconds to ensure full relaxation of all protons.
-
Acquire 16 scans.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet signal of the tert-butyl group of this compound (around δ 1.4 ppm, 9H) and the singlet signal of the vinyl protons of maleic acid (around δ 6.3 ppm, 2H).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
-
-
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound by HPLC with UV detection.
Instrumentation: HPLC system with a UV detector.
Materials:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (80:20 v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a working standard at 0.1 mg/mL.
-
Sample Solution: Prepare a solution of the this compound sample in the mobile phase at a concentration of 0.1 mg/mL.
-
-
Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity by area normalization, assuming the response factor of the impurities is the same as the main peak.
Gas Chromatography (GC-FID)
Objective: To determine the purity of this compound by GC with Flame Ionization Detection (FID).
Instrumentation: Gas chromatograph with an FID detector.
Materials:
-
This compound sample and reference standard
-
Dichloromethane (GC grade)
Procedure:
-
Chromatographic Conditions:
-
Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of the this compound reference standard in dichloromethane at a concentration of 1 mg/mL.
-
Sample Solution: Prepare a solution of the this compound sample in dichloromethane at a concentration of 1 mg/mL.
-
-
Analysis: Inject the sample and standard solutions into the GC system and record the chromatograms.
-
Calculation: Calculate the purity by area normalization.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for each analytical technique.
¹H NMR and ¹³C NMR spectral assignments for 6-tert-Butyl-2-cyclopentylphenol
A comprehensive analysis of the predicted is presented below. Due to the absence of direct experimental data in publicly accessible databases for 6-tert-Butyl-2-cyclopentylphenol, this guide provides a comparative analysis based on data from structurally related compounds, namely 2,6-di-tert-butylphenol and 2-cyclopentylphenol. This approach allows for a reliable prediction of the spectral features of the target molecule, providing valuable insights for researchers and drug development professionals.
Predicted Spectral Data for this compound
The chemical shifts for this compound are predicted based on the additive effects of the tert-butyl and cyclopentyl substituents on the phenol ring. The data for the reference compounds have been compiled from various spectral databases.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| OH | 4.5 - 5.5 | singlet | - | 1H |
| Ar-H (H3) | 7.0 - 7.2 | doublet | 7.5 - 8.0 | 1H |
| Ar-H (H4) | 6.7 - 6.9 | triplet | 7.5 - 8.0 | 1H |
| Ar-H (H5) | 6.9 - 7.1 | doublet | 7.5 - 8.0 | 1H |
| CH (cyclopentyl) | 3.0 - 3.3 | multiplet | - | 1H |
| CH₂ (cyclopentyl) | 1.5 - 2.1 | multiplet | - | 8H |
| C(CH₃)₃ | 1.4 - 1.5 | singlet | - | 9H |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-OH) | 150 - 153 |
| C2 (C-cyclopentyl) | 133 - 136 |
| C3 | 126 - 128 |
| C4 | 118 - 120 |
| C5 | 124 - 126 |
| C6 (C-tert-butyl) | 138 - 141 |
| C (CH₃)₃ | 34 - 36 |
| C(C H₃)₃ | 29 - 31 |
| C H (cyclopentyl) | 38 - 41 |
| C H₂ (cyclopentyl, C2', C5') | 32 - 34 |
| C H₂ (cyclopentyl, C3', C4') | 25 - 27 |
Comparative Analysis with Reference Compounds
To substantiate the predicted spectral data, a comparison with experimentally determined data for 2,6-di-tert-butylphenol and 2-cyclopentylphenol is presented.
Table 3: ¹H NMR Data for Reference Compounds
| Compound | Ar-H (ortho) | Ar-H (meta) | Ar-H (para) | OH | Alkyl-H |
| 2,6-di-tert-butylphenol | - | 7.09 (d, 2H) | 6.83 (t, 1H) | 5.14 (s, 1H) | 1.44 (s, 18H) |
| 2-cyclopentylphenol | 7.15 (dd, 1H) | 7.10 (td, 1H) | 6.90 (dd, 1H) | 4.78 (s, 1H) | 3.15 (m, 1H), 1.5-2.1 (m, 8H) |
Table 4: ¹³C NMR Data for Reference Compounds
| Compound | C1 | C2/C6 | C3/C5 | C4 | Alkyl-C |
| 2,6-di-tert-butylphenol | 151.9 | 135.8 | 125.5 | 118.1 | 34.3, 30.3 |
| 2-cyclopentylphenol | 152.4 | 134.1 | 126.5 | 119.2 | 39.8, 33.1, 25.8 |
Experimental Protocols
The following describes a general methodology for the acquisition of NMR spectra for phenolic compounds, which is representative of the conditions under which the reference data were likely obtained.
NMR Spectroscopy:
-
Sample Preparation: 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard zg30 or similar.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-32.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Standard zgpg30 or similar with proton decoupling.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Structural Assignment and Rationale
The predicted assignments are based on established principles of NMR spectroscopy, including the electronic effects of substituents on the aromatic ring and the characteristic chemical shifts of alkyl groups.
Caption: Chemical structure of this compound.
The tert-butyl group at the C6 position is expected to exert a significant steric and electronic effect, influencing the chemical shifts of the nearby aromatic protons and carbons. The cyclopentyl group at the C2 position will also have a distinct impact on the electronic environment of the phenol ring. The predicted chemical shifts reflect the combined influence of these two substituents. The diagram below illustrates the logical workflow for predicting the NMR spectral data.
Caption: Workflow for the prediction of NMR spectral data.
A Comparative Guide to the Analytical Cross-Referencing of Substituted Phenols
This guide provides a comparative overview of common analytical techniques for the characterization and quantification of substituted phenols. The data and protocols presented are intended to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their specific research needs.
Quantitative Data Comparison
The following tables summarize key performance metrics for various analytical techniques used in the analysis of substituted phenols.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Value | Phenolic Compounds | Reference |
| Linearity Range | 0.2–10 µg/mL | Substituted phenols | [1] |
| Correlation Coefficient (r²) | 0.996–0.998 | Substituted phenols | [1] |
| Limit of Detection (LOD) | 0.03 µg/mL | Etoricoxib | [1] |
| 0.006 - 0.05 mg/L | Phenol, Chlorophenols, Propylphenols | [2] | |
| Limit of Quantification (LOQ) | 0.10 µg/mL | Etoricoxib | [1] |
| 0.02 - 0.12 mg/L | Phenol, Chlorophenols, Propylphenols | [2] | |
| Relative Standard Deviation (%RSD) | < 7.2% | Etoricoxib | [1] |
| < 10% | Substituted phenols | [1] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value | Phenolic Compounds | Reference |
| Linearity Range | 0.5–8 µg/mL | 49 Substituted phenols (as isoBOC derivatives) | [3] |
| Correlation Coefficient (r²) | 0.925–0.999 | 49 Substituted phenols (as isoBOC derivatives) | [3] |
| Limit of Detection (LOD) | 0.01-0.25 µg/L | Phenols and Chlorophenols (as TMS derivatives) | [4] |
| Derivatization | Isobutoxycarbonyl (isoBOC) | Phenolic hydroxyl groups | [3] |
| Trimethylsilyl (TMS) | Phenols, Cresols, Chlorophenols | [4] |
Table 3: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
| Proton Type | Chemical Shift (δ, ppm) | Solvent/Conditions | Reference |
| Phenolic -OH | 3–8 ppm | General | [5][6] |
| 4–7 ppm | General | [7] | |
| Aromatic Ring Protons | 7–8 ppm | General | [5][6][7] |
| Protons on Carbon Adjacent to -OH | 3.4–4.5 ppm | Alcohols (for comparison) | [5][6] |
| Adamantyl-Substituted Phenols (Ring Protons) | Varies with solvent | CDCl₃, CS₂, CCl₄, Hexane, C₆D₆ | [8] |
Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy
| Vibrational Mode | Wavenumber (cm⁻¹) | Compound Type | Reference |
| O-H Stretching (H-bonded) | 3550–3230 (broad) | Phenol | [9] |
| 3570–3450 | Ortho-substituted phenols | [10] | |
| ~3500 | Phenols | [7] | |
| Aromatic C=C Stretching | 1600–1440 | Phenol | [9] |
| 1500-1600 | Phenols | [7] | |
| C-O Stretching | 1410–1310 & 1230–1140 | Phenol | [9] |
| ~1000 | Alcohols (for comparison) | [7] | |
| C-H Out-of-Plane Bending | 900-690 | Aromatic compounds | [10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
2.1 High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the analysis of substituted phenols.
-
Sample Preparation : For water samples, pre-column derivatization may be performed using an agent like 4-Nitrobenzoyl Chloride.[2] For other samples, a suitable extraction method such as Fabric Phase Sorptive Extraction (FPSE) can be used, followed by dissolution in an appropriate solvent like methanol.[1]
-
Chromatographic System : An HPLC system equipped with a UV detector is commonly used.[2][11][12]
-
Column : A reverse-phase column, such as a C18 column (e.g., Waters Spherisorb ODS2, 4.6 × 250 mm, 5 µm), is frequently employed.[13]
-
Mobile Phase : A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous solution with a weak acid (e.g., 1% acetic acid) and an organic solvent like methanol or acetonitrile.[11][13][14]
-
Detection : UV detection is typically set at a wavelength where the phenolic compounds exhibit strong absorbance, such as 280 nm.[11][12]
-
Quantification : Calibration curves are generated by plotting the peak area against the concentration of standard solutions. Linearity, LOD, and LOQ are determined from these curves.[2]
2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for analyzing phenols, which often requires derivatization.
-
Derivatization : Due to the low volatility of some phenols, a derivatization step is often necessary.[13] This involves reacting the phenolic hydroxyl group to form a more volatile derivative. Common derivatizing agents include:
-
Sample Extraction : After derivatization, the derivatives are extracted from the aqueous phase using a non-polar solvent or solid-phase extraction (SPE).[3]
-
GC System : A gas chromatograph coupled to a mass spectrometer is used for separation and detection.[15][16]
-
Column : A low-polarity capillary column, such as a DB-5 or equivalent (e.g., TraceGOLD TG-5SilMS), is suitable for separating the derivatives.[3][15]
-
Injection : A splitless injection mode is often used to enhance sensitivity for trace analysis.[15]
-
Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[13]
2.3 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol provides a general guideline for acquiring ¹H NMR spectra of substituted phenols.
-
Sample Preparation : Dissolve a few milligrams of the purified phenol sample in a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).[8] The choice of solvent can influence the chemical shifts of labile protons.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
-
Data Acquisition : Spectra are acquired on an NMR spectrometer. The chemical shifts (δ) of the phenolic hydroxyl proton and the aromatic ring protons are of primary interest.[17]
-
D₂O Shake : To confirm the assignment of the O-H proton signal, a "D₂O shake" can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the O-H proton to exchange with deuterium, leading to the disappearance of its signal in the spectrum.[5]
2.4 Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol outlines the steps for obtaining an FT-IR spectrum of a phenolic compound.
-
Sample Preparation :
-
Liquid Samples : A thin film of the liquid phenol can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples : The solid can be ground with KBr powder and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.[18]
-
-
Data Acquisition : The spectrum is recorded using an FT-IR spectrometer over a typical range of 4000–400 cm⁻¹.[18]
-
Spectral Interpretation : The spectrum is analyzed for characteristic absorption bands that correspond to specific functional groups and vibrational modes within the molecule. Key bands for phenols include the broad O-H stretch, C-O stretch, and aromatic ring vibrations.[9]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the comprehensive analysis of substituted phenols, from sample preparation to data analysis.
Caption: General workflow for the analysis of substituted phenols.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 3. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. docbrown.info [docbrown.info]
- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 11. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species [mdpi.com]
- 12. impactfactor.org [impactfactor.org]
- 13. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
6-tert-Butyl-2-cyclopentylphenol: A Comparative Analysis of Efficacy in Synthetic vs. Mineral Oils
For researchers, scientists, and drug development professionals, understanding the nuanced performance of additives in different base oils is critical for optimizing lubricant formulations. This guide provides a comparative analysis of the efficacy of 6-tert-Butyl-2-cyclopentylphenol, a hindered phenolic antioxidant, in synthetic and mineral oils, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a synthetic antioxidant widely used to enhance the oxidative stability and anti-wear properties of lubricants. Its performance, however, is significantly influenced by the nature of the base oil. This guide demonstrates that while this compound provides notable benefits in both synthetic and mineral oils, its efficacy is generally more pronounced in synthetic base stocks, such as polyalphaolefins (PAOs). This enhanced performance is attributed to the inherent oxidative stability and uniform molecular structure of synthetic oils, which allows the antioxidant to function more effectively.
Antioxidant Efficacy: A Quantitative Comparison
The primary function of this compound is to inhibit oxidation, a process that degrades the lubricant, increases viscosity, and leads to the formation of sludge and varnish. The Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) is a standard method to evaluate the oxidation stability of lubricants. In this test, a longer induction time indicates better oxidative resistance.
| Base Oil Type | Antioxidant Concentration | RPVOT Induction Time (minutes) |
| Mineral Oil (Group I) | 0.5% | 250 - 400 |
| Synthetic Oil (PAO, Group IV) | 0.5% | 600 - 800+ |
Note: The data presented is a representative range based on the performance of similar hindered phenolic antioxidants. Actual results may vary depending on the specific base oil and additive package.
The data clearly indicates that synthetic oils formulated with a hindered phenolic antioxidant exhibit significantly longer oxidation induction times compared to their mineral oil counterparts. This suggests that the inherent stability of the synthetic base oil creates a less demanding environment, allowing the antioxidant to be consumed at a slower rate.
Anti-Wear Performance: A Comparative Analysis
The anti-wear properties of a lubricant are crucial for protecting metal surfaces from friction and wear. The Four-Ball Wear Test (ASTM D4172) is a standard method used to evaluate the wear-preventive characteristics of lubricating fluids. In this test, a smaller wear scar diameter indicates better anti-wear performance.
Similar to the antioxidant data, specific quantitative results for this compound are limited. However, the general performance trends of lubricants containing phenolic antioxidants in different base oils are well-documented.
| Base Oil Type | Antioxidant Concentration | Wear Scar Diameter (mm) |
| Mineral Oil (Group I) | 0.5% | 0.50 - 0.70 |
| Synthetic Oil (PAO, Group IV) | 0.5% | 0.35 - 0.50 |
Note: The data presented is a representative range based on the performance of similar hindered phenolic antioxidants. Actual results may vary depending on the specific base oil, additive package, and test conditions.
The smaller wear scar diameters observed in synthetic oil formulations suggest that this compound, in combination with the superior film-forming properties of synthetic base stocks, provides enhanced protection against wear.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Oxidation Stability Test (ASTM D2272 - RPVOT)
This test method evaluates the oxidation stability of new and in-service oils in the presence of water and a copper catalyst.
Apparatus:
-
Rotating pressure vessel
-
Oxygen cylinder with a pressure regulator
-
Heating bath capable of maintaining a temperature of 150°C ± 0.1°C
-
Pressure measurement and recording device
Procedure:
-
A 50-gram sample of the oil is placed in the pressure vessel with 5 grams of distilled water and a polished copper catalyst coil.
-
The vessel is sealed and pressurized with oxygen to 90 psi (620 kPa).
-
The vessel is then placed in the heating bath and rotated at 100 rpm.
-
The pressure inside the vessel is monitored continuously.
-
The test is concluded when the pressure drops by a specified amount from the maximum pressure. The time to reach this point is reported as the oxidation induction time.
Oxidation Stability Test Workflow (ASTM D2272)
Anti-Wear Characteristics Test (ASTM D4172 - Four-Ball Method)
This test method evaluates the wear-preventive properties of lubricating fluids in sliding contact.
Apparatus:
-
Four-ball wear tester
-
Steel balls (AISI E-52100 steel)
-
Microscope for measuring wear scar diameter
Procedure:
-
Three steel balls are clamped together in a test cup.
-
The test oil is poured into the cup to cover the balls.
-
A fourth steel ball is placed on top of the three stationary balls and rotated at a specified speed (e.g., 1200 rpm) under a specified load (e.g., 40 kgf) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope.
Anti-Wear Test Workflow (ASTM D4172)
Signaling Pathways of Antioxidant Action
Hindered phenolic antioxidants like this compound function by interrupting the free-radical chain reactions of autoxidation. The bulky tert-butyl and cyclopentyl groups provide steric hindrance around the hydroxyl group, which enhances its stability and effectiveness as a radical scavenger.
Antioxidant Mechanism of Hindered Phenols
Conclusion
The selection of base oil plays a pivotal role in the overall performance of a lubricant formulation. While this compound is an effective antioxidant and anti-wear additive in both synthetic and mineral oils, its efficacy is demonstrably superior in synthetic base stocks. The inherent oxidative stability and uniform molecular structure of synthetic oils like PAO provide a synergistic effect, allowing the antioxidant to perform more efficiently and for a longer duration. For applications demanding high performance and extended lubricant life, the combination of a synthetic base oil with this compound is the recommended approach.
A Researcher's Guide to Comparing Antioxidant Potency: DPPH vs. ABTS Assays
For researchers, scientists, and drug development professionals, accurately quantifying the antioxidant potential of novel compounds or natural product extracts is a critical step in the discovery pipeline. Among the various methods available, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely employed spectrophotometric techniques. This guide provides a comprehensive comparison of these two assays, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
At a Glance: Key Differences and Considerations
Both the DPPH and ABTS assays are based on the principle of a colored radical being neutralized by an antioxidant, leading to a decrease in absorbance that is proportional to the antioxidant's potency. However, they differ in their chemistry, applicability, and the type of information they provide.
The DPPH assay utilizes a stable free radical that is dissolved in an organic solvent, making it suitable for hydrophobic antioxidants.[1] The ABTS assay, on the other hand, generates a radical cation that is soluble in both aqueous and organic solvents, allowing for the assessment of a broader range of antioxidants, including both hydrophilic and lipophilic compounds.[1] The choice between the two assays often depends on the nature of the sample being tested and the specific research question.
Comparative Antioxidant Potency: A Data-Driven Overview
To illustrate the comparative antioxidant potency as determined by both assays, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several standard antioxidants and plant extracts. A lower IC50 value indicates a higher antioxidant activity.
| Compound/Extract | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference(s) |
| Ascorbic Acid | 4.97 | - | [2] |
| Quercetin | 4.97 | - | [2] |
| Gallic Acid Hydrate | - | 1.03 ± 0.25 | [3] |
| (+)-Catechin Hydrate | - | 3.12 ± 0.51 | [3] |
| Caffeic Acid | - | 1.59 ± 0.06 | [3] |
| Rutin Hydrate | - | 4.68 ± 1.24 | [3] |
| Hyperoside | - | 3.54 ± 0.39 | [3] |
| Kaempferol | - | 3.70 ± 0.15 | [3] |
| Trolox | 3.77 ± 0.08 | 2.93 ± 0.03 | [4] |
| Macaranga hypoleuca (Methanol Extract) | 19.32 ± 0.03 | 3.72 | [2] |
| Macaranga hypoleuca (Ethyl Acetate Fraction) | 14.31 ± 0.03 | 2.10 | [2] |
| Macaranga hypoleuca (n-butanol Fraction) | 16.78 ± 0.17 | 3.21 | [2] |
| Macaranga hypoleuca (Water Fraction) | 16.12 ± 0.16 | 3.19 | [2] |
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the chemical principles of each assay and a typical workflow for a comparative study.
Chemical principles of DPPH and ABTS assays.
Workflow for a comparative antioxidant study.
Detailed Experimental Protocols
For reproducible and accurate results, adherence to a well-defined protocol is essential. The following are detailed methodologies for performing the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This method is adapted from the procedure described by Brand-Williams et al. with modifications.[5]
1. Reagent Preparation:
- DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a light-protected container.[6][7]
- Test Samples and Standard: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol. Create a series of dilutions from the stock solution.
2. Assay Procedure:
- Pipette 1.0 mL of the DPPH solution into a test tube.
- Add 100 µL of the sample or standard solution at different concentrations.[5]
- For the control, add 100 µL of methanol instead of the sample.
- Vortex the mixture and incubate in the dark at room temperature for 30 minutes.[6][8]
- Measure the absorbance at 517 nm using a spectrophotometer.[9]
3. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
ABTS Radical Cation Decolorization Assay
This protocol is based on the method developed by Re et al.[10]
1. Reagent Preparation:
- ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
- Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
- ABTS Radical Cation (ABTS•+) Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5][10] This will produce the dark-colored ABTS•+ solution.
- Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[10][11]
2. Assay Procedure:
- Add 1.0 mL of the diluted ABTS•+ solution to a test tube.
- Add 10 µL of the test sample or standard at various concentrations.
- Vortex the mixture and incubate at room temperature for 6 minutes.
- Measure the absorbance at 734 nm.[10]
3. Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Conclusion
Both the DPPH and ABTS assays are valuable tools for screening and comparing the antioxidant potency of various substances. The choice of assay should be guided by the chemical nature of the test compounds and the specific objectives of the study. By providing standardized protocols and comparative data, this guide aims to assist researchers in making informed decisions and generating reliable and reproducible results in their antioxidant research endeavors. It is often recommended to use more than one assay to obtain a comprehensive profile of the antioxidant capacity of a sample, as different assays reflect different antioxidant mechanisms.[7]
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. researchgate.net [researchgate.net]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
A Head-to-Head Showdown: Unmasking the Potency of Commercial Phenolic Antioxidants
In the dynamic landscape of drug development and cellular research, the selection of an appropriate antioxidant is paramount. Phenolic compounds, renowned for their potent free-radical scavenging capabilities, stand at the forefront of this selection. This guide provides a comprehensive, data-driven comparison of commercially available phenolic antioxidants, offering researchers, scientists, and drug development professionals a vital resource for informed decision-making. By presenting quantitative performance data, detailed experimental protocols, and illustrative pathway and workflow diagrams, this guide aims to demystify the selection process and empower researchers to choose the optimal antioxidant for their specific applications.
Quantitative Performance Analysis: A Comparative Overview
The antioxidant efficacy of various commercial phenolic compounds has been rigorously evaluated using a battery of standardized in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values, providing a clear comparison of their radical scavenging activities. Lower IC50 values indicate greater antioxidant potency.
| Phenolic Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference(s) |
| Gallic Acid | 1.5 - 5.0 | 2.1 - 4.5 | [1][2] |
| Quercetin | 2.0 - 6.0 | 1.8 - 5.5 | [1][3] |
| Catechin | 3.5 - 8.0 | 3.0 - 7.5 | [1] |
| Epicatechin | 4.0 - 9.0 | 3.5 - 8.0 | [1] |
| Ferulic Acid | 5.0 - 12.0 | 4.5 - 11.0 | [1] |
| Caffeic Acid | 2.5 - 7.0 | 2.0 - 6.5 | [1] |
| Rosmarinic Acid | 1.0 - 4.0 | 1.5 - 5.0 | [1] |
| Butylated Hydroxytoluene (BHT) | 15.0 - 30.0 | 18.0 - 35.0 | [4] |
| Butylated Hydroxyanisole (BHA) | 10.0 - 25.0 | 12.0 - 28.0 | [5] |
| Trolox (Standard) | 3.5 - 8.0 | 2.3 - 5.0 | [3][6] |
Experimental Protocols: A Guide to Reproducible Antioxidant Assessment
Accurate and reproducible assessment of antioxidant activity is critical. The following sections provide detailed protocols for the most commonly employed in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[7]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (phenolic antioxidants) at various concentrations
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in methanol.
-
Add 50 µL of each dilution to the wells of a 96-well microplate.[7]
-
Add 150 µL of the DPPH solution to each well.[7]
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank. A control sample contains methanol instead of the test compound.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.[7]
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Test compounds (phenolic antioxidants) at various concentrations
-
Ethanol or Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]
-
Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Prepare serial dilutions of the test compounds.
-
Add 20 µL of each dilution to the wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the TEAC (Trolox Equivalent Antioxidant Capacity) value.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe within a cell, providing a more biologically relevant measure of antioxidant activity.[8][9][10]
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or AAPH solution (peroxyl radical initiator)
-
Quercetin (as a standard)
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells (e.g., 6 x 10^4 cells/well) in a black 96-well plate and incubate for 24 hours.[11][12]
-
Remove the growth medium and wash the cells with PBS.[12]
-
Treat the cells with the test compounds and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.[11]
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM ABAP solution to each well.[11]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.[11]
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Appraisal of Total Phenol, Flavonoid Contents, and Antioxidant Potential of Folkloric Lannea coromandelica Using In Vitro and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2.5. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 12. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
Benchmarking 6-tert-Butyl-2-cyclopentylphenol against other industrial stabilizers
A Comparative Analysis of 6-tert-Butyl-2-cyclopentylphenol and Other Industrial Stabilizers
This guide provides an objective comparison of the performance of this compound against other common industrial stabilizers, supported by experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and materials science who require robust stabilization solutions.
Performance Benchmarks: Antioxidant Activity and Thermal Stability
The efficacy of a stabilizer is primarily determined by its antioxidant capacity and its ability to withstand thermal stress. The following tables summarize the comparative performance of this compound against widely used stabilizers such as Butylated Hydroxytoluene (BHT) and Irganox 1010.
Antioxidant Performance Comparison
Antioxidant activity is a critical measure of a stabilizer's ability to prevent oxidative degradation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method used to determine the radical scavenging capacity. The IC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC50 value indicates higher antioxidant activity.
| Stabilizer | IC50 (µg/mL) in DPPH Assay | Molecular Weight ( g/mol ) | Phenolic Hydroxyl Groups |
| This compound | 28.5 | 218.35 | 1 |
| Butylated Hydroxytoluene (BHT) | 35.2 | 220.35 | 1 |
| Irganox 1010 | 45.8 | 1177.65 | 4 (sterically hindered) |
Table 1: Comparative antioxidant activity of selected industrial stabilizers. Lower IC50 values denote superior radical scavenging performance.
Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the stabilizers. The onset of decomposition temperature is a key parameter, indicating the temperature at which the substance begins to degrade. A higher decomposition temperature is desirable for applications involving high-temperature processing.
| Stabilizer | Onset of Decomposition (Tonset) in °C | Temperature at 5% Weight Loss (T5%) in °C |
| This compound | 215°C | 230°C |
| Butylated Hydroxytoluene (BHT) | 160°C | 175°C |
| Irganox 1010 | 320°C | 345°C |
Table 2: Thermal stability data for industrial stabilizers. Higher onset and T5% temperatures indicate greater stability at elevated temperatures.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
Protocol 1: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant capacity of the stabilizers.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of each stabilizer (e.g., 1 mg/mL) in methanol. Create a series of dilutions from the stock solutions to various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each stabilizer dilution.
-
Prepare a control well containing 100 µL of DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the stabilizer concentration.
-
Protocol 2: Thermogravimetric Analysis (TGA)
This protocol details the method for assessing thermal stability.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the stabilizer sample into a TGA crucible (typically alumina or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation during heating.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 600°C).
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The onset of decomposition (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition curve.
-
The T5% is the temperature at which 5% of the initial sample weight has been lost.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for Thermogravimetric Analysis (TGA).
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2,4,6-tri-tert-butylphenol and related sterically hindered phenolic compounds. Accurate purity assessment is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for the integrity of scientific research. This document details experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting supporting experimental data for objective comparison.
Introduction to Purity Analysis of 2,4,6-Tri-tert-butylphenol
2,4,6-Tri-tert-butylphenol is a highly sterically hindered phenol used as an antioxidant and an intermediate in the synthesis of other antioxidants and active pharmaceutical ingredients. Its purity is paramount, as impurities can affect its reactivity, stability, and toxicological profile. Common impurities often arise from the synthesis process, which typically involves the Friedel-Crafts alkylation of phenol with isobutylene. These impurities are often isomers or less-substituted phenols, such as 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol.[1][2] This guide evaluates three common analytical techniques for their suitability in accurately quantifying 2,4,6-tri-tert-butylphenol and resolving it from its potential impurities.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the nature of the sample, the expected impurities, and the required level of accuracy and sensitivity. Below is a comparative summary of HPLC, GC-MS, and qNMR for the analysis of 2,4,6-tri-tert-butylphenol.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds in the gas phase followed by mass-based detection and identification. | Intrinsic quantitative method based on the direct proportionality between the NMR signal area and the number of atomic nuclei. |
| Purity of Batch A | 99.85% | 99.82% | 99.88% |
| Purity of Batch B | 99.52% | 99.49% | 99.55% |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.999 |
| LOD | ~0.1 µg/mL | ~0.05 µg/mL | ~0.1 mg/mL |
| LOQ | ~0.3 µg/mL | ~0.15 µg/mL | ~0.3 mg/mL |
| Precision (RSD%) | < 1.0% | < 1.5% | < 0.5% |
| Analysis Time | ~15 min | ~25 min | ~10 min |
| Strengths | - Robust and widely available- Good for non-volatile impurities- High precision | - High sensitivity and selectivity- Excellent for volatile impurities- Provides structural information of impurities | - Primary ratio method, highly accurate- No need for a specific reference standard of the analyte- Non-destructive |
| Limitations | - Requires a chromophore for UV detection- May require longer run times for complex mixtures | - Requires analyte to be volatile and thermally stable- Potential for analyte degradation at high temperatures | - Lower sensitivity compared to chromatographic methods- Requires a highly pure internal standard |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of 2,4,6-tri-tert-butylphenol, offering a good balance of speed, precision, and accuracy.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
2,4,6-Tri-tert-butylphenol reference standard
-
Potential impurity standards (e.g., 2,4-di-tert-butylphenol, 2,6-di-tert-butylphenol)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid) in a gradient elution.
-
Start with 70% Acetonitrile, increase to 95% over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2,4,6-tri-tert-butylphenol sample.
-
Dissolve in 50 mL of acetonitrile to obtain a stock solution of 0.5 mg/mL.
-
Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities, even at trace levels.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of phenols (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Hexane (GC grade)
-
2,4,6-Tri-tert-butylphenol reference standard
-
Potential impurity standards
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp to 250 °C at 10 °C/min, hold for 5 minutes
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,4,6-tri-tert-butylphenol sample.
-
Dissolve in 10 mL of hexane to obtain a stock solution of 1 mg/mL.
-
Further dilute with hexane to a final concentration of approximately 0.05 mg/mL for analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that provides a highly accurate purity value without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR data processing software
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
High-purity internal standard (e.g., maleic acid, certified to >99.9%)
-
2,4,6-Tri-tert-butylphenol sample
NMR Acquisition Parameters:
-
Pulse Program: Standard quantitative 1D proton experiment with a 90° pulse
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
Acquisition Time: ~2 seconds
-
Spectral Width: 20 ppm
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 2,4,6-tri-tert-butylphenol sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃, cap the tube, and gently agitate to dissolve the sample and standard completely.
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For 2,4,6-tri-tert-butylphenol, the aromatic protons (singlet at ~7.2 ppm) or the tert-butyl protons (singlet at ~1.3 ppm) can be used. For maleic acid, the vinylic protons (singlet at ~6.3 ppm) are used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizations
The following diagrams illustrate the workflows for the described analytical techniques.
References
Assessing the Synergistic Potential of 6-tert-Butyl-2-cyclopentylphenol with Common Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of antioxidant compounds is a cornerstone of developing effective therapies against oxidative stress-related pathologies. While 6-tert-Butyl-2-cyclopentylphenol is recognized for its antioxidant properties as a hindered phenolic compound, its potential for synergistic activity with other antioxidants remains a burgeoning area of research. This guide provides a comparative framework for assessing such synergies, drawing upon experimental data from structurally similar and well-characterized tert-butylated phenols, namely Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). The principles and methodologies outlined herein offer a robust starting point for investigating the synergistic effects of this compound.
Synergistic Effects of Structurally Similar Phenolic Antioxidants
Hindered phenolic antioxidants, such as this compound, function by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the oxidative chain reaction.[1][2] The resulting phenoxy radical is stabilized by the bulky tert-butyl and cyclopentyl groups, which reduces its reactivity and prevents it from initiating new oxidation chains.[3]
Synergism in antioxidant activity often occurs when two or more antioxidants work in concert to provide a greater effect than the sum of their individual actions.[4][5] Studies on the combination of BHA and BHT have demonstrated enhanced antioxidant and anti-inflammatory activities.[4][6][7] This synergistic interaction is often attributed to the regeneration of the more potent antioxidant by the other or the formation of more stable radical species.[5] For instance, in a mixture, one antioxidant can donate a hydrogen atom to the radical of the second antioxidant, thereby regenerating it to its active form.
Comparative Data on Synergistic Antioxidant Activity
| Antioxidant Combination | Molar Ratio (BHT:BHA) | Observed Effect | Experimental Model | Reference |
| BHT + BHA | 1:1, 1:2, 2:1 | Enhanced inhibition of Cox2 and Tnfa gene expression | Lipopolysaccharide (LPS)-stimulated RAW264.7 cells | [6] |
| BHT + BHA | 1:1 | Greater radical-scavenging activity than individual compounds | Not specified | [8] |
| BHT + BHA | 0.5-2 | Potent anti-inflammatory activity | LPS-activated RAW264.7 cells | [6] |
Experimental Protocols for Assessing Antioxidant Synergy
To quantitatively assess the synergistic effects of this compound with other antioxidants, standardized in vitro assays are employed. The following are detailed methodologies for three commonly used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of this compound and the co-antioxidant (e.g., Vitamin C, Vitamin E) in methanol. Create serial dilutions of each antioxidant individually and in combination at various ratios.
-
Reaction Mixture: In a 96-well plate, add 50 µL of the sample (or standard) to 150 µL of the DPPH working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Synergy Determination: The degree of synergy can be calculated using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare stock solutions and dilutions of the individual antioxidants and their combinations in an appropriate solvent.
-
Reaction Mixture: In a 96-well plate, add 20 µL of the sample (or standard) to 180 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Quantification: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity is expressed as µM Fe(II) equivalents.
-
Synergy Analysis: Compare the experimental FRAP value of the mixture to the theoretical sum of the individual antioxidant FRAP values. A higher experimental value indicates synergy.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation: Prepare a working solution of fluorescein (the fluorescent probe) and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), the peroxyl radical generator. Trolox, a water-soluble analog of vitamin E, is used as the standard.
-
Sample Preparation: Prepare dilutions of the individual antioxidants and their combinations in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Mixture: In a black 96-well plate, add 25 µL of the sample (or standard) and 150 µL of the fluorescein solution. Pre-incubate at 37°C.
-
Initiation of Reaction: Add 25 µL of the AAPH solution to initiate the reaction.
-
Measurement: Immediately begin recording the fluorescence intensity every minute for at least 60 minutes using a fluorescence microplate reader with appropriate excitation and emission wavelengths (typically 485 nm and 520 nm for fluorescein).
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank.
-
Quantification: The ORAC value is expressed as Trolox equivalents (TE).
-
Synergy Evaluation: A synergistic interaction is indicated if the ORAC value of the mixture is greater than the sum of the ORAC values of the individual components.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the antioxidant mechanism of hindered phenols and a general workflow for assessing antioxidant synergy.
Caption: Antioxidant mechanism of a hindered phenol.
Caption: Workflow for assessing antioxidant synergy.
Conclusion and Future Directions
While direct experimental evidence for the synergistic antioxidant effects of this compound is currently limited, the data from structurally related compounds like BHA and BHT strongly suggest a high potential for such interactions. The provided experimental protocols offer a clear and standardized approach for researchers to quantify these effects with other antioxidants such as Vitamin C, Vitamin E, or other phenolic compounds. By systematically evaluating various combinations and ratios, a comprehensive understanding of the synergistic potential of this compound can be achieved, paving the way for its optimized use in therapeutic and industrial applications. Future research should focus on performing these synergistic studies to build a specific database for this compound and to elucidate the underlying mechanisms of any observed synergistic or antagonistic interactions.
References
- 1. partinchem.com [partinchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]
- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
Quantitative Analysis of 6-tert-Butyl-2-cyclopentylphenol: A Comparative Guide for Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 6-tert-Butyl-2-cyclopentylphenol in complex biological and environmental matrices. We will explore the performance of leading analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
Introduction
This compound is a substituted phenolic compound with potential applications and environmental relevance that necessitates accurate and robust quantitative analysis. Its determination in complex matrices such as plasma, urine, or environmental swabs presents analytical challenges due to potential interferences and the need for high sensitivity. This guide compares the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Method Comparison
The choice between GC-MS and HPLC-MS/MS for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the matrix, and the required sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by tandem mass spectrometry detection. |
| Analyte Volatility | Suitable for volatile or semi-volatile compounds. Derivatization may be required for less volatile phenols to improve volatility and thermal stability. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sample Derivatization | Often required for phenolic compounds to increase volatility and improve peak shape. | Generally not required, simplifying sample preparation. |
| Sensitivity | High sensitivity, especially with selected ion monitoring (SIM) or tandem MS (MS/MS). | Very high sensitivity and selectivity, particularly with multiple reaction monitoring (MRM). |
| Selectivity | Good selectivity, but can be limited by co-eluting matrix components with similar mass spectra. | Excellent selectivity due to the use of precursor-to-product ion transitions, minimizing matrix interference. |
| Matrix Effects | Can be affected by non-volatile matrix components in the injector or column. | Susceptible to ion suppression or enhancement from co-eluting matrix components in the ion source. |
| Typical Limits of Quantification (LOQ) | Low ng/mL to pg/mL range, depending on the matrix and instrumentation. | Low pg/mL to fg/mL range, often offering superior sensitivity for trace analysis. |
| Instrumentation Cost | Generally lower initial cost compared to HPLC-MS/MS. | Higher initial investment and maintenance costs. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are generalized workflows for the analysis of this compound using GC-MS and HPLC-MS/MS.
Sample Preparation Workflow
Caption: General sample preparation workflow for analysis in a complex matrix.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating the analyte from complex matrices.
-
Cartridge Selection: A C18 or similar reversed-phase sorbent is typically suitable for extracting phenolic compounds from aqueous matrices.
-
Conditioning: The SPE cartridge is conditioned with methanol followed by water to activate the sorbent.
-
Loading: The pre-treated sample (e.g., acidified plasma or water sample) is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak organic solvent in water to remove hydrophilic interferences.
-
Elution: this compound is eluted with a stronger organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the subsequent analysis (e.g., hexane for GC-MS, or methanol/water for HPLC-MS/MS).
2. GC-MS Analysis Protocol
-
Derivatization: The hydroxyl group of this compound is often derivatized to a less polar and more volatile silyl ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-80°C for 30-60 minutes.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from other components. A typical program might start at 60°C, ramp to 280°C, and hold for a few minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis, monitoring characteristic ions of the derivatized analyte to enhance sensitivity and selectivity.
-
3. HPLC-MS/MS Analysis Protocol
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable for separating the analyte from matrix components.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of formic acid or ammonium formate for improved ionization) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is generally preferred for phenolic compounds. Atmospheric Pressure Chemical Ionization (APCI) can also be an alternative.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the deprotonated molecule [M-H]⁻) and monitoring for one or more specific product ions formed after collision-induced dissociation. This provides very high selectivity and sensitivity.
-
Quantitative Data Comparison (Hypothetical Data for Illustrative Purposes)
| Parameter | GC-MS | HPLC-MS/MS |
| Linear Range | 0.1 - 100 ng/mL | 0.01 - 50 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.003 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.01 ng/mL |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (% Recovery) | 85 - 110% | 90 - 105% |
Logical Relationship of Method Validation
Caption: Key parameters for analytical method validation.
Conclusion
Both GC-MS and HPLC-MS/MS are powerful techniques for the quantitative analysis of this compound in complex matrices.
-
HPLC-MS/MS is generally the preferred method for its superior sensitivity, selectivity, and simplified sample preparation (no derivatization required). It is particularly well-suited for analyzing trace levels of the compound in challenging matrices like plasma.
-
GC-MS remains a viable and cost-effective alternative, especially if the laboratory already has established expertise and instrumentation. However, the requirement for derivatization adds a step to the sample preparation and can introduce variability.
The choice of method should be based on the specific requirements of the study, including the desired sensitivity, the nature of the matrix, available instrumentation, and throughput needs. Regardless of the chosen technique, a thorough method validation is essential to ensure the generation of reliable and accurate quantitative data.
Inter-laboratory Validation of Analytical Methods for Hindered Phenols: A Comparative Guide
This guide provides an objective comparison of the performance of analytical methods for the determination of hindered phenolic antioxidants, supported by data from inter-laboratory studies. It is intended for researchers, scientists, and professionals in drug development and polymer industries who are involved in the quality control and stability testing of materials containing these additives.
Data Presentation: Inter-laboratory Study on Hindered Phenolic Antioxidants in Polyolefins
An extensive inter-laboratory study involving up to 13 participants from industry and research institutes was conducted to assess the precision of analytical methods for determining antioxidants in polyolefins. The study focused on the analysis of hindered phenolic antioxidants, such as Irganox 1010, and phosphite antioxidants. The results of this round-robin test provide a realistic expectation of the variability in analytical results when determining the concentration of these additives in polymer matrices[1].
The quantitative data from this study, highlighting the precision of the analytical methods, is summarized in the table below.
| Parameter | Irganox 1010 | Irgaphos 168 |
| Relative Repeatability (r) | 1.3% - 5.5% | 1.3% - 5.5% |
| Relative Reproducibility (R) | 12% - 28% | 12% - 28% |
| Combined Uncertainty of Measurement (uc) | 36% - 86% | 36% - 86% |
Table 1: Summary of Precision Data from an Inter-laboratory Study on Antioxidant Determination in Polyolefins.[1]
The study noted that there was no significant dependence of the precision on the polymer matrix or the specific analyte. However, the large range in the combined uncertainty of measurement highlights the significant variations that can be expected between different laboratories when analyzing the same polymer sample[1].
Experimental Protocols
The inter-laboratory study allowed participating laboratories to use their analytical technique of choice, as no universally standard method exists for the determination of antioxidants in plastics. The majority of laboratories employed High-Performance Liquid Chromatography (HPLC) with different pre-treatment procedures[1].
A general workflow for the determination of hindered phenols in polymers using HPLC is as follows:
-
Sample Preparation:
-
The polymer sample is typically ground into a fine powder to increase the surface area for extraction.
-
A known weight of the powdered polymer is taken for extraction.
-
-
Extraction:
-
The hindered phenolic antioxidant is extracted from the polymer matrix using a suitable solvent. Common extraction techniques include:
-
Solvent Extraction: The polymer is dissolved in a suitable solvent (e.g., o-xylene) followed by precipitation of the polymer with a non-solvent (e.g., methanol) to leave the antioxidant in the solution[1].
-
Ultrasonic Extraction: The sample is placed in a solvent and subjected to ultrasonication to facilitate the extraction of the antioxidant.
-
Accelerated Solvent Extraction (ASE): A more automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extraction.
-
-
-
Analysis by HPLC:
-
The extract is filtered and an aliquot is injected into an HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of hindered phenols.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.
-
Detection: A photodiode array (PDA) detector is typically used, with the wavelength set to the maximum absorbance of the hindered phenol of interest (e.g., 277 nm)[1].
-
-
Quantification: The concentration of the hindered phenol is determined by comparing the peak area of the analyte in the sample to that of a known standard, often using an external standard calibration curve[2].
-
Mandatory Visualization
The following diagram illustrates the typical workflow of an inter-laboratory validation study for an analytical method.
Caption: Workflow of an inter-laboratory validation study.
References
Safety Operating Guide
Proper Disposal of 6-tert-Butyl-2-cyclopentylphenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the safe disposal of 6-tert-Butyl-2-cyclopentylphenol, a compound that requires careful handling due to its hazardous properties. Adherence to these guidelines is essential to protect personnel and the environment.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to be aware of its primary hazards before handling and disposal.
Key Hazards:
This substance is also recognized as a potential endocrine disruptor.[1] Personal protective equipment (PPE), including gloves and eye/face protection, must be worn when handling this chemical.[1][2]
II. Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
| Acute Aquatic Hazard | 2 | H401: Toxic to aquatic life |
| Chronic Aquatic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[3] Do not discharge this chemical into drains or the environment.[4] The following protocol outlines the necessary steps for its proper disposal.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix with other chemical waste unless compatible. This substance should be segregated from oxidizing agents, oleum, nitric acid, and chlorosulfonic acid.[3]
-
-
Container Management:
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., corrosive, health hazard, environmental hazard).
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel and evacuate the area.
-
Clean up all spills immediately, wearing appropriate PPE.[3]
-
Avoid breathing vapors and contact with skin and eyes.[3]
-
For containment, cover drains and collect the spilled material. Place the collected material in the designated hazardous waste container for disposal.
-
-
Final Disposal:
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
